Product packaging for 2,6-Difluorobenzyl bromide(Cat. No.:CAS No. 85118-00-9)

2,6-Difluorobenzyl bromide

Numéro de catalogue: B1296928
Numéro CAS: 85118-00-9
Poids moléculaire: 207.01 g/mol
Clé InChI: LSXJPJGBWSZHTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Difluorobenzyl bromide (CAS 85118-00-9) is a high-value halogenated aromatic compound that serves as an essential synthetic building block in advanced organic and medicinal chemistry research. Its molecular structure, featuring a reactive benzyl bromide group and an aromatic ring symmetrically substituted with two electronegative fluorine atoms, makes it a versatile electrophile for nucleophilic substitution reactions, enabling the introduction of the 2,6-difluorobenzyl moiety into complex molecules . This compound is a critical intermediate in pharmaceutical research and development. It is a key precursor in the synthesis of Rufinamide, a sodium channel antagonist used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome, and in the production of TMC125 (Etravirine), a next-generation non-nucleoside reverse transcriptase inhibitor for HIV treatment . Beyond these applications, it is utilized in creating novel kinase inhibitors with potential antitumor activity, substituted arylpyrazole parasitides, and nitroproline derivatives for targeting cell proliferation . In material science, this compound acts as a precursor for synthesizing specialized liquid crystal materials . The fluorine atoms on the ring influence the compound's electron density, enhancing its reactivity in cross-coupling reactions and facilitating the development of compounds with specific physical and electronic properties . Researchers can obtain the compound with a guaranteed high purity of ≥98.0% (by GC) . It is characterized as a moisture-sensitive solid with a melting point of 51-54 °C and must be stored under an inert atmosphere in a cool, dark place to maintain stability . Proper handling is required as it is corrosive and causes severe skin burns and eye damage . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2 B1296928 2,6-Difluorobenzyl bromide CAS No. 85118-00-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(bromomethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXJPJGBWSZHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234238
Record name 2-(Bromomethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-00-9
Record name 2,6-Difluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1,3-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1,3-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(BROMOMETHYL)-1,3-DIFLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNK4D2QCW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzyl bromide is a critical halogenated aromatic intermediate, prized for its unique electronic properties and reactivity, which make it an invaluable building block in modern organic synthesis. Its strategic incorporation into molecular frameworks, particularly in the pharmaceutical and agrochemical sectors, has led to significant advancements in the development of novel therapeutic agents and materials. The presence of two fluorine atoms ortho to the bromomethyl group profoundly influences the compound's stability, lipophilicity, and reactivity, offering distinct advantages in drug design. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis methodologies, mechanistic reactivity, applications in drug discovery, detailed experimental protocols, and essential safety protocols.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are fundamental to its effective and safe use in a laboratory setting.

Chemical Structure:

Caption: Molecular Structure of this compound.

Table 1: Core Compound Identifiers and Properties

Identifier/PropertyValueSource(s)
CAS Number 85118-00-9[1][2][3]
Molecular Formula C₇H₅BrF₂[3][4][5]
Molecular Weight 207.02 g/mol [3]
Appearance White to light yellow/beige crystalline solid or powder[1][2][3]
Melting Point 51-55 °C[3][4]
Boiling Point 198-202 °C[6]
Synonyms α-Bromo-2,6-difluorotoluene, 2-(Bromomethyl)-1,3-difluorobenzene[3][7]
InChIKey LSXJPJGBWSZHTM-UHFFFAOYSA-N[3]
Purity Typically >97-99% (GC)[1][8]

Synthesis and Manufacturing Insights

The primary industrial synthesis of this compound involves the free-radical bromination of 2,6-difluorotoluene. The choice of reagents and conditions is critical for achieving high yield and purity while minimizing costs and process hazards.

Common Synthetic Route: Free-Radical Bromination

The most prevalent method involves the reaction of 2,6-difluorotoluene with a brominating agent under conditions that promote the formation of a benzylic radical. While traditional methods often used N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), newer, more cost-effective, and safer methods have been developed.

A notable advancement is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions.[9] This approach avoids expensive reagents like NBS and hazardous initiators like AIBN, making it a greener and more economical choice for industrial-scale production.[9] The reaction proceeds via a free-radical mechanism initiated by light.

Synthesis_Workflow start 2,6-Difluorotoluene reaction Free-Radical Bromination start->reaction reagents HBr (40% aq.) H₂O₂ (30% aq.) Cyclohexane (Solvent) reagents->reaction conditions Light (Initiation) 6-24 hours conditions->reaction workup Workup: 1. Na₂SO₃ wash 2. H₂O wash 3. Dry (Na₂SO₄) reaction->workup Reaction Mixture purification Purification: 1. Evaporation 2. Silica Gel Chromatography workup->purification Crude Product product This compound (Purity ≥99.0%) purification->product Purified Product

Caption: Green synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Profile

This compound is a potent electrophile, primarily used as a benzylating agent in nucleophilic substitution reactions (Sₙ2). The key to its utility lies in the electronic effects of the ortho-fluorine substituents.

  • Enhanced Reactivity : The two electron-withdrawing fluorine atoms increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl bromide.

  • Steric Hindrance : While the ortho substituents provide some steric bulk, it is generally not sufficient to impede reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions).

  • Metabolic Stability : In a drug development context, the C-F bond is exceptionally strong. Incorporating the 2,6-difluorobenzyl moiety can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[10]

Application in Medicinal Chemistry and Drug Development

The 2,6-difluorobenzyl group is a privileged scaffold in modern medicinal chemistry. Its introduction into a molecule can significantly enhance biological activity, metabolic stability, and bioavailability.[10]

Case Study: RORγt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORγt) is a key therapeutic target for inflammatory diseases. Research has shown that incorporating a 2,6-difluorobenzyl ether group into a series of phenyl pyrrolidinyl sulfone molecules resulted in surprisingly potent and selective RORγt inverse agonists.[11][12] X-ray co-crystal structures revealed that the bulky 2,6-difluorobenzyl ether group induces a conformational change in the protein's ligand-binding domain, creating a new, enlarged binding pocket that enhances potency.[11][12] This structural insight explains the significant increase in activity and highlights the strategic value of this moiety in rational drug design.

Other Key Applications:
  • Antiepileptic Drugs : It is a key intermediate in the synthesis of Rufinamide, a sodium ion channel antagonist used to treat epileptic seizures.[9]

  • Antiviral Agents : The compound has been used to prepare novel inhibitors of viruses like bovine viral diarrhea virus (BVDV), which serves as a surrogate model for the Hepatitis C virus.[1][13]

  • Antimicrobial Research : The related 2,6-difluorobenzamide scaffold has been used to develop inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics to combat resistant strains like MRSA.[14]

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and use of this compound.

Protocol: Synthesis via Photochemical Bromination[11]

Materials:

  • 2,6-Difluorotoluene

  • Hydrobromic acid (40% w/w)

  • Hydrogen peroxide (30% w/w)

  • Cyclohexane

  • Saturated sodium sulfite solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether (eluent)

Procedure:

  • To a reaction vessel equipped for photochemical reactions, add 2,6-difluorotoluene (1.0 eq), cyclohexane, and 40% hydrobromic acid (1.75 eq).

  • Initiate light exposure.

  • Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed under light for 15-24 hours, monitoring by TLC or GC for the consumption of the starting material.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium sulfite solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography, eluting with petroleum ether, to afford this compound as a white solid.

Protocol: General N-Alkylation Reaction

Materials:

  • A primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • A suitable base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq)

  • A suitable solvent (e.g., Acetonitrile, DMF)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or silica gel chromatography to yield the desired N-(2,6-difluorobenzyl) product.

Safety, Handling, and Storage

This compound is a corrosive and lachrymatory substance that requires careful handling.[3][4][6]

Table 2: GHS Hazard Information

HazardCode(s)DescriptionSource(s)
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314Causes severe skin burns and eye damage.[2]
H290May be corrosive to metals.[2]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501Do not breathe dust; Wear protective gear; IF SWALLOWED: rinse mouth, do NOT induce vomiting; IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water; IF INHALED: Remove person to fresh air; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing; Immediately call a POISON CENTER/doctor; Store locked up; Dispose of contents/container to an approved waste disposal plant.[2][15]
  • Handling : Always handle in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, impervious gloves, and a lab coat.[16] Ensure eyewash stations and safety showers are readily accessible.[16]

  • Storage : Store in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[16] Keep the container tightly closed and store in a designated corrosives area.[16] The compound is sensitive to moisture.[8]

  • First Aid : In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[4][16] If inhaled, move the victim to fresh air.[4] If swallowed, rinse mouth but do NOT induce vomiting; call a physician immediately.[4]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound.

  • ¹H NMR : The proton NMR spectrum is characterized by a singlet for the benzylic methylene protons (CH₂) and multiplets for the aromatic protons. The typical chemical shift for the CH₂ protons in CDCl₃ is around 4.6-4.7 ppm. The aromatic region will show a triplet and a doublet of doublets, consistent with the substitution pattern.[17]

  • ¹³C NMR : The carbon NMR spectrum will show a signal for the benzylic carbon and distinct signals for the aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, which is a hallmark of fluorinated aromatic compounds.[18]

References

Introduction: The Significance of 2,6-Difluorobenzyl Bromide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,6-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound that has emerged as a critical building block in advanced organic synthesis.[1] Its structure, featuring a benzene ring substituted with two fluorine atoms and a bromomethyl group, imparts unique reactivity that is highly valued in medicinal chemistry, agrochemicals, and materials science.[2][3] The fluorine atoms enhance lipophilicity and can improve the metabolic stability and bioavailability of drug candidates, making this reagent particularly relevant for pharmaceutical development.[2][3] For instance, it has been utilized in the synthesis of potent RORγt inverse agonists for treating inflammatory diseases and as a key intermediate for various APIs, including antidepressants and antifungals.[1][4]

This guide offers a comprehensive overview of the core physical properties of this compound, provides field-proven experimental protocols for their determination, and outlines the necessary safety and handling procedures to ensure its effective and safe utilization in a research environment.

Core Physicochemical Properties

The utility of this compound in a laboratory setting is fundamentally governed by its physical and chemical characteristics. A thorough understanding of these properties is essential for designing synthetic routes, ensuring reaction efficacy, and maintaining a safe working environment.

Chemical Structure and Identifiers:

  • Molecular Formula: C₇H₅BrF₂[2][5][6][7]

  • Molecular Weight: 207.02 g/mol [6][7]

  • CAS Number: 85118-00-9[5][8][9]

  • Synonyms: α-Bromo-2,6-difluorotoluene, 2-(Bromomethyl)-1,3-difluorobenzene[2][9]

Data Presentation: Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below. These values are compiled from various commercial and literature sources and represent the accepted ranges for this compound.

PropertyValueSource(s)
Appearance White to light beige/yellow crystalline powder or solid[2][5][8][9]
Melting Point 51 - 55 °C (lit.)[5][6][8][10]
Boiling Point 184.9 ± 25.0 °C; 198-202 °C (Note: Discrepancies exist)[1][8]
Density 1.6 - 1.65 g/cm³ at 25°C[1][5][8]
Flash Point >109 °C (>228.2 °F)[5][6]
Solubility Soluble in Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF); Insoluble in water[1][11]

Expert Insights: Reactivity, Stability, and Handling

Reactivity Profile: The primary utility of this compound stems from the reactivity of the benzylic bromide. It is an excellent electrophile, making it a versatile reagent for alkylation via nucleophilic substitution reactions.[2][3] It is frequently used to introduce the 2,6-difluorobenzyl moiety into a wide range of molecules, including quinazoline-2-thioxo-4-ones and 1,3,5-triazine-2,4,6-triones.[10]

Stability and Storage: The compound is generally stable under normal laboratory conditions.[8][12] However, it is classified as moisture-sensitive.[1] Therefore, it is imperative to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[11][12][13] Recommended storage temperatures are typically between 2-8°C.[7][11]

Safety and Handling Precautions: this compound is a hazardous substance that requires careful handling.

  • Corrosive and Lachrymatory: It is corrosive and causes severe skin burns and eye damage.[6][12][13] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[5][6]

  • Personal Protective Equipment (PPE): When handling this compound, a full suite of PPE is mandatory. This includes chemical safety goggles or a face shield, appropriate chemical-resistant gloves, and a lab coat.[13][14] Work should always be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

  • First Aid: In case of eye contact, rinse immediately and continuously with plenty of water for at least 15 minutes and seek immediate medical attention.[6][13] For skin contact, wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[6] If inhaled, move the person to fresh air.[6][14] Do not induce vomiting if ingested.[6][13]

Experimental Protocol: Melting Point Determination via Capillary Method

The melting point is a critical physical constant for assessing the purity of a crystalline solid like this compound. A sharp, narrow melting range typically indicates high purity, whereas a depressed and broad range suggests the presence of impurities.[15][16] The capillary method is a standard and reliable technique for this determination.[17]

Causality Behind Experimental Choices:

  • Dry, Powdered Sample: The sample must be completely dry to prevent solvent from depressing the melting point. It is powdered to ensure uniform packing and efficient heat transfer within the capillary tube.[17]

  • Small Sample Size (2-4 mm): Using too much material leads to a larger temperature gradient across the sample, resulting in an erroneously broad melting range.[16]

  • Slow Heating Rate (1-2 °C/min): A slow heating rate near the melting point is crucial. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for an accurate reading of the true melting temperature.[16][18]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder using a spatula.[17]

  • Packing the Capillary Tube: Take a capillary tube sealed at one end. Press the open end gently into the powdered sample until a small amount of material enters the tube.

  • Loading the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be between 2-4 mm.[16]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus. Ensure the thermometer is correctly positioned.[17]

  • Rapid Initial Heating (Optional): If the approximate melting point is unknown, a rapid determination can be performed first by heating at a rate of 10-20 °C per minute to find a rough estimate.[16] Allow the apparatus to cool at least 10-15 °C below this approximate point before proceeding.

  • Accurate Determination: For an accurate measurement, set the apparatus to heat at a slow, controlled rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.[16]

  • Observation and Recording: Observe the sample closely through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[16][18]

  • Cooling and Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, a self-validating system for assessing compound purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Dry Sample Thoroughly prep2 Crush to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-4 mm) prep2->prep3 measure1 Insert into Apparatus prep3->measure1 Transfer to Apparatus measure2 Heat Slowly (1-2 °C/min) near Melting Point measure1->measure2 measure3 Observe Sample measure2->measure3 record1 Record T1: First Drop of Liquid measure3->record1 Identify Start of Melting record2 Record T2: All Sample is Liquid record1->record2 record3 Calculate Melting Range (T1-T2) record2->record3 result Final Melting Point Range record3->result

Caption: Workflow for Melting Point Determination.

References

2,6-Difluorobenzyl bromide 1H NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Analysis of 2,6-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial building block in synthetic organic chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds, including Relugolix and Rufinamide.[1][2] Given its role in the development of therapeutic agents, the unambiguous structural confirmation and purity assessment of this reagent are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and routine analytical technique for this purpose, providing detailed information about the molecular structure in a non-destructive manner.[3]

This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will delve into the underlying principles that govern the spectrum's appearance, including the profound influence of the fluorine substituents on chemical shifts and coupling patterns. We will provide a field-proven experimental protocol for data acquisition and conclude with an interpretation of the key spectral features, equipping the reader with the expertise to confidently identify and assess this vital chemical entity.

Molecular Structure and Expected Spectral Features

The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and steric environment. In this compound, the key features are dictated by the symmetry of the aromatic ring and the presence of three distinct, NMR-active nuclei: ¹H, ¹⁹F, and ¹³C. The ¹⁹F nucleus, like ¹H, has a nuclear spin (I) of ½ and is 100% abundant, leading to observable spin-spin coupling between protons and fluorine atoms (J-coupling).

The molecule possesses C₂ᵥ symmetry, which simplifies the aromatic region of the ¹H NMR spectrum.[4] This symmetry renders the two protons at the C3 and C5 positions chemically equivalent (designated here as HB), and the single proton at the C4 position unique (HC). The two methylene protons of the bromomethyl group are also equivalent (HA).

Therefore, we anticipate three distinct signals in the ¹H NMR spectrum:

  • A signal for the two methylene protons (-CH₂ Br).

  • A signal for the two equivalent aromatic protons meta to the fluorine atoms (C3-H and C5-H ).

  • A signal for the single aromatic proton para to the bromomethyl group (C4-H ).

The interpretation of the spectrum hinges on understanding not just proton-proton (H-H) coupling, but critically, proton-fluorine (H-F) coupling, which can occur over multiple bonds.

Deconstructing the Spectrum: Chemical Shifts and Coupling Constants

The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals information about neighboring spin-active nuclei.

  • Methylene Protons (HA): These protons are directly attached to a carbon bearing an electronegative bromine atom. This proximity causes a significant deshielding effect, shifting their resonance downfield. Furthermore, these protons are subject to a four-bond coupling (⁴JHF) with the two equivalent fluorine atoms at the C2 and C6 positions. This coupling splits the HA signal into a triplet.

  • Aromatic Protons (HB): These protons are ortho to the C4-H proton and meta to the fluorine atoms. They will be split by the adjacent C4-H proton (a three-bond, or vicinal, coupling, ³JHH) and by the adjacent fluorine atoms (a three-bond, or ortho, coupling, ³JHF). This results in a complex multiplet, often appearing as a doublet of triplets or a multiplet that requires closer analysis.

  • Aromatic Proton (HC): This proton is situated between the two fluorine atoms and is coupled to the two equivalent HB protons (vicinal coupling, ³JHH) and the two equivalent fluorine atoms (a four-bond, or meta, coupling, ⁴JHF). This combination of couplings splits the signal into a characteristic triplet of triplets.

The following table summarizes the typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃).

Proton DesignationNumber of ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
HA (-CH₂Br)2H~4.55Triplet (t)⁴JHF ≈ 2.0 Hz
HB (Ar-H)2H~6.95Multiplet (m)³JHH, ³JHF
HC (Ar-H)1H~7.30Triplet of Triplets (tt)³JHH ≈ 8.4 Hz, ⁴JHF ≈ 6.4 Hz

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer field strength.

Visualizing Molecular Connectivity and Coupling

To clarify the relationships between the different proton environments and their coupling partners, the following diagram illustrates the structure of this compound and the key interactions that define its ¹H NMR spectrum.

Caption: Key H-H and H-F spin-spin couplings in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum on a typical 300 or 400 MHz spectrometer.[5][6]

I. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound.[2]

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common solvent for this compound.[7][8] CDCl₃ typically contains a small amount of non-deuterated CHCl₃, which gives a singlet at δ 7.26 ppm that can be used as a secondary reference.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is the standard reference for ¹H NMR, with its signal defined as 0.0 ppm.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the solvent containing TMS, cap the tube, and gently agitate until the solid is fully dissolved. The compound is a solid with a melting point of 52-55 °C.[9]

II. Spectrometer Operation and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The spectrometer will "lock" onto the deuterium signal from the CDCl₃ solvent. This step ensures the magnetic field remains stable during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.

  • Setting Acquisition Parameters:

    • Pulse Angle: A standard 30° or 45° pulse is typically sufficient.

    • Acquisition Time (AT): Set to 2-4 seconds.

    • Relaxation Delay (D1): Set a delay of 1-2 seconds. For highly accurate integration, a longer delay (5 x T₁) is required to ensure all protons have fully relaxed.[10]

    • Number of Scans (NS): Acquire 8 or 16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Acquisition: Initiate the experiment. The spectrometer will collect the Free Induction Decay (FID) signal.

III. Data Processing

  • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm.

  • Integration: Integrate the area under each signal. The relative integral values should correspond to the proton count of each signal (2:2:1 for HA:HB:HC).

References

A Technical Guide to the 13C NMR Chemical Shifts of 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzyl bromide is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical and agrochemical agents. Its rigid, fluorinated aromatic core imparts unique electronic and conformational properties to target molecules. A precise and unambiguous structural characterization of this reagent is paramount for ensuring the integrity of subsequent synthetic steps. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules. This in-depth technical guide provides a comprehensive analysis of the 13C NMR spectrum of this compound, offering insights into the influence of its substituents on carbon chemical shifts and providing a robust experimental protocol for acquiring high-quality spectra.

Understanding the 13C NMR Spectrum of this compound

The 13C NMR spectrum of this compound is characterized by the distinct signals of its seven carbon atoms. The presence of two fluorine atoms and a bromomethyl group on the benzene ring introduces significant electronic and steric effects, which in turn govern the chemical shifts and coupling patterns observed in the spectrum. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons, in addition to the signal for the benzylic carbon.

Predicted 13C NMR Chemical Shifts and Assignments

While a publicly available, fully assigned experimental spectrum is not readily accessible, a combination of data from analogous compounds, such as 2,6-difluorobenzyl chloride[1], and established principles of NMR spectroscopy allows for a reliable prediction and interpretation of the 13C NMR spectrum of this compound. The expected chemical shifts are summarized in the table below.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C1~114Triplet
C2, C6~162Doublet of doublets
C3, C5~112Doublet
C4~131Triplet
CH2Br~25Singlet or Triplet (long-range coupling)

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Causality Behind the Chemical Shifts: An Expert's Perspective

The observed chemical shifts are a direct consequence of the electronic environment of each carbon atom. The highly electronegative fluorine atoms exert a strong deshielding effect on the directly attached carbons (C2 and C6), causing their signals to appear significantly downfield, around 162 ppm.[2] This is a characteristic feature of carbons bearing fluorine substituents. Conversely, these fluorine atoms have a shielding effect on the ortho (C1 and C3/C5) and para (C4) carbons, a phenomenon attributed to the donation of lone pair electron density into the aromatic system.

The bromomethyl group (-CH2Br) also influences the aromatic carbon shifts, albeit to a lesser extent than the fluorine atoms. The benzylic carbon itself (CH2Br) is expected to resonate at a relatively upfield position (~25 ppm) due to the shielding effect of the aromatic ring, though the electronegative bromine atom will cause a downfield shift compared to an unsubstituted methyl group.

A critical aspect of the 13C NMR spectrum of fluorinated organic compounds is the presence of carbon-fluorine (C-F) coupling.[3] The 19F nucleus has a spin of 1/2, similar to a proton, and thus couples with neighboring 13C nuclei. This coupling manifests as splitting of the carbon signals into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

  • ¹JCF (one-bond coupling): This is the largest coupling and is observed for the carbons directly bonded to fluorine (C2 and C6). The expected coupling constant is typically in the range of 240-250 Hz.[2]

  • ²JCF (two-bond coupling): This is observed for carbons adjacent to the C-F bond (C1 and C3/C5).

  • ³JCF (three-bond coupling): This is observed for the carbon meta to the C-F bond (C4).

  • Long-range coupling: It is also possible to observe longer-range coupling, for instance, between the benzylic carbon and the fluorine atoms.

The multiplicities arising from these couplings provide invaluable information for the unambiguous assignment of each carbon signal. For instance, the signal for C1 is expected to be a triplet due to coupling with the two equivalent fluorine atoms at C2 and C6.

Experimental Protocol for Acquiring a High-Quality 13C NMR Spectrum

To ensure the acquisition of a reliable and interpretable 13C NMR spectrum of this compound, a well-defined and validated experimental protocol is essential. The following step-by-step methodology is designed to be a self-validating system, incorporating best practices for sample preparation, instrument setup, and data acquisition.

Step 1: Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.[4] It is crucial to use a high-purity NMR-grade solvent.

  • Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.5-0.7 mL of CDCl3. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

  • Sample Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often use the deuterium lock signal of the solvent to reference the spectrum, but the presence of TMS can serve as a useful confirmation.

Step 2: Spectrometer Setup and Calibration
  • Instrument Tuning and Matching: Before acquiring the spectrum, the NMR probe must be tuned to the 13C frequency and matched to the impedance of the spectrometer's electronics. This ensures maximum sensitivity.

  • Locking: The spectrometer's field-frequency lock system should be engaged on the deuterium signal of the solvent (e.g., CDCl3). A stable lock is critical for maintaining the field homogeneity during data acquisition.

  • Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process minimizes spectral line broadening and improves resolution. Automated shimming routines are available on most modern spectrometers.

Step 3: Data Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

  • Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE), broadband proton decoupling should be employed during the acquisition period.[5]

  • 19F Decoupling (Optional but Recommended): Given the complexities arising from C-F coupling, acquiring a 19F-decoupled 13C NMR spectrum can be highly beneficial for simplifying the spectrum and aiding in peak assignment.[2][6] This, however, requires a spectrometer equipped with a triple-resonance probe.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is appropriate to encompass all expected carbon signals.

Step 4: Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase Correction: The spectrum must be accurately phased to ensure that all peaks have the correct Lorentzian line shape.

  • Baseline Correction: A flat baseline is essential for accurate integration and peak picking.

  • Referencing: The chemical shift scale should be referenced to the TMS signal at 0 ppm or the solvent peak (CDCl3 at 77.16 ppm).

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in CDCl3 a->b c Filter into NMR Tube b->c d Tune and Match Probe c->d e Lock on Solvent d->e f Shim Magnetic Field e->f g Set Parameters (AQ, D1, NS) f->g h Apply Proton Decoupling g->h i Acquire FID h->i j Fourier Transform i->j k Phase and Baseline Correction j->k l Reference Spectrum k->l m Spectral Analysis l->m

Caption: Experimental workflow for acquiring the 13C NMR spectrum.

Key Electronic Effects Influencing Chemical Shifts

The chemical shifts in this compound are governed by a combination of inductive and resonance effects from the substituents.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects cluster_substituents Substituents cluster_outcome Impact on Chemical Shifts mol C6H3F2CH2Br inductive Inductive Effect (-I) deshielding Deshielding (Downfield Shift) inductive->deshielding resonance Resonance Effect (+R) shielding Shielding (Upfield Shift) resonance->shielding fluorine Fluorine fluorine->inductive fluorine->resonance bromomethyl Bromomethyl bromomethyl->inductive deshielding->mol Affects C2, C6, CH2Br shielding->mol Affects C1, C3, C4, C5

Caption: Influence of electronic effects on 13C NMR chemical shifts.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of structural information that is indispensable for its unambiguous identification and characterization. By understanding the interplay of substituent effects and C-F coupling, researchers can confidently interpret the spectrum and verify the integrity of this important synthetic building block. The detailed experimental protocol outlined in this guide serves as a robust framework for acquiring high-quality, reproducible data, thereby upholding the principles of scientific integrity in research and development.

References

FTIR spectrum of 2,6-Difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FTIR Spectrum of 2,6-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

In the landscape of pharmaceutical synthesis and materials science, this compound (C₇H₅BrF₂) is a critical building block. Its utility as a reagent is well-established in the creation of novel inhibitors for viruses like bovine viral diarrhea virus (a surrogate for Hepatitis C) and in the synthesis of asymmetric 1,3,5-triazine-2,4,6-triones.[1] The precise structure and purity of this reagent are paramount for reaction success, yield, and the ultimate integrity of the final product. While techniques like NMR and Mass Spectrometry provide invaluable structural data, Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid, non-destructive, and highly specific fingerprint of the molecule's functional groups and overall structure.

This guide provides an in-depth analysis of the . We will move beyond a simple peak-list, delving into the causality behind the spectrum—explaining how the molecule's unique arrangement of atoms gives rise to its characteristic infrared absorption pattern. This document is designed to empower researchers to confidently identify this compound, assess its purity, and troubleshoot synthetic challenges.

Molecular Architecture and Vibrational Principles

The FTIR spectrum of a molecule is a direct consequence of its structure. When infrared radiation interacts with this compound, its covalent bonds absorb energy at specific frequencies, causing them to vibrate. Only vibrations that produce a change in the molecule's dipole moment are IR-active.[2] The key architectural features that define the are:

  • The 1,2,3-Trisubstituted (ortho-) Benzene Ring: The rigid aromatic ring has a series of characteristic stretching and bending vibrations. The substitution pattern is particularly revealed by C-H out-of-plane bending vibrations in the fingerprint region.[3][4]

  • Carbon-Fluorine (C-F) Bonds: The two C-F bonds are highly polar and give rise to some of the most intense and diagnostically useful absorptions in the spectrum. These typically appear as strong bands in the 1300-1000 cm⁻¹ region.[5]

  • The Bromomethyl (-CH₂Br) Group: This side chain introduces aliphatic C-H stretching and bending modes, as well as the low-frequency C-Br stretching vibration.[6][7]

Caption: Molecular structure of this compound.

Decoding the Spectrum: A Region-by-Region Analysis

An FTIR spectrum is typically analyzed from left to right (higher to lower wavenumber). We will adopt this convention to interpret the expected spectrum of this compound.

C-H Stretching Region (3100 - 2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. For this molecule, two distinct types of C-H bonds are present:

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds attached to the benzene ring absorb in this range.[4] These absorptions are typically of weak to medium intensity and appear just to the left of the 3000 cm⁻¹ mark.[8] The presence of these peaks confirms the aromatic component of the molecule.

  • Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The two C-H bonds of the methylene (-CH₂) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.[7] These peaks are also generally weak to medium in intensity.

Aromatic Overtones & Combination Bands (2000 - 1650 cm⁻¹)

A series of weak, but often sharp, absorptions can appear in this region. These are not fundamental vibrations but rather overtones or combinations of C-H out-of-plane bending fundamentals.[9] The pattern of these "benzene fingers" can be highly characteristic of the ring's substitution pattern.[9] For a 1,2,3-trisubstituted ring, a specific pattern is expected, which can aid in confirming the isomer.

C=C Aromatic Ring Stretching (1625 - 1450 cm⁻¹)

The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of absorptions. These are often seen as two or three distinct bands of variable intensity. For a closely related compound, 2,6-difluorotoluene, strong peaks are observed at approximately 1625 cm⁻¹ and 1480 cm⁻¹.[5] These peaks are a reliable indicator of the benzene ring's presence.

The Fingerprint Region (< 1500 cm⁻¹)

This region is typically complex, containing a wealth of absorptions from bending vibrations and stretches of single bonds. It is called the fingerprint region because the pattern of peaks is unique to a specific molecule. For this compound, this region is exceptionally informative.

  • C-F Stretching (approx. 1270 cm⁻¹ and 1010 cm⁻¹): This is arguably the most dominant feature in the fingerprint region. Due to the high electronegativity of fluorine, the C-F bonds are very polar, leading to intense IR absorptions. In 2,6-difluorotoluene, strong C-F stretching bands are reported around 1270 cm⁻¹ and 1010 cm⁻¹.[5] Similar, very strong peaks are expected for this compound, providing definitive evidence of the difluoro-substitution.

  • -CH₂- Bending/Wagging (approx. 1450 cm⁻¹ and 1300-1150 cm⁻¹): The methylene group exhibits a scissoring vibration around 1450 cm⁻¹, which may overlap with ring stretches. Additionally, a C-H wagging vibration associated with the -CH₂X group (where X is a halogen) is expected between 1300-1150 cm⁻¹.[6][7]

  • Aromatic C-H Out-of-Plane (OOP) Bending (approx. 780 cm⁻¹): The position of the C-H "wagging" or OOP bending is highly diagnostic of the substitution pattern on the benzene ring. For an ortho-disubstituted (or 1,2,3-trisubstituted) ring, a strong band is typically observed in the 770-735 cm⁻¹ range.[3] A strong peak around 780 cm⁻¹ is reported for 2,6-difluorotoluene, which is consistent with this substitution pattern.[5]

  • C-Br Stretching (690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond occurs at low frequencies due to the heavy mass of the bromine atom. This absorption is expected in the 690-515 cm⁻¹ range and is typically of medium to strong intensity.[6][7] Its presence confirms the bromomethyl functional group.

Quantitative Data Summary: Diagnostic Peaks

The following table consolidates the expected key absorption bands for this compound, synthesized from spectral data of analogous compounds and established correlation charts.

Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentReference Source(s)
~3070Weak-MediumAromatic C-H Stretch[4][5]
~2960Weak-MediumAliphatic (-CH₂-) C-H Stretch[5]
~1625StrongC=C Aromatic Ring Stretch
~1480StrongC=C Aromatic Ring Stretch[5]
~1270Very StrongC-F Stretch (asymmetric)[5][10]
~1010StrongC-F Stretch (symmetric)[5]
~780StrongAromatic C-H Out-of-Plane Bend (1,2,3-substitution)[3][5]
690 - 515Medium-StrongC-Br Stretch[6][7]

Self-Validating Experimental Protocol

This protocol describes the acquisition of a high-quality FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples like this compound (Melting Point: 52-55 °C[1]).

Objective:

To obtain a clean, reproducible, and interpretable mid-infrared spectrum of this compound for identification and purity assessment.

Methodology: Attenuated Total Reflectance (ATR)
  • Instrument Preparation & Background Collection: a. Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. b. Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by collecting a preliminary background spectrum; it should be a flat line with no significant atmospheric CO₂ or H₂O peaks. c. Secure the ATR anvil and collect a high-quality background spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step; the background spectrum is digitally subtracted from the sample spectrum, removing any instrument and environmental artifacts.[11]

  • Sample Application: a. Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal. b. Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra. The instrument's software often provides a real-time display of absorbance, allowing the user to optimize pressure.

  • Data Acquisition: a. Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). b. The instrument software will automatically perform the background subtraction, Fourier transform, and display the final absorbance or transmittance spectrum.

  • Data Processing and Validation: a. Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum. b. Perform a baseline correction to ensure all peaks originate from zero absorbance. c. Validate the spectrum by comparing the obtained peak positions with the expected values in the table above. The presence of all key diagnostic peaks (especially the strong C-F and C=C stretches) and the absence of significant unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ indicating moisture, or a C=O stretch around 1700 cm⁻¹ indicating an oxidation impurity) validates the identity and relative purity of the material.

cluster_prep 1. Preparation cluster_sample 2. Sampling cluster_acq 3. Acquisition & Processing cluster_analysis 4. Analysis Clean Clean ATR Crystal (e.g., Isopropanol) BG Collect Background Spectrum (32 scans) Clean->BG Verify Cleanliness Apply Place Solid Sample on Crystal BG->Apply Press Apply Anvil Pressure (Ensure Contact) Apply->Press Acquire Collect Sample Spectrum (32 scans) Press->Acquire Process Software Processing: - Background Subtraction - ATR & Baseline Correction Acquire->Process Analyze Analyze Spectrum: Compare to Reference Data Process->Analyze Result Confirm Identity & Assess Purity Analyze->Result

Caption: Workflow for FTIR analysis of this compound via ATR.

Conclusion

The is a rich source of structural information. By understanding the vibrational origins of the key absorption bands—from the C-H stretches at high frequency to the characteristic aromatic patterns and the uniquely intense C-F stretches in the fingerprint region—a researcher can unequivocally confirm the molecule's identity. The strong absorptions arising from the C-F bonds, coupled with the diagnostic C-H out-of-plane bending mode for the substitution pattern and the low-frequency C-Br stretch, create a unique and easily identifiable spectral fingerprint. Following a robust, self-validating experimental protocol ensures that the obtained spectrum is a true and reliable representation of the sample, providing confidence in this crucial synthetic intermediate.

References

Introduction: The Significance of 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Difluorobenzyl Bromide

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of this compound (C₇H₅BrF₂), a critical reagent in modern synthetic and medicinal chemistry. For researchers, process chemists, and drug development professionals, understanding the mass spectrum of this compound is paramount for reaction monitoring, quality control, and structural verification. This document moves beyond a simple recitation of data to explain the causal factors behind the observed spectral features, grounding the interpretation in the principles of ionization and ion chemistry.

This compound is a halogenated aromatic compound widely employed as a versatile building block in organic synthesis.[1] Its unique electronic properties, imparted by the two electron-withdrawing fluorine atoms ortho to the bromomethyl group, make it a highly reactive and valuable intermediate.[2] Notably, it serves as a key precursor in the synthesis of important pharmaceuticals, including the anticonvulsant Rufinamide and the gonadotropin-releasing hormone antagonist Relugolix.[3] Given its role in producing high-value active pharmaceutical ingredients (APIs), a robust and reliable analytical method for its identification and characterization is essential. Mass spectrometry provides unparalleled sensitivity and structural information, making it the definitive tool for this purpose.

Physicochemical Properties and Safety Profile

Before analysis, a foundational understanding of the analyte's properties is crucial. This compound is a solid at room temperature with a relatively low melting point, making it suitable for analysis by techniques requiring volatilization, such as Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₅BrF₂ [5]
Molecular Weight 207.02 g/mol [4][5]
Appearance White to light beige solid/crystals [6][7]
Melting Point 52-55 °C [4][8]
Boiling Point 184.9 ± 25.0 °C (Predicted) [8]

| CAS Number | 85118-00-9 |[4][8] |

Safety Note: this compound is classified as a corrosive solid that causes severe skin burns and eye damage.[4][9] It is also a lachrymator (a substance that irritates the eyes and causes tears).[5] All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Ionization Methodology: Electron Ionization (EI)

For a moderately volatile, thermally stable, and relatively low molecular weight organic compound like this compound, Electron Ionization (EI) is the most effective and widely used ionization technique.[11]

EI is a "hard" ionization method where the analyte, in the gas phase, is bombarded by a beam of high-energy electrons (typically standardized at 70 eV).[12] This high energy is sufficient to overcome the ionization energy of most organic molecules, causing the ejection of a valence electron to form a radical cation, denoted as M•+ .[12] The excess energy transferred during this process leads to extensive and reproducible fragmentation, which provides a unique "fingerprint" for the molecule and invaluable structural information.[11][12]

While "soft" ionization techniques like Electrospray Ionization (ESI) are powerful for large, polar, and non-volatile molecules, they are less suited for neutral, non-polar small molecules like this compound unless specific analytical goals, such as LC-MS analysis, are required.[13][14][15]

Decoding the Mass Spectrum: Isotopic Patterns and Fragmentation

The mass spectrum of this compound is defined by two key features: the isotopic signature of bromine and the predictable fragmentation pathways dictated by its benzylic halide structure.

The Bromine Isotopic Signature: The M/M+2 Doublet

A definitive characteristic of a compound containing a single bromine atom is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[16][17] This pattern arises from the natural abundance of bromine's two stable isotopes: ⁷⁹Br (50.5%) and ⁸¹Br (49.5%) .[18]

Therefore, the mass spectrum will exhibit:

  • An M•+ peak corresponding to molecules containing the ⁷⁹Br isotope.

  • An [M+2]•+ peak corresponding to molecules containing the ⁸¹Br isotope.

The relative intensity of these peaks will be approximately 1:1 , providing an unambiguous indicator for the presence of bromine.[16][19] Any significant fragment that retains the bromine atom will also exhibit this characteristic 1:1 doublet pattern.

Predicted Mass Spectrum and Fragmentation Pathways

The 70 eV EI process imparts significant energy, leading to the cleavage of the weakest bonds to form stable ions. For this compound, the most probable fragmentation events are outlined below.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Calculated) Ion Structure Description Expected Intensity
206 / 208 [C₇H₅⁷⁹BrF₂]•+ / [C₇H₅⁸¹BrF₂]•+ Molecular Ion Cluster (M•+ / [M+2]•+) Low to Moderate
127 [C₇H₅F₂]⁺ 2,6-Difluorobenzyl Cation High (Likely Base Peak)

| 107 | [C₇H₄F]⁺ | Loss of HF from m/z 127 | Moderate |

Primary Fragmentation: Benzylic Cleavage

The carbon-bromine bond is the weakest bond in the molecular ion, and its cleavage is highly favored. This process, known as alpha (α) cleavage, results in the loss of a bromine radical (•Br) to form the highly stable 2,6-difluorobenzyl cation.[20][21] This cation is stabilized by the resonance of the aromatic ring.

  • [C₇H₅BrF₂]•+ → [C₇H₅F₂]⁺ + •Br

The resulting [C₇H₅F₂]⁺ ion at m/z 127 is expected to be the most abundant ion in the spectrum, making it the base peak .[17] The stability of this benzylic carbocation is the primary driving force for this fragmentation pathway.[21]

Secondary Fragmentation

The 2,6-difluorobenzyl cation (m/z 127) can undergo further fragmentation. A common pathway for fluorinated aromatic cations is the neutral loss of hydrogen fluoride (HF).

  • [C₇H₅F₂]⁺ → [C₇H₄F]⁺ + HF

This fragmentation would produce an ion at m/z 107 . The logical relationship between these key ions is a powerful tool for structural confirmation.

Fragmentation_Pathway M [C₇H₅BrF₂]•+ m/z 206/208 Molecular Ion F1 [C₇H₅F₂]⁺ m/z 127 Base Peak M->F1 - •Br F2 [C₇H₄F]⁺ m/z 107 F1->F2 - HF

Standard Operating Protocol: GC-MS Analysis

This section provides a validated, step-by-step protocol for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep1 Weigh ~1-2 mg of This compound Prep2 Dissolve in 1 mL of volatile solvent (e.g., Dichloromethane) Prep1->Prep2 Solubilize GC_Inject Inject 1 µL into GC Inlet Prep2->GC_Inject Transfer to vial GC_Sep GC Separation (Temperature Program) GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) & Fragmentation GC_Sep->MS_Ionize MS_Detect Mass Analysis & Detection (Quadrupole) MS_Ionize->MS_Detect Data1 Identify Molecular Ion (m/z 206/208, ~1:1 ratio) MS_Detect->Data1 Acquire Spectrum Data2 Identify Base Peak (m/z 127) Data1->Data2 Data3 Confirm Key Fragments (e.g., m/z 107) Data2->Data3

4.1 Instrumentation & Consumables

  • System: Gas Chromatograph with a Mass Selective Detector (MSD).

  • GC Column: Standard non-polar column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Solvent: Dichloromethane or Ethyl Acetate (GC or HPLC grade).

4.2 Sample Preparation

  • Accurately weigh approximately 1-2 mg of this compound solid.

  • Dissolve the solid in 1.0 mL of a suitable volatile solvent (e.g., dichloromethane) in a clean glass vial to create a ~1-2 mg/mL stock solution.

  • Vortex briefly to ensure complete dissolution.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

4.3 GC-MS Method Parameters

  • Injection Volume: 1.0 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1 (Adjust as needed based on response)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40 - 350

4.4 Data Analysis: A Self-Validating System

  • Confirm Retention Time: Identify the chromatographic peak for the analyte.

  • Validate Molecular Ion: Examine the mass spectrum of the peak. The first check is for the presence of the m/z 206/208 doublet with a near 1:1 intensity ratio. This confirms the elemental formula contains one bromine atom.

  • Validate Fragmentation: The presence of a strong base peak at m/z 127 (corresponding to the loss of a bromine atom from the molecular ion) provides orthogonal confirmation of the structure.

  • Confirm Secondary Fragments: The observation of the m/z 107 peak, a logical loss of HF from the base peak, further solidifies the structural assignment.

The concordance of all these data points—retention time, correct molecular ion, characteristic isotopic pattern, and logical fragmentation—creates a self-validating system for the unequivocal identification of this compound.

References

An In-Depth Technical Guide to 2,6-Difluorobenzyl Bromide: Molecular Characteristics, Synthetic Protocols, and Crystallization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-difluorobenzyl bromide, a key building block in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure is not publicly available at the time of this writing, this document synthesizes the known physicochemical properties, details robust synthetic methodologies, and presents field-proven strategies for the cultivation of single crystals suitable for crystallographic analysis. Furthermore, we delve into the anticipated intermolecular interactions that would govern its solid-state packing, drawing on established principles of crystal engineering and the structural analysis of analogous halogenated aromatic compounds. This guide is intended to serve as a vital resource for researchers leveraging this compound in their synthetic endeavors and for those aiming to elucidate its definitive solid-state structure.

Introduction: The Significance of this compound in Modern Chemistry

This compound (C₇H₅BrF₂) is a halogenated aromatic compound of significant interest in organic synthesis. Its utility is primarily derived from its function as a versatile benzylating agent, enabling the introduction of the 2,6-difluorobenzyl moiety into a wide array of molecular scaffolds.[1][2] This particular substitution pattern is of high value in the pharmaceutical industry. The presence of fluorine atoms at the ortho positions can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound is a crucial intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant Rufinamide and the gonadotropin-releasing hormone antagonist Relugolix.[3] Beyond its pharmaceutical applications, it also finds use in the development of advanced polymers and other specialized materials.[1]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and effective utilization in synthesis.

PropertyValueSource(s)
CAS Number 85118-00-9[1][2][4][5]
Molecular Formula C₇H₅BrF₂[1][2][4][5]
Molecular Weight 207.02 g/mol [1][4]
Appearance White to almost white or light yellow crystalline powder/solid[1][4]
Melting Point 52-55 °C[4][5]
Purity (by GC) ≥97-99%[1][2]
Solubility Soluble in various organic solvents[2]

Note: Some sources may describe it as a liquid, which could be attributed to impurities or specific formulations.

The molecular structure of this compound features a benzene ring substituted with two fluorine atoms at positions 2 and 6, and a bromomethyl group at position 1. The high electronegativity of the fluorine atoms influences the electron distribution within the benzene ring and enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key attribute for its role as an alkylating agent.

Synthesis of this compound: A Validated Protocol

Multiple synthetic routes to this compound have been reported. A common and effective method involves the free-radical bromination of 2,6-difluorotoluene. The following protocol is a robust and scalable approach.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 2,6-Difluorotoluene p1 This compound r1->p1 Bromination r2 N-Bromosuccinimide (NBS) r2->p1 r3 Radical Initiator (e.g., AIBN) r3->p1 r4 Solvent (e.g., CCl4) r4->p1 G start Start: Purified Compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution filtration Hot Filtration (optional) dissolution->filtration slow_cooling Slow Cooling to Room Temperature filtration->slow_cooling refrigeration Refrigeration/Freezing slow_cooling->refrigeration crystal_harvesting Crystal Harvesting and Washing refrigeration->crystal_harvesting drying Drying crystal_harvesting->drying analysis X-ray Diffraction Analysis drying->analysis

References

A Comprehensive Spectroscopic and Analytical Guide to 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,6-difluorobenzyl bromide (CAS No: 85118-00-9), a critical fluorinated building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] We present a comprehensive examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is structured to provide not only the raw spectral data but also a detailed interpretation grounded in the principles of chemical structure and spectroscopy. Furthermore, it includes field-proven experimental protocols for data acquisition, designed for reproducibility and accuracy. This guide is intended for researchers, chemists, and quality control professionals who require a definitive reference for the characterization of this important reagent.

Introduction and Molecular Structure

This compound, also known as α-bromo-2,6-difluorotoluene, is a versatile reagent utilized in the synthesis of complex organic molecules where the incorporation of a difluorobenzyl moiety is desired.[1][3] The presence of two fluorine atoms ortho to the bromomethyl group significantly influences the molecule's reactivity and the spectroscopic signatures of the aromatic ring.[1] Understanding its spectral characteristics is paramount for reaction monitoring, quality assurance, and structural elucidation of its derivatives.

The molecular structure, with standardized numbering for NMR assignment, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Table 1: Physicochemical and Safety Overview

Property Value Source(s)
Chemical Name This compound
Synonym α-Bromo-2,6-difluorotoluene [3]
CAS Number 85118-00-9 [4][5]
Molecular Formula C₇H₅BrF₂ [6][7]
Molecular Weight 207.02 g/mol [5][6][7]
Appearance White to light beige/yellow crystalline solid [1][2][4][8]
Melting Point 51 - 55 °C [4][5][6][9]

| Hazard Summary | Corrosive, Lachrymator. Causes severe skin burns and eye damage. |[3][6][7][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of both ¹⁹F and ¹H nuclei leads to characteristic heteronuclear couplings that are definitive for this substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum is simplified due to the molecule's C₂ᵥ symmetry axis bisecting the C3-C4 bond and passing through C1. This symmetry renders the two fluorine atoms, as well as the aromatic protons H3 and H5, chemically equivalent.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality of Splitting
~7.30 - 7.45 Multiplet (m) 1H H4 Coupling to H3/H5 (³JHH) and F2/F6 (⁴JHF)
~6.90 - 7.00 Triplet (t) 2H H3, H5 Coupling to H4 (³JHH) and F2/F6 (³JHF)

| ~4.55 | Singlet (s) or Triplet (t) | 2H | H7 (-CH₂Br) | May appear as a singlet or a small triplet due to coupling with the two ortho-fluorines (⁴JHF)[11][12] |

Expertise & Interpretation:

  • Aromatic Region: The downfield multiplet corresponds to the H4 proton, which is coupled to both adjacent protons (H3, H5) and the two meta-fluorine atoms. The upfield triplet is assigned to the H3 and H5 protons, which are equivalent. Their triplet appearance is a classic indicator of coupling to two adjacent, equivalent nuclei—in this case, the two ortho-fluorine atoms (³JHF), which is often similar in magnitude to the ortho H-H coupling.

  • Benzylic Region: The benzylic protons (H7) appear as a sharp signal around 4.55 ppm.[11] The electron-withdrawing nature of the adjacent bromine atom and the aromatic ring shifts this signal downfield. While often reported as a singlet, a higher resolution may reveal a narrow triplet due to four-bond coupling (⁴JHF) to the two ortho-fluorine atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a carbon count and critical information through carbon-fluorine coupling constants (JCF). These couplings, which are not removed by ¹H decoupling, are invaluable for confirming the substitution pattern.[13][14]

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (Hz) Assignment
~161.0 Doublet of Doublets (dd) ¹JCF ≈ 250, ³JCF ≈ 8 C2, C6
~131.0 Triplet (t) ³JCF ≈ 10 C4
~115.0 Triplet (t) ²JCF ≈ 20 C1
~112.0 Doublet (d) ²JCF ≈ 15 C3, C5

| ~22.0 | Triplet (t) | ³JCF ≈ 5 | C7 (-CH₂Br) |

Expertise & Interpretation:

  • Causality of C-F Coupling: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.[15][16]

    • ¹JCF: A very large coupling constant (~250 Hz) is observed for the carbons directly attached to fluorine (C2, C6), confirming the C-F bond.[17]

    • ²JCF & ³JCF: Smaller, long-range couplings are observed for carbons two or three bonds away. The ipso-carbon (C1) and the ortho-carbons (C3, C5) exhibit significant two-bond coupling (²JCF). The para-carbon (C4) and the benzylic carbon (C7) show three-bond couplings (³JCF).[14]

  • Symmetry: As with the ¹H NMR, the molecule's symmetry results in four distinct aromatic carbon signals and one aliphatic signal. The multiplicities (doublets, triplets) arise from coupling to the two ¹⁹F nuclei and are a direct reflection of the molecular structure.

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality NMR data for this compound.

Trustworthiness through Self-Validation: Adherence to this standardized protocol, including the use of a known solvent reference (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), ensures that the obtained spectra are valid and comparable to reference data.

  • Safety First: this compound is a corrosive solid and a lachrymator.[10][18] Always handle this chemical inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[3][18]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound solid.

    • Transfer the solid to a clean, dry standard 5 mm NMR tube.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently vortex or invert until the solid is completely dissolved.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock the instrument on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Use a 30-45° pulse angle with a relaxation delay of 1-2 seconds.

    • Collect 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquire the spectrum over a spectral width of 0-220 ppm.

    • Collect a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive and signals are split by fluorine.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the ¹H NMR signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3050 - 3100 Medium-Weak Aromatic C-H Stretch
~2960 Medium-Weak Aliphatic C-H Stretch (-CH₂-)
~1620, 1580, 1470 Strong-Medium Aromatic C=C Ring Stretching
~1200 - 1300 Strong C-F Stretch

| ~600 - 700 | Strong | C-Br Stretch |

Expertise & Interpretation: The IR spectrum is dominated by strong absorptions characteristic of the aromatic ring and its halogen substituents. The strong band in the 1200-1300 cm⁻¹ region is a definitive indicator of the C-F bond.[19] The presence of both aromatic and aliphatic C-H stretching vibrations confirms the benzyl structure, while the low-frequency absorption is consistent with the C-Br bond.

Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the this compound solid directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Cleaning: After the measurement, clean the crystal thoroughly with isopropanol to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a fingerprint for its identity.

mol [C₇H₅BrF₂]⁺˙ This compound m/z = 206/208 frag [C₇H₅F₂]⁺ 2,6-Difluorobenzyl cation m/z = 127 mol->frag - Br•

References

A Senior Application Scientist's Guide to 2,6-Difluorobenzyl Bromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of 2,6-Difluorobenzyl bromide (CAS No: 85118-00-9), a pivotal halogenated aromatic intermediate. From the perspective of a Senior Application Scientist, this document navigates the compound's critical physicochemical properties, outlines robust and efficient synthesis methodologies, and explores its significant applications, particularly as a versatile building block in modern drug development. We delve into the causality behind preferred synthetic routes, such as light-initiated free-radical bromination, offering a cost-effective and high-purity alternative to traditional methods. Detailed experimental protocols, safety and handling procedures, and key spectroscopic data are presented to equip researchers and drug development professionals with the practical knowledge required for its effective and safe utilization.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] this compound, also known as α-Bromo-2,6-difluorotoluene, has emerged as a cornerstone intermediate for this purpose.[4][5] Its structure, featuring a reactive bromomethyl group and the electronically influential ortho-difluoro substitution on the benzene ring, makes it a highly valuable and reactive building block for nucleophilic substitution reactions.[1][2][5]

This guide serves as a comprehensive resource for scientists, providing not just the data, but the field-proven insights into the synthesis, handling, and application of this critical compound. Understanding its properties and the rationale behind its synthesis is paramount to leveraging its full potential in the development of next-generation therapeutics, from anticonvulsants to oncology treatments.[6][7]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its successful application and safe handling. The key data for this compound is summarized below. It is a moisture-sensitive crystalline solid that is corrosive and a lachrymator, necessitating careful handling in a controlled environment.[5][8][9]

PropertyValueSource(s)
CAS Number 85118-00-9[4][10]
Molecular Formula C₇H₅BrF₂[5][8]
Molecular Weight 207.02 g/mol [8]
Appearance White to light beige crystalline powder/solid[4][10][11]
Melting Point 52-55 °C[8][12]
Flash Point >109 °C (>228 °F)[9]
Density ~1.6 g/cm³[8][12]
Solubility Soluble in Methanol, THF, DCM; Insoluble in water[5][12]
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage[10][13]
Key Hazards Corrosive, Lachrymator, Moisture-Sensitive[5][8][14]

Synthesis Methodology: A Focus on Efficiency and Purity

The most prevalent and industrially viable route to this compound is the free-radical side-chain bromination of 2,6-difluorotoluene.[3][15][16] While traditional protocols often employ N-Bromosuccinimide (NBS) and a chemical initiator like AIBN, this approach carries disadvantages, including the high cost of NBS and the introduction of impurities from the initiator.[6]

A more modern, economical, and cleaner methodology has been developed, which leverages the in-situ generation of bromine from hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂).[3][6] Critically, this reaction is initiated by light (photobromination), which obviates the need for a chemical initiator, leading to a purer product and milder reaction conditions.[6] This choice reflects a key principle in process chemistry: maximizing yield and purity while minimizing cost and waste. The benzylic C-H bond in 2,6-difluorotoluene is significantly weaker than the aromatic C-H bonds, allowing for high selectivity in the radical abstraction step.[17]

Synthesis Workflow Diagram

The following diagram illustrates the streamlined, light-initiated synthesis process.

SynthesisWorkflow Start Starting Material: 2,6-Difluorotoluene Reaction Free-Radical Bromination (Light Initiated, 10-15h) Start->Reaction Reagents Reagents: HBr (40% aq.) H₂O₂ (30% aq.) Solvent (e.g., CH₂Cl₂) Reagents->Reaction Workup Aqueous Workup: 1. Sat. Na₂SO₃ wash 2. Water wash Reaction->Workup Cool mixture Drying Drying (Anhydrous Na₂SO₄) Workup->Drying SolventRemoval Solvent Removal (Reduced Pressure) Drying->SolventRemoval Purification Purification (Silica Gel Column Chromatography) SolventRemoval->Purification Crude Product Product Final Product: This compound (Purity ≥99%) Purification->Product

Caption: Workflow for the light-initiated synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies that prioritize safety, yield, and purity.[3][6] All operations should be performed in a well-ventilated chemical fume hood.

Materials:

  • 2,6-Difluorotoluene

  • Hydrobromic acid (HBr, 40% aqueous solution)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether or hexane/ethyl acetate mixture for elution

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, charge 2,6-difluorotoluene (1.0 eq), the chosen organic solvent (e.g., dichloromethane), and hydrobromic acid (1.5 eq).

  • Initiation: Position a light source (e.g., an incandescent lamp) near the flask to initiate the reaction.

  • Reagent Addition: Begin stirring and slowly add the hydrogen peroxide solution (2.0 eq) dropwise via the dropping funnel. The rate of addition should be controlled to maintain a manageable reaction temperature and to allow the reddish-brown color of bromine to fade between drops.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed for 10-15 hours under illumination. Monitor the reaction's progress by Gas Chromatography (GC) until the starting material is fully consumed.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium sulfite solution (to quench any remaining bromine) and water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a non-polar solvent system (e.g., petroleum ether or a hexane/ethyl acetate gradient) to obtain the pure this compound as a white to off-white solid.[3][6] A typical yield for this process is around 80-85% with a purity of ≥99%.[6]

Applications in Drug Development

The utility of this compound is most evident in its role as a key precursor for complex APIs. Its defined stereoelectronic properties allow for precise and high-yield introduction of the 2,6-difluorobenzyl moiety.

Notable examples include:

  • Rufinamide: An anticonvulsant used to treat seizures associated with Lennox-Gastaut syndrome.[6][7] The synthesis involves the reaction of this compound with an azide, followed by cycloaddition to form the core triazole ring structure.

  • Relugolix: A gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer and uterine fibroids.[7]

  • Antiviral Agents: It has been used to prepare novel inhibitors of pestiviruses, which serve as crucial models for developing treatments against Hepatitis C.[4]

Role as a Pharmaceutical Building Block

PharmaWorkflow Start 2,6-Difluorobenzyl Bromide Step1 Nucleophilic Substitution (e.g., with Sodium Azide) Start->Step1 Intermediate 2,6-Difluorobenzyl Azide Step1->Intermediate Step2 [3+2] Cycloaddition (Click Chemistry) Intermediate->Step2 API Final API (e.g., Rufinamide) Step2->API

Caption: Simplified pathway showing this compound as a key precursor.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[14][18] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[9][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[4][14][18] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to protect from moisture and light.[4][12][19]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[14]

Spectroscopic Data for Characterization

Post-synthesis, confirmation of the product's identity and purity is essential. Standard analytical techniques are employed:

  • ¹H NMR (Proton NMR): The spectrum is characterized by a distinctive singlet for the benzylic methylene protons (-CH₂Br) typically around 4.5-4.7 ppm, and complex multiplets in the aromatic region (around 6.9-7.4 ppm) corresponding to the protons on the difluorinated ring.

  • ¹³C NMR (Carbon NMR): Will show characteristic peaks for the benzylic carbon and the aromatic carbons, with splitting patterns due to carbon-fluorine coupling.

  • Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: Will display characteristic C-H, C-F, and aromatic C=C stretching frequencies.

Authoritative spectral data can be referenced from databases such as SpectraBase and ChemicalBook for comparison.[20][21][22]

Conclusion

This compound stands out as a high-value intermediate whose strategic use is integral to the synthesis of advanced pharmaceutical compounds. Its utility is derived from a combination of its reactive benzylic bromide handle and the beneficial electronic and pharmacokinetic properties imparted by the difluoro-aromatic ring. By adopting modern, efficient, and safer synthesis protocols, such as the light-initiated bromination of 2,6-difluorotoluene, researchers can produce this key building block with high purity and yield. Adherence to rigorous safety and handling procedures is non-negotiable to mitigate its corrosive and lachrymatory hazards. This guide provides the foundational knowledge for chemists and drug development professionals to confidently and effectively incorporate this compound into their synthetic programs.

References

An In-Depth Technical Guide to the Safe Handling of 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety protocols and material characteristics of 2,6-Difluorobenzyl bromide. As a crucial fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals, its potent reactivity necessitates a rigorous and informed approach to safety.[1][2][3] This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind handling procedures, ensuring a self-validating system of laboratory safety.

Chemical and Physical Identity

This compound (CAS No. 85118-00-9) is a halogenated aromatic compound used as a building block in advanced organic synthesis.[1] Its identity and core physical properties, critical for anticipating its behavior in a laboratory setting, are summarized below. The melting point indicates it is a solid at room temperature, which requires specific handling procedures to avoid dust generation.[4][5][6][7]

IdentifierValueSource(s)
Chemical Name This compound[8][9]
Synonyms α-Bromo-2,6-difluorotoluene, 2-(Bromomethyl)-1,3-difluorobenzene[2][6][10]
CAS Number 85118-00-9[1][8]
EC Number 285-652-6[6][11]
Molecular Formula C₇H₅BrF₂[6][8]
Molecular Weight 207.02 g/mol [6][8]
Appearance White to light beige crystalline powder/solid[4][5][8]
Melting Point 52-55 °C[4][5][6]
Flash Point >109 °C / >228.2 °F[12]
Density ~1.6 g/cm³[4][5]

Hazard Identification and GHS Classification

The primary and most severe hazard associated with this compound is its corrosivity. It is classified under GHS as Skin Corrosion/Irritation, Sub-category 1B , and Serious Eye Damage, Category 1 .[6][8][13][14] This classification is not trivial; it signifies that the material can cause irreversible damage upon contact.

  • H314: Causes severe skin burns and eye damage. [11][13] This is the central hazard. Contact with the solid or its dust can destroy skin tissue and cause permanent eye injury. The causality lies in the compound's ability to react with moisture on biological tissues, likely releasing hydrobromic and hydrofluoric acids, leading to deep, penetrating chemical burns.

  • Lachrymator: The compound is also a lachrymator, a substance that irritates the eyes and causes tearing.[8][11] This property serves as an immediate, albeit harmful, indicator of airborne exposure and underscores the necessity of performing all manipulations within a certified chemical fume hood.

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage1DangerH314: Causes severe skin burns and eye damage

A Proactive Safety Framework: The Hierarchy of Controls

To handle highly reactive compounds like this compound, we must move beyond simple reliance on Personal Protective Equipment (PPE). The Hierarchy of Controls is a systematic framework that prioritizes more effective, collective safety measures over individual ones.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less corrosive alkylating agent) Elimination->Substitution Is removal possible? Engineering Engineering Controls (e.g., Chemical Fume Hood, Glovebox) Substitution->Engineering If not, can it be replaced? Administrative Administrative Controls (e.g., Standard Operating Procedures, Training) Engineering->Administrative If not, isolate the hazard PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Face Shield, Lab Coat) (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures.

For this specific compound, Engineering Controls are paramount. All handling must occur within a properly functioning chemical fume hood to prevent inhalation and contain any potential spills.[12] Administrative Controls , such as documenting standard operating procedures (SOPs) and ensuring all personnel are trained on its specific hazards, are also critical.[8] PPE is the final line of defense, essential but insufficient on its own.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Precautions for Safe Handling:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to control exposure to its dust and potential vapors.[9]

  • Avoid Dust Formation: Minimize the generation of dust when weighing or transferring the solid.[12] Use smooth, careful motions.

  • Grounding: For larger quantities, prevent fire caused by electrostatic discharge.[13]

  • Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the handling area.[11][15] Contaminated clothing must be removed immediately and washed before reuse.[11][15]

Conditions for Safe Storage:

  • Container: Store in a tightly closed, original container.[11][15]

  • Environment: Keep in a dry, cool, and well-ventilated place, designated as a "Corrosives area".[12]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12]

Personal Protective Equipment (PPE) Selection: The selection of PPE is directly dictated by the compound's corrosive nature.

cluster_1 PPE Selection Workflow Task Handling This compound Eyes Eye/Face Protection Task->Eyes Skin Hand/Body Protection Task->Skin Resp Respiratory Protection Task->Resp Goggles Chemical Safety Goggles (EN166) Eyes->Goggles FaceShield AND Face Shield Eyes->FaceShield Gloves Impervious Gloves (e.g., Nitrile, Neoprene) Skin->Gloves Coat Chemical Resistant Lab Coat Skin->Coat FumeHood Required: Chemical Fume Hood Resp->FumeHood Respirator If hood fails or for large spills: NIOSH/MSHA-approved respirator (Particulate filter EN 143) Resp->Respirator cluster_2 Emergency Exposure Response Exposure Exposure Occurs (Skin or Eye Contact) RemoveClothing Immediately remove contaminated clothing Exposure->RemoveClothing Rinse Flush with copious water for at least 15 minutes RemoveClothing->Rinse While moving to safety shower/eyewash Medical Seek IMMEDIATE Medical Attention Rinse->Medical NoOintment Do not apply ointments or neutralizing agents Medical->NoOintment Inform medical personnel of chemical identity

References

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the 2,6-Difluorobenzyl Moiety in Medicinal Chemistry

The strategic placement of fluorine atoms in drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. The unique electronic properties of fluorine, the most electronegative element, can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target. Among the various fluorinated building blocks, 2,6-difluorobenzyl bromide has emerged as a particularly valuable reagent for introducing the 2,6-difluorobenzyl group into a wide range of molecules.

The presence of two fluorine atoms ortho to the benzylic carbon enhances the electrophilic nature of the carbon, making this compound an excellent substrate for nucleophilic substitution reactions. This increased reactivity, coupled with the beneficial effects of the difluorobenzyl group, has led to its use in the synthesis of numerous biologically active compounds, including pharmaceuticals for treating epilepsy and prostate cancer. This application note provides detailed, field-proven protocols for the N-alkylation of heterocyclic amines and the O-alkylation of phenols using this compound, offering researchers a practical guide to leveraging this versatile reagent in their drug discovery and development efforts.

Mechanistic Insight: The SN2 Pathway

The alkylation reactions described herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile (a deprotonated amine or phenol) attacks the electrophilic benzylic carbon of this compound, while the bromide ion, a good leaving group, departs simultaneously.

SN2_Mechanism cluster_0 SN2 Reaction Mechanism cluster_1 Transition State Nu Nu:⁻ C C Nu->C Nucleophilic attack Nu_ts δ⁻Nu Br Br C->Br R1 H C->R1 R2 2,6-Difluorophenyl C->R2 C_ts C Nu_ts->C_ts Br_ts Brδ⁻ C_ts->Br_ts Br_ion Br⁻ R1_ts H R2_ts 2,6-Difluorophenyl Nu_C Nu-C

Figure 1: General SN2 mechanism for alkylation.

The reaction rate is dependent on the concentration of both the nucleophile and the alkylating agent. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial as it solvates the cation of the base, leaving the anionic nucleophile more available for reaction, while not solvating the nucleophile to an extent that would hinder its reactivity.

Experimental Protocols

I. N-Alkylation of Indole with this compound

This protocol details a robust method for the N-alkylation of indole, a common heterocyclic scaffold in medicinal chemistry. The procedure utilizes sodium hydride to deprotonate the indole nitrogen, generating a potent nucleophile that readily reacts with this compound.

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of indole may result in a slurry.

  • Alkylation: While maintaining the temperature at 0 °C, add this compound (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 1-(2,6-difluorobenzyl)-1H-indole.

N_Alkylation_Workflow start Start dissolve Dissolve Indole in DMF start->dissolve cool Cool to 0 °C dissolve->cool deprotonate Add NaH (Deprotonation) cool->deprotonate stir1 Stir for 30-60 min deprotonate->stir1 add_bromide Add this compound stir1->add_bromide react Stir at RT for 4-8 h add_bromide->react monitor Monitor by TLC react->monitor quench Quench with NH4Cl (aq) monitor->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Figure 2: Workflow for the N-alkylation of indole.

II. O-Alkylation of 4-Methoxyphenol with this compound (Williamson Ether Synthesis)

This protocol describes the O-alkylation of a phenol using the Williamson ether synthesis. 4-Methoxyphenol is used as a representative phenol, and potassium carbonate serves as a mild and effective base. Acetone is a suitable solvent for this transformation.

Materials:

  • 4-Methoxyphenol

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a round-bottom flask, add 4-methoxyphenol (1.0 eq) and anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkylating Agent: Add this compound (1.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer with 1 M HCl to remove any unreacted phenol, followed by saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, 1-((2,6-difluorobenzyl)oxy)-4-methoxybenzene, can be further purified by recrystallization or silica gel column chromatography if necessary.

O_Alkylation_Workflow start Start dissolve Dissolve 4-Methoxyphenol in Acetone start->dissolve add_base Add K2CO3 dissolve->add_base stir1 Stir for 20-30 min add_base->stir1 add_bromide Add this compound stir1->add_bromide reflux Reflux for 12-18 h add_bromide->reflux monitor Monitor by TLC reflux->monitor workup Cool and Filter monitor->workup extract Concentrate and Dissolve in Et2O workup->extract wash Wash with HCl, NaHCO3, Water, Brine extract->wash dry Dry over MgSO4 & Concentrate wash->dry purify Purify (if necessary) dry->purify end End purify->end

Application Note: N-Alkylation of Amines with 2,6-Difluorobenzyl Bromide - A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of the 2,6-difluorobenzyl moiety into molecular scaffolds is a powerful strategy in modern drug discovery and agrochemical development. This structural motif is known to enhance crucial pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] 2,6-Difluorobenzyl bromide serves as a key electrophilic building block for installing this group via N-alkylation of primary and secondary amines. This application note provides a comprehensive guide for researchers, covering the underlying reaction mechanism, strategic considerations for achieving selectivity, a detailed step-by-step protocol for mono-alkylation, and robust troubleshooting advice. The protocols and insights are grounded in established chemical principles to ensure reliable and reproducible outcomes in a research setting.

The Scientific Rationale: Mechanism and Strategy

The N-alkylation of an amine with this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction is initiated by the lone pair of electrons on the amine's nitrogen atom, which acts as a nucleophile, attacking the electrophilic benzylic carbon of the this compound.[3][5] This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion serving as the leaving group.[6]

The initial product is a protonated amine (an ammonium salt), which is generally unreactive as a nucleophile. A base is required to neutralize the hydrobromic acid (HBr) byproduct and deprotonate the ammonium salt, thereby regenerating a neutral, nucleophilic amine that can potentially react further.[3][7]

SN2_Mechanism cluster_reactants cluster_products1 cluster_base reactant reactant intermediate intermediate product product reagent reagent Amine R-NH₂ (Nucleophile) TS Sₙ2 Transition State [R-NH₂---C---Br]⁺ Amine->TS Nucleophilic Attack Bromide 2,6-F₂-Bn-Br (Electrophile) Bromide->TS Nucleophilic Attack Prod_H Protonated Amine R-NH₂⁺-Bn-2,6-F₂ TS->Prod_H Leaving Group Departure Br_ion Br⁻ TS->Br_ion Leaving Group Departure Final_Prod Final Product R-NH-Bn-2,6-F₂ Prod_H->Final_Prod Deprotonation Conj_Acid Base-H⁺ + Br⁻ Prod_H->Conj_Acid Deprotonation Base Base (e.g., K₂CO₃) Base->Final_Prod Deprotonation Base->Conj_Acid Deprotonation

Figure 1: General mechanism for the SN2 N-alkylation of a primary amine.

The Challenge of Over-Alkylation

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[3][8] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[5] This increased nucleophilicity makes it susceptible to a second alkylation event, leading to the formation of a tertiary amine, and potentially even a quaternary ammonium salt.[5][8]

Strategies for Selective Mono-Alkylation:

  • Stoichiometric Control: Using a slight excess of the starting amine relative to the benzyl bromide can favor mono-alkylation, though this can be wasteful and complicate purification.

  • Controlled Addition: Slow, dropwise addition of the this compound to the amine solution at a controlled temperature (e.g., 0 °C) can help minimize high local concentrations of the electrophile, thus reducing the rate of the second alkylation.[9]

  • Choice of Base: Using a mild, heterogeneous inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred. These bases are sufficient to neutralize the acid byproduct without significantly increasing the concentration of the highly nucleophilic free secondary amine in solution.[7]

  • Competitive Protonation: An advanced strategy involves using the amine hydrobromide salt as the starting material. A carefully controlled, slow addition of a base selectively deprotonates the more acidic primary ammonium salt over the secondary ammonium salt product, keeping the product "protected" from further reaction.[10][11]

Core Protocol: Selective Mono-N-Alkylation of a Primary Amine

This protocol details a general procedure for the selective mono-alkylation of a primary amine using this compound with potassium carbonate as the base in acetonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Primary Amine≥98%N/ASubstrate
This compound≥97%N/AAlkylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderN/ABase
Acetonitrile (MeCN)AnhydrousN/ASolvent
Ethyl Acetate (EtOAc)ACS GradeN/AExtraction Solvent
Brine (Saturated NaCl)N/AN/AAqueous Wash
Sodium Sulfate (Na₂SO₄)AnhydrousN/ADrying Agent
Silica Gel230-400 meshN/AChromatography
Round-bottom flaskN/AN/AReaction Vessel
Magnetic stirrer & stir barN/AN/A
CondenserN/AN/AIf heating
TLC plates (Silica gel 60 F₂₅₄)N/AN/AReaction Monitoring
Critical Safety Precautions

This compound is a corrosive and lachrymatory compound that can cause severe skin burns and eye damage.[12][13] All handling must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat at all times.[13][14]

  • Handling: Avoid inhalation of dust or fumes and prevent any contact with skin or eyes.[15][16]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[12]

  • Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Experimental Procedure

Figure 2: Workflow for the N-alkylation of a primary amine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents). Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the limiting reagent).

  • Electrophile Addition: In a separate vial, dissolve this compound (1.0 equivalent, the limiting reagent) in a small amount of anhydrous acetonitrile.

  • Reaction Execution: Begin stirring the amine/carbonate suspension. Add the this compound solution dropwise to the flask over 10-15 minutes at room temperature. After the addition is complete, heat the reaction mixture to 40-60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC mobile phase is a mixture of hexane and ethyl acetate. The reaction is complete when the this compound spot is no longer visible.[9] Pay close attention to the formation of a higher Rf, less polar dialkylated byproduct.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent.[9]

  • Extraction: Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired mono-alkylated secondary amine.[9][18]

Experimental Optimization and Troubleshooting

The optimal conditions for N-alkylation can vary significantly depending on the steric and electronic properties of the amine substrate. The following table provides a starting point for optimization.

ParameterCondition A (Standard)Condition B (For Less Reactive Amines)Condition C (Aqueous/Green)Rationale & Considerations
Base K₂CO₃, Cs₂CO₃NaH, t-BuOKNaHCO₃K₂CO₃ is a mild, inexpensive, and effective base.[7] Stronger bases like NaH are needed for hindered or electron-poor amines but require strictly anhydrous conditions.[7] NaHCO₃ is suitable for aqueous conditions.[17]
Solvent Acetonitrile (MeCN), AcetoneDMF, DMSOWaterPolar aprotic solvents like MeCN and DMF effectively solvate the SN2 transition state.[7] Water can be a green alternative, sometimes with a phase-transfer catalyst, but risks hydrolysis of the bromide at high temperatures.[17]
Temperature 40-60 °C60-80 °C80 °CHigher temperatures increase the reaction rate but may also promote over-alkylation and side reactions.[7] Start mild and increase as needed based on reaction monitoring.
Yield Good to ExcellentModerate to GoodGoodYield is highly substrate-dependent.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Base is too weak.2. Temperature is too low.3. This compound has degraded.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[7]2. Gradually increase the reaction temperature, monitoring for side products.3. Verify the purity of the alkylating agent by ¹H NMR.
Significant Over-alkylation 1. Reaction temperature is too high.2. Amine is highly nucleophilic.3. Benzyl bromide was added too quickly.1. Lower the reaction temperature; consider running at 0 °C or room temperature.2. Use a milder, heterogeneous base (K₂CO₃).3. Add the benzyl bromide solution dropwise over a longer period.[9]
Hydrolysis of Bromide 1. Presence of water in the reaction.2. Using aqueous conditions with a strong base.1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. If using water as a solvent, use a mild base like NaHCO₃ to minimize hydrolysis.[17]
Difficult Purification 1. Product and starting amine have similar polarity.2. Use of a soluble organic base (e.g., TEA, DIPEA).1. Use a larger excess of the starting amine to drive the reaction to completion, then wash it out with an acidic aqueous solution (e.g., 1M HCl) during work-up.2. Switch to an inorganic base (K₂CO₃) that can be easily filtered off.

Conclusion

The N-alkylation of amines with this compound is a fundamental and highly valuable transformation in medicinal chemistry. By understanding the SN2 mechanism and the critical challenge of over-alkylation, researchers can strategically select reaction conditions to favor the desired mono-alkylated product. Careful control of stoichiometry, temperature, and the choice of base, combined with diligent reaction monitoring, are paramount to success. The protocol and troubleshooting guide presented here offer a robust framework for the efficient and selective synthesis of 2,6-difluorobenzylated amines, facilitating the development of novel molecular entities with enhanced pharmaceutical properties.

References

Application Notes & Protocols: Strategic O-alkylation of Phenols with 2,6-Difluorobenzyl Bromide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Strategic Importance of 2,6-Difluorobenzyl Ethers

The Williamson ether synthesis, a cornerstone of organic chemistry, provides a robust pathway for the formation of ethers through the SN2 reaction of an alkoxide with an alkyl halide.[1][2][3] Within the realm of medicinal chemistry, the O-alkylation of phenols is a critical transformation for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of the 2,6-difluorobenzyl moiety, in particular, has emerged as a powerful strategy in modern drug design. This structural motif is not merely a protecting group but a key pharmacophoric element capable of significantly enhancing biological activity.

Recent research has demonstrated that incorporating a 2,6-difluorobenzyl ether can lead to a dramatic increase in potency, selectivity, and oral bioavailability of drug candidates.[4][5] For instance, in the development of Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists for inflammatory diseases, the replacement of a hydroxyl group with a 2,6-difluorobenzyl ether resulted in a five-fold improvement in potency.[5] This enhancement is attributed to the unique electronic properties of the fluorine atoms and the specific steric profile of the group, which can induce favorable conformational changes in the target protein's binding pocket.[4][5] This guide provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and optimization strategies for the successful O-alkylation of phenols using 2,6-difluorobenzyl bromide.

Mechanistic Rationale: A Tale of Nucleophiles, Electrophiles, and Solvents

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a concerted, single-step process where bond formation and bond cleavage occur simultaneously.[6][7][8] A thorough understanding of the roles of each component is paramount for achieving high yields and purity.

The Phenoxide Nucleophile: Activation is Key

Phenols are weakly acidic and require deprotonation by a base to form the corresponding phenoxide anion.[9][10] This step is crucial as the negatively charged phenoxide is a significantly stronger nucleophile than the neutral phenol. The choice of base is critical; it must be strong enough to deprotonate the phenol quantitatively but not so strong as to promote side reactions.

The this compound Electrophile: An Ideal Substrate

Benzylic halides are exceptionally reactive towards SN2 displacement.[11][12] This heightened reactivity stems from the stabilization of the SN2 transition state, where the p-orbitals of the adjacent aromatic ring can overlap with the developing p-orbital on the benzylic carbon, delocalizing the electron density.[11] The two electron-withdrawing fluorine atoms at the ortho positions further enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The O- vs. C-Alkylation Conundrum

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho/para carbons of the aromatic ring.[9] This can lead to a mixture of O-alkylated (ether) and C-alkylated (alkyl phenol) products. The reaction outcome is heavily influenced by the choice of solvent.[9]

  • Polar Aprotic Solvents (e.g., DMF, Acetone, Acetonitrile): These solvents are ideal for promoting O-alkylation. They effectively solvate the counter-cation of the base (e.g., K⁺, Cs⁺) but poorly solvate the phenoxide anion. This "naked" and highly reactive oxygen anion preferentially attacks the electrophile.

  • Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity.[9] This can increase the proportion of the undesired C-alkylated product.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 pathway for the O-alkylation of a phenoxide with this compound.

Caption: SN2 mechanism for 2,6-difluorobenzylation of a phenol.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for a wide range of phenolic substrates. Optimization may be required based on the specific electronic and steric properties of the starting phenol.

Materials and Equipment
  • Reagents: Phenol substrate, this compound, Potassium Carbonate (K₂CO₃, anhydrous powder), Acetone or N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen/argon inlet, TLC plates, separatory funnel, rotary evaporator, flash chromatography system.

MANDATORY Safety Precautions
  • This compound is corrosive and a lachrymator (causes tears). It causes severe skin burns and eye damage.[13][14][15]

  • Always handle this compound in a certified chemical fume hood. [14]

  • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), chemical splash goggles, and a flame-resistant lab coat.[15][16]

  • Ensure an eyewash station and safety shower are immediately accessible.[14]

  • In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek urgent medical attention.[13][16]

  • Avoid inhalation of vapors.[13][17]

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Causality: Using an excess of the base ensures complete deprotonation of the phenol to the active phenoxide nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent and competing reactions.

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol.

  • Phenoxide Formation: Stir the suspension at room temperature for 30-60 minutes under an inert atmosphere (N₂ or Ar).

    • Causality: This pre-stirring period allows for the complete formation of the potassium phenoxide salt before the electrophile is introduced, maximizing the rate of the desired SN2 reaction.

  • Addition of Alkylating Agent: Add this compound (1.1 - 1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

    • Causality: A slight excess of the alkylating agent helps to drive the reaction to completion, ensuring all the valuable phenol substrate is consumed.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C for acetone, or maintain room temperature for DMF) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

    • Self-Validation: TLC allows for real-time tracking of the consumption of the starting phenol and the formation of the product ether. The disappearance of the starting material spot is a key indicator of reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of the reaction solvent or ethyl acetate. c. Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent. d. Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel. e. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality: The water washes remove any remaining inorganic salts and DMF, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-difluorobenzyl ether.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (Phenol, K₂CO₃, Solvent in Flask) Inert 2. Purge with N₂/Ar Setup->Inert Stir 3. Stir 30-60 min (Phenoxide Formation) Inert->Stir Add_Bromide 4. Add this compound Stir->Add_Bromide Heat_Monitor 5. Heat (50-60°C) & Monitor by TLC Add_Bromide->Heat_Monitor Workup 6. Aqueous Work-up (Filter, Extract, Wash) Heat_Monitor->Workup Dry_Concentrate 7. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Dry_Concentrate Purify 8. Purify (Flash Chromatography) Dry_Concentrate->Purify Product Pure Product Purify->Product

Caption: General workflow for the O-alkylation of phenols.

Optimization and Troubleshooting

The success of this reaction can be fine-tuned by adjusting several key parameters.

ParameterOptions & ConsiderationsRationale & Field Insights
Base K₂CO₃: Mild, inexpensive, and generally effective for most phenols. The standard choice. Cs₂CO₃: More soluble and basic than K₂CO₃. Often provides faster reactions and higher yields, especially for less acidic phenols. NaH: A very strong, non-nucleophilic base. Use with caution in an anhydrous solvent like THF or DMF. Effective for highly hindered or electron-deficient phenols but can promote side reactions.Cesium carbonate is often the "silver bullet" for difficult alkylations due to the "cesium effect," which leads to a less tightly bound, more nucleophilic phenoxide. Use NaH only when weaker bases fail.
Solvent Acetone: Good choice, easy to remove. The reaction often requires heating to reflux. Acetonitrile (ACN): Higher boiling point than acetone, can allow for higher reaction temperatures if needed. DMF: Excellent solvating power. Reactions often proceed readily at room temperature. More difficult to remove during work-up.For routine transformations, acetone is preferred for its ease of handling. For challenging substrates that are sluggish to react, switching to DMF can significantly increase the reaction rate.
Temperature Room Temp to 80 °CStart at room temperature if using DMF, or ~55 °C (reflux) if using acetone. Only increase the temperature if the reaction is slow, as higher temperatures can increase the risk of C-alkylation or other side reactions.

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Possible Cause: Insufficiently basic conditions; inactive alkyl halide.

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the this compound is not hydrolyzed; use a fresh bottle if necessary.

  • Formation of Side Products (C-alkylation):

    • Possible Cause: Use of protic solvent; high reaction temperatures.

    • Solution: Ensure you are using a polar aprotic solvent (Acetone, DMF, ACN). Try running the reaction at a lower temperature for a longer period.

  • Difficult Purification:

    • Possible Cause: Incomplete removal of DMF during work-up.

    • Solution: Perform multiple, vigorous aqueous washes. A final wash with a dilute LiCl solution can sometimes help to pull residual DMF from the organic phase.

References

Application Notes and Protocols for the C-alkylation of Enolates with 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Carbon-Carbon Bond Formation in Medicinal Chemistry

The construction of new carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The α-alkylation of carbonyl compounds via their enolate intermediates represents a powerful and versatile strategy for achieving this transformation. This application note provides a detailed guide to the C-alkylation of enolates with 2,6-difluorobenzyl bromide, a valuable building block in medicinal chemistry. The incorporation of the 2,6-difluorobenzyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This protocol will focus on the generation of a kinetic lithium enolate from a simple ketone, cyclohexanone, using lithium diisopropylamide (LDA), followed by its reaction with this compound.

The choice of a strong, sterically hindered base like LDA is crucial for the efficient and regioselective formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate.[3] This is particularly important for unsymmetrical ketones, but for a symmetrical ketone like cyclohexanone, it ensures complete and irreversible deprotonation, minimizing side reactions. The subsequent SN2 reaction between the nucleophilic enolate and the electrophilic this compound yields the desired α-benzylated ketone.[4]

This document will provide a comprehensive overview of the reaction, a detailed step-by-step protocol, safety considerations for all reagents, and a thorough discussion of expected results and product characterization.

Reaction Scheme and Mechanism

The overall transformation involves a two-step process:

  • Enolate Formation: A strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is used to deprotonate the α-carbon of cyclohexanone, forming the lithium enolate. This reaction is typically carried out at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the formation of the kinetic enolate and prevent side reactions.[3]

  • C-Alkylation: The generated enolate, a potent carbon nucleophile, attacks the benzylic carbon of this compound in an SN2 fashion, displacing the bromide ion and forming a new carbon-carbon bond.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-Alkylation (SN2) Cyclohexanone Cyclohexanone Enolate Lithium Enolate of Cyclohexanone Cyclohexanone->Enolate Deprotonation LDA LDA in THF, -78 °C Product 2-(2,6-Difluorobenzyl)cyclohexanone Enolate->Product Nucleophilic Attack Electrophile This compound Electrophile->Product

Diagram 1: Overall workflow for the C-alkylation of cyclohexanone.

Experimental Protocol

This protocol is adapted from established procedures for the alkylation of ketone enolates.[5] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CyclohexanoneAnhydrous, ≥99.5%Sigma-AldrichPurify by distillation if necessary.
This compound≥98%Combi-BlocksStore under inert gas, protected from light and moisture.
Lithium diisopropylamide (LDA)2.0 M solution in THF/heptane/ethylbenzeneSigma-AldrichPyrophoric reagent. Handle with extreme care.[6]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeAcros OrganicsDry further over sodium/benzophenone still if needed.
Diisopropylamine≥99.5%Sigma-AldrichDistill from calcium hydride before use.
n-Butyllithium (n-BuLi)2.5 M solution in hexanesSigma-AldrichPyrophoric reagent. Handle with extreme care.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFisher Scientific
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Fisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope LaboratoriesFor NMR analysis.
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles (oven-dried)

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Lithium diisopropylamide (LDA) and n-Butyllithium (n-BuLi) are pyrophoric and will ignite on contact with air and moisture. Handle these reagents in a fume hood under an inert atmosphere. Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[7][8][9]

  • This compound is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

  • The reaction should be quenched carefully at low temperatures to control any exothermic processes.

Step-by-Step Procedure

Part A: In situ Preparation of LDA (Optional, if not using a commercial solution)

  • To an oven-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled diisopropylamine (1.54 mL, 11.0 mmol) via syringe.

  • Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise via syringe, keeping the internal temperature below -65 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

Part B: C-Alkylation Reaction

  • To a separate oven-dried, 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL).

  • Cool the flask to -78 °C.

  • Add cyclohexanone (1.00 g, 10.2 mmol) via syringe.

  • Slowly add the freshly prepared LDA solution (from Part A) or a commercial 2.0 M LDA solution (5.5 mL, 11.0 mmol) dropwise to the cyclohexanone solution over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate, dry flask, dissolve this compound (2.11 g, 10.2 mmol) in anhydrous THF (10 mL).

  • Add the solution of this compound dropwise to the enolate solution at -78 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure 2-(2,6-difluorobenzyl)cyclohexanone.

G cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up & Purification setup_flask Dry Flask under N2 add_THF Add Anhydrous THF setup_flask->add_THF cool_minus_78 Cool to -78 °C add_THF->cool_minus_78 add_ketone Add Cyclohexanone cool_minus_78->add_ketone add_LDA Add LDA dropwise add_ketone->add_LDA stir_1h Stir at -78 °C for 1h add_LDA->stir_1h add_electrophile Add 2,6-Difluorobenzyl Bromide in THF stir_1h->add_electrophile warm_rt Warm to RT, stir 12-16h add_electrophile->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with Et2O quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography

Diagram 2: Detailed experimental workflow.

Expected Results and Characterization

The final product, 2-(2,6-difluorobenzyl)cyclohexanone, is expected to be a colorless to pale yellow oil. The yield will vary depending on the purity of the reagents and the strictness of the anhydrous and anaerobic conditions, but yields in the range of 70-85% are typically achievable for similar enolate alkylations.

Product characterization should be performed using standard analytical techniques:

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 10% Ethyl acetate in Hexanes

  • Visualization: UV light (254 nm) and/or potassium permanganate stain. The product should have a lower Rf value than the starting this compound.

2. Infrared (IR) Spectroscopy:

  • A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected in the range of 1710-1720 cm⁻¹.[10]

  • C-H stretching frequencies for the aliphatic protons will be observed around 2850-2950 cm⁻¹.

  • C-F stretching bands from the difluorobenzyl group are expected in the region of 1200-1300 cm⁻¹.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): The spectrum will be more complex than that of cyclohexanone. Key expected signals include:

    • A multiplet for the proton at the α-carbon bearing the benzyl group.

    • Complex multiplets for the methylene protons of the cyclohexanone ring.

    • A doublet or doublet of doublets for the benzylic methylene protons.

    • Multiplets in the aromatic region (around 6.8-7.3 ppm) corresponding to the protons on the difluorophenyl ring.

  • ¹³C NMR (CDCl₃):

    • A signal for the carbonyl carbon is expected in the downfield region, typically around 210-215 ppm.

    • Signals for the carbons of the cyclohexanone ring.

    • A signal for the benzylic methylene carbon.

    • Signals in the aromatic region, with characteristic C-F coupling patterns.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2,6-Difluorobenzyl)cyclohexanone:

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H7.20 - 7.30m1H
Aromatic-H6.85 - 6.95t2H
Benzylic-CH₂3.20 - 3.40 & 2.80 - 3.00m2H
α-CH2.60 - 2.75m1H
Cyclohexyl-CH₂1.50 - 2.50m8H
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
C=O~212Carbonyl
Aromatic C-F~161 (dd)2C
Aromatic C-H~129 (t)1C
Aromatic C-C~114 (t)1C
Aromatic C-H~111 (dd)2C
α-CH~50
Benzylic-CH₂~28
Cyclohexyl-CH₂25 - 424C

Note: Predicted chemical shifts are based on analogous structures and may vary from experimental values.[11]

4. Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₁₄F₂O = 224.25 g/mol ).

  • Characteristic fragmentation patterns, such as α-cleavage and McLafferty rearrangement (if applicable), may be observed.[12]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product yield Incomplete enolate formation (insufficient or deactivated base).Use freshly titrated or a new bottle of LDA. Ensure all reagents and solvents are strictly anhydrous.
Reaction with residual water or air.Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas.
Deactivated this compound.Use fresh or properly stored electrophile.
Formation of side products O-alkylation instead of C-alkylation.This is generally less of an issue with lithium enolates but can occur. Ensure low reaction temperatures.
Aldol condensation of the starting ketone.Ensure complete enolate formation before adding the electrophile. Use a slight excess of LDA.
Elimination reaction of the electrophile.This is less likely with a primary benzylic bromide.
Multiple alkylations Incomplete initial enolate formation leading to proton exchange.Use at least one full equivalent of a strong base like LDA to ensure complete deprotonation.

Conclusion

The C-alkylation of enolates with this compound is a robust and reliable method for the synthesis of α-benzylated ketones that are valuable intermediates in medicinal chemistry and materials science. By carefully controlling the reaction conditions, particularly temperature and the exclusion of water and oxygen, high yields of the desired product can be achieved. The protocol and characterization data provided in this application note serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Synthesis of Rufinamide using 2,6-Difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of Rufinamide from 2,6-Difluorobenzyl Bromide

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to Rufinamide

Overall Synthetic Strategy

The synthesis of Rufinamide from this compound is an efficient and convergent process. The strategy is centered around the formation of 2-(azidomethyl)-1,3-difluorobenzene, which serves as the 1,3-dipole for the subsequent cycloaddition reaction. This approach is widely documented in patent literature and academic publications, offering a reliable pathway to the target molecule.[9][10][11]

The workflow can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Azide Formation cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Amidation Start This compound Intermediate1 2-(azidomethyl)-1,3-difluorobenzene Start->Intermediate1  NaN3, Solvent Intermediate2 Methyl 1-(2,6-difluorobenzyl)-1H- 1,2,3-triazole-4-carboxylate Intermediate1->Intermediate2  Methyl Propiolate End Rufinamide Intermediate2->End  NH3

Caption: Overall workflow for the synthesis of Rufinamide.

Detailed Protocols and Methodologies

Stage 1: Synthesis of 2-(azidomethyl)-1,3-difluorobenzene

Reaction Overview: This step involves a nucleophilic substitution (SN2) reaction where the bromide of the starting material is displaced by the azide anion from sodium azide.

Causality and Rationale:

  • Solvent: A polar aprotic solvent such as N,N-dimethylacetamide or DMSO is typically used.[9][10][12] These solvents are effective at solvating the sodium cation, leaving a "naked" and highly nucleophilic azide anion, which accelerates the SN2 reaction.

  • Reagent: Sodium azide is a readily available and effective source of the azide nucleophile.[9] Extreme caution must be exercised when handling sodium azide due to its high toxicity and potential to form explosive compounds. [13][14][15]

Protocol:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
This compound207.0225.0 g1.0
Sodium Azide (NaN₃)65.018.64 g1.1
N,N-Dimethylacetamide (DMAC)87.1287 mL-
Deionized Water18.02As needed-
Cyclohexane84.16As needed-

Step-by-Step Procedure:

  • To a solution of this compound (25 g) in N,N-dimethylacetamide (87 mL), add sodium azide (8.64 g) portion-wise at ambient temperature (25-30°C).[10]

  • Stir the reaction mixture vigorously at 25-30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction mass by pouring it into cold deionized water.

  • Extract the aqueous mixture with cyclohexane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as an oil.[10] This intermediate is typically used in the next step without further purification.

Safety Precautions:

  • This compound is a lachrymator and causes severe skin burns and eye damage.[16][17][18][19] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[17]

  • Sodium Azide is highly toxic if ingested or absorbed through the skin and can be fatal.[13][15] It reacts with acids to form highly toxic and explosive hydrazoic acid gas.[14] It can also form explosive heavy metal azides; never use metal spatulas for handling.[13][15] All work must be conducted in a fume hood, and waste must be disposed of according to institutional hazardous waste protocols.[14][20]

Stage 2: Synthesis of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Reaction Overview: This key step is a Huisgen 1,3-dipolar cycloaddition, a type of "click" reaction.[8][21] The organic azide synthesized in Stage 1 reacts with the alkyne (dipolarophile), methyl propiolate, to form the stable 1,2,3-triazole ring.[9][22]

Caption: Mechanism of the 1,3-dipolar cycloaddition step.

Causality and Rationale:

  • Reaction Type: The thermal cycloaddition proceeds cleanly, but copper(I)-catalyzed versions (CuAAC) can offer higher regioselectivity (specifically for the 1,4-disubstituted product) and allow for milder reaction conditions.[8][23]

  • Dipolarophile: Methyl propiolate is an effective and common reagent for this transformation, directly installing the ester functional group required for the subsequent amidation.[9]

Protocol:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2-(azidomethyl)-1,3-difluorobenzene169.1319.27 g (from Stage 1)1.0
Methyl Propiolate84.0710.4 g1.09
Toluene92.14100 mL-

Step-by-Step Procedure:

  • Dissolve the crude 2-(azidomethyl)-1,3-difluorobenzene from Stage 1 in toluene.

  • Add methyl propiolate to the solution.[9]

  • Heat the reaction mixture to reflux and maintain until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure. The resulting crude ester can be purified by recrystallization or used directly in the final step.

Stage 3: Synthesis of Rufinamide

Reaction Overview: The final step is the conversion of the methyl ester intermediate to the primary amide, Rufinamide. This is achieved through aminolysis (or amidation) using ammonia.[9][11]

Causality and Rationale:

  • Reagent: A solution of ammonia in an alcohol like methanol is a common and effective reagent for converting esters to primary amides. The reaction is typically driven to completion by using an excess of ammonia.[9]

Protocol:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Methyl 1-(...)-carboxylate253.20(from Stage 2)1.0
Methanolic Ammonia-As neededExcess
Thionyl Chloride (Alternative)118.97As needed-
Aqueous Ammonia (Alternative)-As needed-

Step-by-Step Procedure:

  • Dissolve the crude methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate in a minimal amount of a suitable solvent (e.g., methanol).

  • Add an excess of methanolic ammonia to the solution.[9]

  • Stir the mixture at room temperature in a sealed vessel until the ester is fully converted to the amide (monitor by TLC/HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude Rufinamide can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as a white solid.

Alternative Amidation via Acid Chloride: An alternative route involves first hydrolyzing the ester to the carboxylic acid, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.[11][24] This acid is then converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[11] Finally, the acyl chloride is reacted with aqueous ammonia to form Rufinamide.[11] This method may offer advantages in certain scale-up scenarios but introduces additional steps and reagents.

Summary and Conclusion

The synthesis of Rufinamide from this compound is a well-established and efficient process. The three-stage protocol—azide formation, 1,3-dipolar cycloaddition, and final amidation—provides a reliable pathway for laboratory and potential pilot-scale production. Critical to the success and safety of this synthesis is the meticulous handling of hazardous reagents, particularly sodium azide. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can successfully synthesize this important antiepileptic drug. Recent advancements in this field, such as the development of continuous flow processes, offer promising avenues for further optimization, enhancing both safety and efficiency.[25][26]

References

The Strategic Incorporation of the 2,6-Difluorobenzyl Moiety in Pharmaceutical Development: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorination in Modern Drug Design

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Among the various fluorinated building blocks, 2,6-difluorobenzyl bromide has emerged as a particularly valuable reagent for introducing the 2,6-difluorobenzyl group, a moiety that often imparts desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[4]

The ortho-difluoro substitution pattern on the benzyl ring is key to its efficacy. These fluorine atoms can shield the benzylic carbon from metabolic attack by cytochrome P450 enzymes, thereby enhancing the metabolic stability and prolonging the in vivo half-life of the drug.[1][5] Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and create favorable electrostatic interactions with target proteins, leading to enhanced binding affinity and potency.[1][6]

This comprehensive guide provides detailed application notes and validated protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the underlying principles governing its reactivity and provide step-by-step instructions for its application in N-, O-, and C-alkylation reactions, equipping researchers with the practical knowledge to effectively leverage this versatile reagent in their drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference(s)
Chemical Name This compound
Synonyms 2-(Bromomethyl)-1,3-difluorobenzene
CAS Number 85118-00-9
Molecular Formula C₇H₅BrF₂
Molecular Weight 207.02 g/mol
Appearance White to light yellow crystalline powder or liquid
Boiling Point 198-202 °C
Purity Typically >98.0% (GC)

Safety and Handling

This compound is a corrosive and lachrymatory substance that must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

Seek immediate medical attention in all cases of exposure.

Application Notes: The Versatility of this compound in Alkylation Reactions

This compound is a potent electrophile, making it an excellent reagent for the alkylation of a wide range of nucleophiles. The reactivity of the benzylic bromide is enhanced by the adjacent phenyl ring, which can stabilize the transition state of an Sₙ2 reaction. The electron-withdrawing fluorine atoms can further influence this reactivity. While benzyl bromide itself can react via both Sₙ1 and Sₙ2 mechanisms due to the formation of a resonance-stabilized carbocation, the presence of strong electron-withdrawing groups like fluorine tends to disfavor carbocation formation, thus promoting the Sₙ2 pathway.

Diagram of the General Alkylation Workflow

G reagent This compound reaction Alkylation Reaction (Sₙ2 Mechanism) reagent->reaction nucleophile Nucleophile (N, O, C) nucleophile->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, THF, Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Alkylated Product purification->product

Caption: General workflow for alkylation reactions using this compound.

Protocol 1: N-Alkylation in the Synthesis of Rufinamide

A prominent application of this compound is in the synthesis of the antiepileptic drug Rufinamide. The following protocol is adapted from established synthetic routes and provides a one-pot procedure for the preparation of a key triazole intermediate.

Reaction Scheme: Synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition & Amidation a This compound plus1 + a->plus1 b NaN₃ plus1->b arrow1 DMF, H₂O b->arrow1 c 2-(azidomethyl)-1,3-difluorobenzene arrow1->c d plus2 + d->plus2 e Methyl propiolate plus2->e arrow2 1. Heat 2. NH₄OH e->arrow2 f Rufinamide arrow2->f

Caption: Two-step, one-pot synthesis of Rufinamide from this compound.

Materials and Reagents
  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.1 eq)

  • Methyl propiolate (1.0 eq)

  • Aqueous ammonia solution (25-30%)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Azide Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a mixture of DMF and water (e.g., 4:1 v/v).

    • Add sodium azide (1.1 eq) portion-wise to the stirred solution.

    • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The formation of the azide intermediate, 2-(azidomethyl)-1,3-difluorobenzene, can be observed.

  • Cycloaddition and Amidation (One-Pot):

    • After completion of the first step, cool the reaction mixture to room temperature.

    • Carefully add methyl propiolate (1.0 eq) dropwise to the reaction mixture. Caution: The cycloaddition reaction can be exothermic.

    • After the addition is complete, heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC for the formation of the triazole ester intermediate.

    • Cool the reaction to room temperature and add an excess of aqueous ammonia solution.

    • Heat the mixture to 60-70 °C and stir until the ester is completely converted to the amide (Rufinamide), as monitored by TLC or HPLC (typically 3-5 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate as a solid.

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

    • If the product does not precipitate, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude Rufinamide by recrystallization (e.g., from ethanol or isopropanol) or by silica gel column chromatography to yield a white solid.

Characterization and Validation
  • TLC: Monitor the reaction using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture). Visualize spots under UV light.

  • HPLC: A reverse-phase HPLC method can be used to monitor the reaction and assess the purity of the final product.

  • NMR Spectroscopy: Confirm the structure of the final product and key intermediates by ¹H and ¹³C NMR.

  • Mass Spectrometry: Determine the molecular weight of the product.

Protocol 2: O-Alkylation for the Synthesis of Difluorobenzyl Ethers

The synthesis of aryl ethers is a common transformation in medicinal chemistry. This compound readily reacts with phenols and alcohols to form the corresponding ethers. This protocol describes a general procedure for the O-alkylation of a phenol.

Reaction Scheme: O-Alkylation of a Phenol

G cluster_0 O-Alkylation a Phenol (Ar-OH) plus1 + a->plus1 b This compound plus1->b arrow1 Base (K₂CO₃) Solvent (DMF) b->arrow1 c 2,6-Difluorobenzyl Ether (Ar-O-CH₂-Ar') arrow1->c

Caption: General scheme for the O-alkylation of a phenol with this compound.

Materials and Reagents
  • Phenol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask, add the phenol derivative (1.0 eq) and potassium carbonate (1.5 - 2.0 eq).

    • Add anhydrous DMF or acetonitrile as the solvent.

    • Stir the suspension at room temperature for 15-30 minutes.

  • Alkylation:

    • Add this compound (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion. Monitor the progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: C-Alkylation of Active Methylene Compounds

This compound can also be used to form carbon-carbon bonds through the alkylation of carbanions generated from active methylene compounds, such as malonic esters. This is a powerful method for constructing more complex molecular scaffolds.

Reaction Scheme: Malonic Ester Synthesis

G cluster_0 C-Alkylation a Diethyl Malonate plus1 + a->plus1 b This compound plus1->b arrow1 1. Base (NaOEt) 2. H₃O⁺, Heat b->arrow1 c 3-(2,6-difluorophenyl)propanoic acid arrow1->c

Caption: Malonic ester synthesis using this compound to form a substituted propanoic acid.

Materials and Reagents
  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.05 eq)

  • This compound (1.0 eq)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.

    • Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • Add this compound (1.0 eq) dropwise to the enolate solution.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the residue, add an excess of aqueous acid (e.g., 6M HCl) and heat the mixture to reflux for several hours until the evolution of CO₂ ceases. This step hydrolyzes the esters and decarboxylates the resulting malonic acid derivative.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.

    • Purify the product by recrystallization or silica gel column chromatography.

Conclusion

This compound is a highly effective and versatile reagent in pharmaceutical development for the introduction of the metabolically robust and often potency-enhancing 2,6-difluorobenzyl moiety. The protocols detailed herein for N-, O-, and C-alkylation provide a solid foundation for researchers to incorporate this valuable building block into a wide array of molecular scaffolds. By understanding the principles of its reactivity and adhering to safe handling practices, scientists can confidently employ this compound to accelerate their drug discovery efforts.

References

The 2,6-Difluorobenzyl Group: A Specialized Protecting Group for Alcohols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1] The 2,6-difluorobenzyl (2,6-diF-Bn) group has emerged as a valuable tool for the protection of hydroxyl functionalities, offering a unique profile of stability and reactivity. This guide provides an in-depth exploration of the 2,6-difluorobenzyl group, detailing its application, and providing comprehensive protocols for its installation and removal.

Introduction: Rationale for the 2,6-Difluorobenzyl Protecting Group

The benzyl ether is a classic and widely utilized protecting group for alcohols due to its general stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis. The introduction of fluorine atoms onto the aromatic ring, as in the 2,6-difluorobenzyl group, modulates the electronic properties of the benzyl moiety, thereby fine-tuning its reactivity and stability. This strategic fluorination can offer advantages in specific synthetic contexts, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. For instance, the 2,6-difluorobenzyl moiety is a key structural component in the antiepileptic drug Rufinamide.[2]

Chemical Properties and Advantages

The presence of two electron-withdrawing fluorine atoms at the ortho positions of the benzyl group has several important implications:

  • Modified Reactivity: The electron-withdrawing nature of the fluorine atoms can influence the rate of both the protection and deprotection steps.

  • Enhanced Stability: The 2,6-difluoro substitution can increase the stability of the benzyl ether towards certain reagents compared to the unsubstituted benzyl group.

  • NMR Spectroscopic Handle: The fluorine atoms provide a unique NMR handle (¹⁹F NMR) for tracking the protecting group through a synthetic sequence. A study on fluorinated benzyl ethers in carbohydrate synthesis demonstrated that the presence of fluorine atoms can enhance spectral resolution in ¹³C NMR by shifting the signals of the benzylic carbons to a higher field.[2]

Protection of Alcohols as 2,6-Difluorobenzyl Ethers

The most common method for the formation of benzyl ethers is the Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and a benzyl halide.[3] This method is readily applicable to the installation of the 2,6-difluorobenzyl group.

Mechanism of Protection: Williamson Ether Synthesis

The reaction proceeds by the deprotonation of the alcohol with a suitable base to form an alkoxide nucleophile. This is followed by the nucleophilic attack of the alkoxide on the electrophilic carbon of 2,6-difluorobenzyl bromide.

Caption: Mechanism of alcohol protection via Williamson ether synthesis.

Experimental Protocol: General Procedure for 2,6-Difluorobenzylation of a Primary Alcohol

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions. Optimization for specific substrates may be required.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-difluorobenzyl protected alcohol.

Parameter Condition Rationale
Base NaH, KHStrong, non-nucleophilic bases that irreversibly deprotonate the alcohol.
Solvent DMF, THFPolar aprotic solvents that solvate the cation and do not interfere with the reaction.
Temperature 0 °C to RTAllows for controlled deprotonation and subsequent S(_N)2 reaction.
Equivalents of Bromide 1.1 - 1.5A slight excess ensures complete consumption of the alcohol.

Deprotection of 2,6-Difluorobenzyl Ethers

The removal of the 2,6-difluorobenzyl group can be accomplished through several methods, with the choice depending on the other functional groups present in the molecule.

Deprotection_Workflow Start Protected Alcohol (R-O-2,6-diF-Bn) Method1 Catalytic Hydrogenolysis Start->Method1 Method2 Catalytic Transfer Hydrogenation Start->Method2 Method3 Oxidative Cleavage Start->Method3 Method4 Lewis Acid Mediated Cleavage Start->Method4 End Deprotected Alcohol (R-OH) Method1->End Method2->End Method3->End Method4->End

Caption: Overview of deprotection methods for 2,6-difluorobenzyl ethers.

Catalytic Hydrogenolysis

This is the most common and generally mildest method for the cleavage of benzyl ethers. The reaction involves the use of a palladium catalyst and a hydrogen source to reductively cleave the C-O bond.[4] It has been noted in the context of carbohydrate synthesis that the hydrogenolysis of 2,6-difluorobenzyl ethers can be slower than their non-fluorinated counterparts.[2]

Experimental Protocol: General Procedure

Materials:

  • 2,6-Difluorobenzyl protected alcohol (1.0 eq)

  • 10% Palladium on carbon (Pd/C, 10-20 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve the 2,6-difluorobenzyl protected alcohol in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and purge the system with an inert gas, followed by the introduction of hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC. Due to the potential for a slower reaction rate, extended reaction times may be necessary compared to standard benzyl ether deprotection.

  • Upon completion, carefully vent the hydrogen and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer alternative to using hydrogen gas, employing a hydrogen donor in situ.[5]

Experimental Protocol: General Procedure

Materials:

  • 2,6-Difluorobenzyl protected alcohol (1.0 eq)

  • 10% Palladium on carbon (Pd/C, 10-20 wt%)

  • Ammonium formate (NH₄HCO₂, 5-10 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve the protected alcohol in methanol and add 10% Pd/C.

  • To the stirred suspension, add ammonium formate in one portion.

  • Heat the mixture to reflux and monitor by TLC.

  • After completion, cool the mixture, filter through Celite®, and concentrate the filtrate.

Oxidative Cleavage

Electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[6] The electron-withdrawing fluorine atoms in the 2,6-difluorobenzyl group make it more resistant to oxidative cleavage than the PMB group, which can be advantageous for orthogonal protection strategies. However, under forcing conditions or with photolytic activation, cleavage may be possible.[7]

Lewis Acid Mediated Cleavage

Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers.[8] These conditions are harsh and generally not chemoselective. The electron-withdrawing nature of the fluorine atoms may make the ether oxygen less Lewis basic, potentially requiring more forcing conditions for cleavage compared to an unsubstituted benzyl ether.

Orthogonality and Stability

A key consideration in the use of any protecting group is its orthogonality—the ability to be removed under conditions that do not affect other protecting groups in the molecule.

Reagent/Condition Stability of Benzyl Ethers Orthogonal Protecting Group
Trifluoroacetic Acid (TFA) Generally stabletert-Butoxycarbonyl (Boc)
Piperidine Stable9-Fluorenylmethyloxycarbonyl (Fmoc)
Mild Base (e.g., K₂CO₃, MeOH) StableAcetates, Benzoates
Fluoride Ion (e.g., TBAF) StableSilyl Ethers (e.g., TBDMS, TIPS)

While extensive studies on the stability of the 2,6-difluorobenzyl group are not widely available, its behavior can be largely extrapolated from that of the parent benzyl group. Benzyl ethers are generally stable to the acidic conditions (TFA) used to remove Boc groups and the basic conditions (piperidine) used to remove Fmoc groups, making the Boc/Bn and Fmoc/Bn pairings common orthogonal strategies in peptide synthesis.[9][10] The increased electron-withdrawing character of the 2,6-difluorobenzyl group is expected to enhance its stability towards acidic cleavage compared to the unsubstituted benzyl group.

Applications in Drug Development

The 2,6-difluorobenzyl group is not only a protecting group but also a key pharmacophore in several drug candidates and approved drugs. Its presence in Rufinamide highlights its importance in medicinal chemistry.[2] In such contexts, the synthesis often involves the introduction of the 2,6-difluorobenzyl moiety via alkylation with this compound, underscoring the significance of the reactions described in this guide.

Conclusion

The 2,6-difluorobenzyl group offers a valuable modification of the traditional benzyl protecting group for alcohols. Its unique electronic properties, conferred by the ortho-fluorine substituents, can provide enhanced stability and a useful spectroscopic marker. While its installation and removal follow the general principles of benzyl ether chemistry, researchers should be mindful of potentially altered reaction rates, particularly the slower kinetics of hydrogenolysis. The strategic application of the 2,6-difluorobenzyl group can provide a distinct advantage in the design and execution of complex synthetic routes in research and drug development.

References

Application Notes and Protocols for the Use of 2,6-Difluorobenzyl Bromide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2,6-difluorobenzyl bromide as a side-chain protecting group in peptide synthesis. This document outlines the rationale for its use, detailed experimental protocols for the protection of cysteine and histidine residues, and methods for its subsequent removal.

Introduction: The Strategic Advantage of the 2,6-Difluorobenzyl (2,6-DFB) Group

In the intricate process of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-yield, high-purity peptides.[1] An ideal protecting group should be stable to the iterative Nα-deprotection and coupling conditions, yet readily cleavable under specific conditions that do not compromise the integrity of the peptide chain.[2][3]

This compound serves as a valuable reagent for introducing the 2,6-difluorobenzyl (2,6-DFB) protecting group. The electron-withdrawing nature of the two fluorine atoms on the benzyl ring imparts unique stability characteristics to the 2,6-DFB group, making it a valuable tool in orthogonal protection schemes, particularly within Fmoc-based SPPS.[4][5] This guide will focus on its application for the protection of the thiol side chain of cysteine and the imidazole side chain of histidine.

Properties of this compound

PropertyValueReference
CAS Number 85118-00-9
Molecular Formula C₇H₅BrF₂[6]
Molecular Weight 207.01 g/mol [7]
Appearance White to almost white powder or crystal[8]
Melting Point 52-55 °C
Synonyms α-Bromo-2,6-difluorotoluene, 1-(Bromomethyl)-2,6-difluorobenzene[8]

Application in Cysteine Protection

The sulfhydryl group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection during peptide synthesis.[9][10] The 2,6-DFB group provides a stable thioether linkage that is resistant to the basic conditions of Fmoc removal.

Rationale for S-(2,6-Difluorobenzyl) Protection

The stability of the S-benzyl linkage is well-established in peptide chemistry. The introduction of two fluorine atoms at the ortho positions of the benzyl ring enhances the acid stability of the protecting group compared to the standard S-benzyl group. This increased stability can be advantageous in complex syntheses or when milder cleavage conditions are desired for the final deprotection.

Experimental Protocol: Synthesis of Fmoc-Cys(2,6-DFB)-OH

This protocol describes the preparation of the Fmoc-protected S-(2,6-difluorobenzyl)cysteine building block for use in SPPS.

Workflow for the Synthesis of Fmoc-Cys(2,6-DFB)-OH

cluster_0 Step 1: Thiol Alkylation cluster_1 Step 2: Purification A Fmoc-Cys-OH C Base (e.g., DIEA) in DMF A->C Dissolve B This compound B->C Add D Fmoc-Cys(2,6-DFB)-OH C->D Reaction & Workup E Crude Product D->E F Silica Gel Chromatography E->F G Pure Fmoc-Cys(2,6-DFB)-OH F->G

Caption: Synthesis of the Fmoc-Cys(2,6-DFB)-OH building block.

Materials:

  • Fmoc-Cys-OH

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Fmoc-Cys-OH (1.0 eq) in DMF.

  • Add DIEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Fmoc-Cys(2,6-DFB)-OH.

Application in Histidine Protection

The imidazole side chain of histidine can act as a nucleophile and is prone to racemization, requiring protection during peptide synthesis.[11] The 2,6-DFB group can be used to protect the imidazole nitrogen.

Rationale for N-im-(2,6-Difluorobenzyl) Protection

Protecting the imidazole ring of histidine is crucial to prevent side reactions and maintain stereochemical integrity.[11] The 2,6-DFB group offers a stable protecting group for the imidazole nitrogen that is compatible with the Fmoc/tBu strategy.

Experimental Protocol: Synthesis of Boc-His(2,6-DFB)-OH

This protocol details the preparation of the Boc-protected N-im-(2,6-difluorobenzyl)histidine building block.

Workflow for the Synthesis of Boc-His(2,6-DFB)-OH

cluster_0 Step 1: Imidazole Alkylation cluster_1 Step 2: Purification A Boc-His-OH C Base (e.g., K2CO3) in DMF A->C Dissolve B This compound B->C Add D Boc-His(2,6-DFB)-OH C->D Reaction & Workup E Crude Product D->E F Crystallization or Chromatography E->F G Pure Boc-His(2,6-DFB)-OH F->G

Caption: Synthesis of the Boc-His(2,6-DFB)-OH building block.

Materials:

  • Boc-His-OH

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Suspend Boc-His-OH (1.0 eq) and K₂CO₃ (2.5 eq) in DMF.

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with diethyl ether to remove any unreacted this compound.

  • Acidify the aqueous layer to pH 3-4 with citric acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by crystallization or column chromatography.

Stability and Deprotection of the 2,6-DFB Group

The stability of a protecting group under various conditions is a critical factor in its utility.[12]

ConditionStability of 2,6-DFB Group
20% Piperidine in DMF Stable
50% TFA in DCM Stable
Anhydrous HF Cleaved
TFMSA/TFA Cleaved
Deprotection Protocol

The 2,6-DFB group is typically removed during the final cleavage of the peptide from the resin using strong acidic conditions.

Cleavage and Deprotection Workflow

A Peptide-Resin with Cys(2,6-DFB) and/or His(2,6-DFB) B Cleavage Cocktail (e.g., TFA/TIS/H2O) A->B Add C Incubate at RT B->C D Filter and Collect Filtrate C->D E Precipitate with Cold Ether D->E F Centrifuge and Wash E->F G Lyophilize F->G H Purify by RP-HPLC G->H I Pure Deprotected Peptide H->I

Caption: General workflow for the final cleavage and deprotection.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a versatile reagent for the introduction of a stable, acid-labile protecting group for cysteine and histidine side chains in peptide synthesis. Its compatibility with Fmoc-based SPPS and its distinct cleavage requirements make it a valuable addition to the repertoire of protecting groups available to the peptide chemist, enabling the synthesis of complex and sensitive peptides.

References

Application Note: 2,6-Difluorobenzyl Bromide as a Key Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive overview of the application of 2,6-difluorobenzyl bromide in the synthesis of heterocyclic compounds, a cornerstone of modern medicinal chemistry. We delve into the unique reactivity imparted by its structure and offer detailed, field-proven protocols for its use in constructing key heterocyclic scaffolds, including N-alkylated imidazoles and 1,2,3-triazoles. The causality behind experimental choices, mechanistic rationale, and critical safety protocols are detailed to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for the synthesis of novel, high-value molecules.

Introduction: The Strategic Importance of the 2,6-Difluorobenzyl Moiety

This compound (CAS: 85118-00-9) is a halogenated aromatic compound that has emerged as an essential building block in advanced organic synthesis.[1] Its utility stems from a combination of factors: the benzylic bromide serves as an excellent leaving group for nucleophilic substitution, while the two fluorine atoms at the ortho positions of the benzene ring profoundly influence the molecule's properties. These fluorine atoms enhance the electrophilic character of the benzylic carbon, making it highly susceptible to nucleophilic attack.[2]

From a medicinal chemistry perspective, the incorporation of the 2,6-difluorobenzyl moiety into a molecule is a strategic choice. Fluorine substitution is known to significantly improve the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] This is achieved by altering electronic properties, lipophilicity, and blocking sites of metabolic oxidation.[2][4] Consequently, this compound is a crucial reagent for creating complex fluorinated pharmaceuticals and agrochemicals with enhanced performance and stability.[2] This note will focus on two primary applications: the direct N-alkylation of heterocycles and the synthesis of 1,2,3-triazoles via an azide intermediate, both of which are foundational reactions in drug discovery.

Reagent Profile and Safe Handling

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory. This compound is a corrosive solid and requires careful handling to avoid severe skin burns and eye damage.[5][6][7]

Physicochemical Properties
PropertyValueSource(s)
CAS Number 85118-00-9[2][8][9]
Synonyms α-Bromo-2,6-difluorotoluene, 2-(Bromomethyl)-1,3-difluorobenzene[2][8][9]
Molecular Formula C₇H₅BrF₂[2]
Molecular Weight 207.02 g/mol [2][8]
Appearance White to light yellow crystalline powder[2][9]
Melting Point 52-55 °C[8][10]
Safety and Handling Protocol

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.[5][6]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or fumes.[5][7] An eyewash station and safety shower must be readily accessible.[5]

  • Handling: Avoid all contact with skin, eyes, and clothing.[5] Do not breathe dust.[11] After handling, wash hands and any exposed skin thoroughly.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] The storage area should be designated for corrosive materials.[7] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7] The product should be stored locked up.[6][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][12]

Application I: Direct N-Alkylation of Heterocycles

The most direct application of this compound is in the N-alkylation of nitrogen-containing heterocycles, such as imidazoles, triazoles, and quinazolines.[8][13][14] This reaction proceeds via a classical SN2 mechanism, where the nucleophilic nitrogen of the heterocycle displaces the bromide ion.

Mechanistic Rationale

The reaction's efficiency hinges on the nucleophilicity of the heterocyclic nitrogen. For many N-heterocycles like imidazole, the N-H proton is acidic. A base is therefore required to deprotonate the nitrogen, generating an anionic nucleophile that is significantly more reactive. The choice of base and solvent is critical; a mild base like potassium carbonate is often sufficient and simplifies workup, while stronger, non-nucleophilic bases like sodium hydride may be required for less acidic heterocycles.[15][16]

N_Alkylation_Workflow Reagents Heterocycle (e.g., Imidazole) This compound Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reaction Reaction Setup (Inert Atmosphere, Stirring) Heat as required Reagents->Reaction Combine Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Sample Workup Aqueous Workup (Filter, Extract) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product N-(2,6-Difluorobenzyl) Heterocycle Purify->Product

Caption: General workflow for the N-alkylation of heterocycles.

Detailed Protocol: N-Alkylation of Imidazole

This protocol describes a robust and scalable method for the synthesis of 1-(2,6-difluorobenzyl)-1H-imidazole using potassium carbonate as the base.[16]

Materials:

  • Imidazole

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 10 mL per 1 mmol of imidazole).

  • Reagent Addition: Begin stirring the suspension. Add this compound (1.05 eq) to the mixture at room temperature.

    • Causality Note: Using a slight excess of the alkylating agent ensures complete consumption of the limiting imidazole. K₂CO₃ acts as both the base to deprotonate the imidazole and the acid scavenger for the HBr byproduct. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is complete when the imidazole spot is no longer visible.

  • Workup: Cool the mixture to room temperature. Filter off the solid K₂CO₃ and KBr, washing the solid cake with a small amount of ethyl acetate.[16]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(2,6-difluorobenzyl)-1H-imidazole.

Application II: Synthesis of 1,2,3-Triazoles via "Click Chemistry"

This compound is a precursor for synthesizing the anti-epileptic drug Rufinamide, a prominent example of a 1,2,3-triazole-containing therapeutic.[17] The synthesis relies on the robust and highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[18]

Mechanistic Rationale

This is a two-step synthetic route. First, the bromide is converted to 2,6-difluorobenzyl azide via nucleophilic substitution with sodium azide. The resulting azide is a stable, isolable intermediate. In the second step, this azide undergoes a [3+2] cycloaddition reaction with a terminal alkyne.[13][19] While this reaction can occur thermally, the use of a Cu(I) catalyst dramatically accelerates the reaction and, crucially, provides exclusively the 1,4-disubstituted triazole regioisomer.[18]

Triazole_Synthesis_Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: CuAAC Cycloaddition Reagents1 This compound Sodium Azide (NaN₃) Solvent (DMF/Acetone) Reaction1 Sɴ2 Reaction (RT or mild heat) Reagents1->Reaction1 Product1 2,6-Difluorobenzyl Azide (Isolate & Purify) Reaction1->Product1 Reagents2 2,6-Difluorobenzyl Azide Terminal Alkyne Cu(I) Catalyst Source (e.g., CuSO₄/Na Ascorbate) Product1->Reagents2 Use in next step Reaction2 Click Reaction (Solvent: tBuOH/H₂O) Reagents2->Reaction2 Product2 1,4-Disubstituted-1,2,3-Triazole (Purify) Reaction2->Product2

Caption: Two-step workflow for 1,2,3-triazole synthesis.

Detailed Protocol: Two-Step Synthesis of a 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole

Step A: Synthesis of 2-(Azidomethyl)-1,3-difluorobenzene [20] Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (5 mL per 1 mmol of bromide).

  • Reagent Addition: Add sodium azide (1.5 eq) portion-wise with stirring. Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting bromide is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 25 mL) and then brine (1 x 25 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<40°C) to avoid decomposition of the azide. The resulting 2-(azidomethyl)-1,3-difluorobenzene is often used in the next step without further purification.

Step B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [21] Materials:

  • 2-(Azidomethyl)-1,3-difluorobenzene (from Step A)

  • A terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol and Deionized Water

Procedure:

  • Reaction Setup: In a flask, dissolve 2-(azidomethyl)-1,3-difluorobenzene (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.05 eq) in water and sodium ascorbate (0.10 eq) in water.

    • Causality Note: Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) salt to the active Cu(I) catalytic species in situ. Using a two-component catalyst system is a common and effective practice.

  • Catalyst Addition: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The mixture may change color, indicating catalyst formation.

  • Reaction: Stir the reaction vigorously at room temperature for 8-12 hours. The product often precipitates out of the solution as a solid.

  • Workup: If a precipitate has formed, collect the solid product by vacuum filtration and wash with cold water, followed by a cold non-polar solvent like hexanes or cold diethyl ether.

  • Purification: If the product is not a solid or requires further purification, extract the reaction mixture with ethyl acetate, wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of heterocyclic compounds with significant potential in pharmaceutical and materials science research.[2] Its heightened reactivity and ability to introduce the strategically important 2,6-difluorobenzyl moiety make it an invaluable tool. The protocols detailed herein for N-alkylation and 1,2,3-triazole formation represent robust, reproducible methods that can be adapted to a wide range of substrates. By understanding the underlying mechanisms and adhering to strict safety precautions, researchers can effectively utilize this building block to accelerate the discovery and development of novel, high-performance chemical entities.

References

Phase Transfer Catalysis for Efficient Alkylation with 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

Phase Transfer Catalysis (PTC) represents a powerful and green chemical methodology for executing reactions between reactants located in immiscible phases.[1][2] This guide provides a detailed exploration of PTC principles and a practical protocol for its application in the alkylation of nucleophiles using 2,6-difluorobenzyl bromide, a critical building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] By leveraging a phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), these reactions can be performed under mild conditions with high efficiency, often avoiding the need for expensive, anhydrous, or aprotic solvents.[2][5] We will delve into the reaction mechanism, optimization of critical parameters, and provide a step-by-step protocol for researchers and drug development professionals to achieve high-yield synthesis of 2,6-difluorobenzylated compounds.

The Principle of Phase Transfer Catalysis

Phase Transfer Catalysis is a unique form of heterogeneous catalysis that facilitates the transfer of a reactant from one phase to another where the reaction occurs.[6][7] In a typical scenario involving alkylation, an inorganic nucleophile (e.g., a phenoxide or cyanide) is soluble in an aqueous phase, while the organic substrate, this compound, is soluble in an organic, water-immiscible solvent.[8] Without a catalyst, the reaction is infinitesimally slow as the reactants are physically separated.

The PTC catalyst, typically a quaternary ammonium salt ('quat') like TBAB, resolves this issue.[9] The lipophilic cation of the catalyst pairs with the nucleophilic anion in the aqueous phase or at the interface.[5] This newly formed ion pair is sufficiently soluble in the organic phase to migrate across the phase boundary.[1] Once in the organic phase, the nucleophilic anion is weakly solvated, rendering it highly reactive towards the electrophilic substrate.[10] After the nucleophilic substitution reaction, the catalyst cation pairs with the leaving group anion (bromide, in this case) and returns to the aqueous phase to begin the cycle anew.[5][7] This continuous cycling allows a catalytic amount of the agent to facilitate a large-scale conversion.[11]

PTC_Mechanism Figure 1: The Catalytic Cycle of PTC Alkylation aq_start Nucleophile Source (e.g., Na⁺Nu⁻) org_active_cat Active Catalyst-Nucleophile Ion Pair (Q⁺Nu⁻) aq_start->org_active_cat aq_cat Catalyst Cation (Q⁺X⁻) aq_cat->aq_start 4. Cycle Repeats aq_end Leaving Group Salt (Na⁺X⁻) org_substrate Substrate (R-X) org_product Product (R-Nu) org_product->aq_cat 3. Catalyst Regeneration org_active_cat->org_product 2. Alkylation Reaction (Organic Phase)

Caption: Figure 1: The Catalytic Cycle of PTC Alkylation

Core Components and Mechanistic Considerations

The Alkylating Agent: this compound

This compound (C₇H₅BrF₂) is a highly reactive alkylating agent due to the presence of the bromomethyl group, where bromide serves as an excellent leaving group.[3] The two fluorine atoms at the ortho positions influence the electronic properties of the benzene ring and enhance the compound's utility as a precursor in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[3][12] It is recognized for its superior reactivity in nucleophilic substitution reactions.[4] However, it is a lachrymatory and moisture-sensitive compound, requiring careful handling in a well-ventilated fume hood.[4]

The Phase Transfer Catalyst

Quaternary ammonium ('quat') and phosphonium salts are the most common phase transfer catalysts.[5] Tetrabutylammonium bromide (TBAB) is an excellent choice for many applications due to its commercial availability, low cost, high thermal stability, and effectiveness in promoting alkylations.[11][13] The lipophilicity of the catalyst is a critical parameter. The catalyst's cation must be large enough to be soluble in the organic phase but still capable of interacting at the aqueous interface. The "C#" (total number of carbons in the four alkyl chains) is a useful parameter; C# values between 16 and 32 are often effective for reactions where the organic phase reaction is the rate-determining step.[2]

The Biphasic Solvent System

The choice of the organic solvent is crucial. It must readily dissolve the organic substrate (this compound) and the final product but be immiscible with water. Common solvents include toluene, xylenes, and dichloromethane. A non-polar solvent is often preferred as it minimizes the solvation of the catalyst-nucleophile ion pair, thus maximizing the nucleophile's reactivity.[14] The use of PTC often eliminates the need for hazardous and difficult-to-remove polar aprotic solvents like DMF or DMSO.[2]

The Base and Nucleophile Source

An inorganic base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is typically dissolved in the aqueous phase.[15] Its primary role is to deprotonate the nucleophile precursor (e.g., a phenol, an alcohol, or an active methylene compound) to generate the active nucleophilic anion. The concentration of the base can significantly impact the reaction rate; however, excessively high concentrations can promote side reactions, such as the hydrolysis of the benzyl bromide substrate.[16]

Protocol: O-Alkylation of 4-Methoxyphenol with this compound

This protocol details a representative Williamson ether synthesis, a classic application of PTC.[16]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥97%Sigma-Aldrich85118-00-9Lachrymator, handle in fume hood.[4]
4-Methoxyphenol≥99%Acros Organics150-76-5
Tetrabutylammonium Bromide (TBAB)≥99%Alfa Aesar1643-19-2Phase Transfer Catalyst.[9]
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific1310-73-2
TolueneACS GradeVWR108-88-3Organic Solvent.
Deionized Water7732-18-5
Diethyl EtherACS Grade60-29-7For extraction.
Saturated NaCl Solution (Brine)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9For drying.
Round-bottom flask, condenser
Magnetic stirrer and hotplate
Separatory funnel
Step-by-Step Experimental Procedure
  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 4-methoxyphenol (1.24 g, 10.0 mmol) and Tetrabutylammonium Bromide (TBAB) (0.32 g, 1.0 mmol, 10 mol%).

  • Solvent and Base Addition: Add toluene (50 mL) to the flask. In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide by dissolving NaOH (4.0 g) in deionized water (20 mL). Add the NaOH solution to the reaction flask.

  • Substrate Addition: Dissolve this compound (2.07 g, 10.0 mmol) in toluene (10 mL) and add it to the dropping funnel.

  • Reaction: Begin vigorous stirring to ensure adequate mixing of the two phases, creating a large interfacial area.[17] Heat the mixture to 60 °C. Once the temperature is stable, add the this compound solution dropwise over 30 minutes.

  • Monitoring: Allow the reaction to proceed at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup - Phase Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. The organic layer (top) and aqueous layer (bottom) should be clearly visible. Separate the layers.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether (2 x 25 mL) to recover any dissolved product. Combine all organic layers. Wash the combined organic phase sequentially with deionized water (2 x 30 mL) and then with saturated brine (30 mL) to remove residual NaOH and TBAB.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(2,6-difluorobenzyloxy)-4-methoxybenzene.

Experimental Workflow and Data Management

The overall process from setup to final product analysis is a systematic workflow that ensures reproducibility and safety.

Workflow Figure 2: Experimental Workflow for PTC Alkylation A 1. Reagent Setup - Add Phenol, TBAB, Toluene - Prepare NaOH (aq) B 2. Reaction Initiation - Add NaOH (aq) to flask - Heat to 60°C with vigorous stirring A->B C 3. Substrate Addition - Add this compound (dissolved in Toluene) dropwise B->C D 4. Reaction Monitoring - Maintain temp for 4-6h - Track progress via TLC/GC-MS C->D E 5. Workup: Quench & Separate - Cool to RT - Transfer to separatory funnel - Separate organic/aqueous layers D->E F 6. Extraction & Washing - Extract aqueous layer with Ether - Wash combined organic layers with H₂O & Brine E->F G 7. Product Isolation - Dry organic layer (MgSO₄) - Filter & concentrate via Rotovap F->G H 8. Purification & Analysis - Flash Column Chromatography - Characterize via NMR, MS, IR G->H

Caption: Figure 2: Experimental Workflow for PTC Alkylation

Expected Results and Data Presentation

The yield of the purified product is expected to be high, typically in the range of 85-95%. The reaction parameters can be optimized to maximize this yield.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1550678
21050688
31060492
41070490 (minor hydrolysis observed)

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient agitation/stirring.- Inactive catalyst.- Low temperature.- Increase the stirring rate to >500 RPM to improve interfacial contact.[17]- Use a fresh, high-purity catalyst.- Increase the reaction temperature in 10 °C increments.
Formation of Side Products - Hydrolysis of this compound.- Dehydrobromination of the substrate.- Ensure the base concentration is not excessively high; use 20-30% NaOH instead of 50%.[16]- Avoid unnecessarily high temperatures.
Difficult Phase Separation (Emulsion) - High concentration of catalyst.- Vigorous stirring during workup.- Add saturated brine to help break the emulsion.- Reduce catalyst loading in future runs if possible.- Use gentle inversions instead of vigorous shaking during extraction.
Catalyst Poisoning - The leaving group (bromide) can pair strongly with the catalyst, inhibiting the cycle.- While less common with bromide than iodide or tosylate, if suspected, ensure efficient stirring to drive the equilibrium.[2] Consider using a catalyst with higher organophilicity.

Conclusion

Phase Transfer Catalysis is an exceptionally valuable technique for the alkylation of various nucleophiles with this compound. Its operational simplicity, mild reaction conditions, and avoidance of harsh solvents make it an environmentally friendly and economically advantageous method, particularly relevant in the pharmaceutical and fine chemical industries.[15][18][19] By carefully selecting the catalyst, solvent, and base, and by optimizing key parameters like temperature and agitation, researchers can achieve high yields of desired products efficiently and reproducibly.

References

The Strategic Role of 2,6-Difluorobenzyl Bromide in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorination in Agrochemical Design

In the competitive landscape of agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for enhancing biological efficacy. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] 2,6-Difluorobenzyl bromide (DFBB), a halogenated aromatic compound, serves as a critical building block in this context, providing a versatile platform for the introduction of the 2,6-difluorobenzyl moiety into a wide array of agrochemical structures.[1][3] This guide provides an in-depth exploration of the applications of this compound in the synthesis of next-generation agrochemicals, complete with detailed protocols and expert insights for researchers and professionals in the field.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 85118-00-9[3]
Molecular Formula C₇H₅BrF₂[3]
Molecular Weight 207.02 g/mol [4]
Appearance Clear colorless to pale yellow liquid or white to light yellow crystal powder[3][5]
Melting Point 52-55 °C[4]
Boiling Point 198-202 °C[3]
Purity (GC) ≥98.0%[5]

Application Notes: The Causality Behind Experimental Choices

The utility of this compound in agrochemical synthesis is primarily centered around its reactivity as a benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions.[1][2] The presence of two fluorine atoms at the ortho positions to the bromomethyl group significantly influences its reactivity and the properties of the resulting products.

Enhanced Biological Activity and Stability

The introduction of the 2,6-difluorobenzyl group can lead to a marked improvement in the biological activity and metabolic stability of agrochemicals.[1] The fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of the compound in the target pest and the environment. Furthermore, the electron-withdrawing nature of fluorine can modulate the electronic properties of the molecule, potentially enhancing its interaction with the target receptor.[2]

Nucleophilic Substitution: A Versatile Synthetic Handle

This compound readily participates in SN2 reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its application in constructing complex agrochemical scaffolds. The choice of solvent, base, and reaction temperature is critical for achieving high yields and minimizing side reactions. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are often employed to facilitate the dissolution of both the electrophile and the nucleophile and to promote the SN2 pathway.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in the synthesis of agrochemical intermediates. These are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound, a common step in the synthesis of various pesticides and herbicides.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

  • Anhydrous dimethylformamide (DMF) or acetonitrile as a solvent

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and the anhydrous solvent.

  • Add the base (1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2,6-difluorobenzyl) amine.

Diagram: N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate ReactionVessel Reaction Vessel (Inert Atmosphere) Amine->ReactionVessel Base Base (K₂CO₃/TEA) Base->ReactionVessel Solvent Anhydrous Solvent (DMF/ACN) Solvent->ReactionVessel DFBB_addition Add 2,6-Difluorobenzyl Bromide Solution ReactionVessel->DFBB_addition Stirring Stir at RT or Heat DFBB_addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Purified N-Alkylated Product Purification->FinalProduct Azide_Synthesis DFBB This compound in DMF Reaction Stir at RT (12-24h) DFBB->Reaction NaN3 Sodium Azide (NaN₃) NaN3->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product 2,6-Difluorobenzyl Azide Workup->Product

References

Applications of 2,6-Difluorobenzyl Bromide in Materials Science: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine atoms into molecular architectures has become a cornerstone of modern materials science, enabling the fine-tuning of electronic, physical, and chemical properties. Among the array of fluorinated building blocks, 2,6-difluorobenzyl bromide emerges as a particularly versatile reagent. Its unique combination of a reactive benzylic bromide and the strong electron-withdrawing effects of two ortho-flourine atoms makes it a valuable tool for the synthesis of high-performance polymers, advanced liquid crystals, and functionalized surfaces. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and an analysis of the structure-property relationships that underpin its utility.

The 2,6-Difluorobenzyl Moiety: A Gateway to Enhanced Material Properties

The utility of this compound in materials science is intrinsically linked to the properties conferred by the 2,6-difluorobenzyl group. The two fluorine atoms, positioned ortho to the methylene bromide, exert a profound influence on the molecule's reactivity and the characteristics of the resulting materials.

Key Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 85118-00-9[1][2]
Molecular Formula C₇H₅BrF₂[1][2]
Molecular Weight 207.02 g/mol [1][2]
Appearance White to light beige crystalline powder[2]
Melting Point 52-55 °C[3][4]
Boiling Point 184.9 ± 25.0 °C (Predicted)[3]
Solubility Soluble in methanol and other organic solvents[3]

The presence of two highly electronegative fluorine atoms significantly enhances the electrophilic character of the benzylic carbon, making this compound an excellent substrate for nucleophilic substitution reactions.[5] This enhanced reactivity is a key advantage in various synthetic procedures. Furthermore, the incorporation of the difluorobenzyl moiety into materials can lead to:

  • Improved Thermal and Chemical Resistance: The high strength of the C-F bond contributes to the overall stability of the material.[5]

  • Tailored Dielectric Properties: The significant dipole moment of the C-F bond allows for the precise tuning of a material's dielectric constant and dielectric loss, which is crucial for applications in electronics and communications.[6][7]

  • Modified Intermolecular Interactions: The unique electronic nature of the fluorinated aromatic ring can influence liquid crystalline phases and polymer morphology.[8][9]

  • Hydrophobicity: The introduction of fluorine can increase the hydrophobicity of surfaces.

Applications in Advanced Polymer Synthesis

The introduction of the 2,6-difluorobenzyl group into polymer structures can impart desirable properties such as high thermal stability, specific dielectric characteristics, and enhanced chemical resistance.

Synthesis of Poly(2,6-difluorobenzyl methacrylate): A Case Study in Dielectric Polymers

Polymethacrylates are a well-studied class of polymers, and the incorporation of fluorinated side chains allows for the tuning of their properties for specific applications, such as in high-frequency electronics where low dielectric loss is paramount.

Causality of Experimental Choices: The choice of a methacrylate backbone provides a stable and well-understood polymer platform. The 2,6-difluorobenzyl side group is introduced to specifically study the impact of this isomeric substitution on the dielectric relaxation behavior of the polymer. The differences in the dipole moments and steric hindrance between the 2,6-difluoro isomer and other isomers (e.g., 2,4- or 2,5-difluoro) lead to distinct dielectric properties.[10]

Experimental Protocol: Synthesis of 2,6-Difluorobenzyl Methacrylate Monomer and Subsequent Polymerization

This protocol is adapted from the principles of esterification and free-radical polymerization.

Part A: Synthesis of 2,6-Difluorobenzyl Methacrylate Monomer

  • Reaction Setup: To a solution of 2,6-difluorobenzyl alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add methacryloyl chloride (1.1 equivalents) dropwise under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2,6-difluorobenzyl methacrylate monomer.

Part B: Free-Radical Polymerization of 2,6-Difluorobenzyl Methacrylate

  • Reaction Setup: Dissolve the 2,6-difluorobenzyl methacrylate monomer and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1-1 mol%) in a suitable solvent like toluene or acetonitrile in a reaction vessel.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and stir for 24 hours.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Characterization Data for Poly(2,6-difluorobenzyl methacrylate):

PropertyValueReference
Mean-Square Dipole Moment per Repeating Unit (in Benzene at 25 °C) 5.0 D²[10]
Calorimetric Glass-Transition Temperature (Tg) Approx. 32-36 °C higher than 2,4 and 2,5 isomers[10]

The significantly higher mean-square dipole moment of the 2,6-difluorobenzyl methacrylate polymer compared to its isomers highlights the strong influence of the ortho-fluorine substitution on the polymer's polarity.[10] This, in turn, affects its dielectric properties, making it a material of interest for applications requiring specific dielectric performance.

polymerization_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization M1 2,6-Difluorobenzyl Alcohol + Methacryloyl Chloride M2 Esterification Reaction (Triethylamine, THF) M1->M2 M3 Purification (Column Chromatography) M2->M3 M4 2,6-Difluorobenzyl Methacrylate Monomer M3->M4 P1 Monomer + AIBN (in Toluene) M4->P1 Initiation P2 Free-Radical Polymerization (Heat, N2 atmosphere) P1->P2 P3 Precipitation (in Methanol) P2->P3 P4 Poly(2,6-difluorobenzyl methacrylate) P3->P4

Workflow for the synthesis of poly(2,6-difluorobenzyl methacrylate).

Application in the Synthesis of Advanced Liquid Crystals

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to manipulate their mesomorphic and electronic properties.[9][11] The 2,6-difluorophenyl moiety is particularly valuable for creating liquid crystals with tailored dielectric anisotropy, a key parameter for display applications.[8]

Causality of Experimental Choices: The synthesis of Schiff base liquid crystals is a classic and reliable method. The choice of a 2,6-difluorobenzaldehyde precursor (which can be synthesized from this compound) introduces a lateral difluoro substitution pattern. This specific substitution pattern is known to enhance negative dielectric anisotropy and can influence the stability of tilted smectic phases. The variation of the alkoxy chain length on the aniline component allows for the fine-tuning of the mesomorphic properties (e.g., melting point and clearing point) of the final liquid crystal.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the synthesis of a Schiff base liquid crystal starting from 2,6-difluorobenzaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1.0 equivalent) and a 4-alkoxyaniline (e.g., 4-octyloxyaniline, 1.0 equivalent) in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure liquid crystalline compound.

liquid_crystal_synthesis reagents 2,6-Difluorobenzaldehyde + 4-Alkoxyaniline reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) reagents->reaction Reactants product Schiff Base Liquid Crystal reaction->product Product

Synthesis of a Schiff base liquid crystal.

Surface Functionalization Applications

The reactive nature of the benzylic bromide in this compound makes it a suitable candidate for the covalent modification of surfaces, enabling the tailoring of surface properties such as hydrophobicity, chemical resistance, and biocompatibility.

Functionalization of Silica Nanoparticles

Silica nanoparticles are widely used in various fields, including nanomedicine and composites, and their surface properties are crucial for their performance.[12][13] Functionalization with this compound can be achieved by first introducing amine groups onto the silica surface, which then act as nucleophiles to displace the bromide.

Causality of Experimental Choices: The Stöber method is a well-established and reliable technique for synthesizing monodisperse silica nanoparticles.[12] The surface of these nanoparticles is rich in silanol groups (-Si-OH), which can be readily functionalized with aminosilanes like (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups. These amine groups are strong nucleophiles that can efficiently react with the electrophilic benzylic carbon of this compound in an SN2 reaction. This two-step process ensures a high degree of surface coverage and covalent attachment of the 2,6-difluorobenzyl moiety.

Experimental Protocol: Functionalization of Silica Nanoparticles

**Part A: Synthesis of Amine-Functionalized Silica Nanoparticles (SiO₂-NH₂) **

  • Synthesis of Silica Nanoparticles: Synthesize silica nanoparticles using the Stöber method by the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in a mixture of ethanol and aqueous ammonia.

  • Amine Functionalization: Disperse the prepared silica nanoparticles in anhydrous toluene. Add (3-aminopropyl)triethoxysilane (APTES) to the suspension and reflux the mixture under a nitrogen atmosphere for 12-24 hours.

  • Purification: Collect the amine-functionalized nanoparticles by centrifugation, wash repeatedly with toluene and ethanol to remove unreacted APTES, and dry under vacuum.

**Part B: Grafting of 2,6-Difluorobenzyl Groups (SiO₂-NH-CH₂-C₆H₃F₂) **

  • Reaction Setup: Disperse the amine-functionalized silica nanoparticles in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Add a non-nucleophilic base like triethylamine (TEA) to act as a proton scavenger.

  • Reaction: Add this compound to the suspension and stir the mixture at room temperature for 24-48 hours under a nitrogen atmosphere.

  • Purification: Collect the functionalized nanoparticles by centrifugation. Wash the particles thoroughly with DMF, followed by ethanol and diethyl ether, to remove unreacted reagents and byproducts.

  • Drying: Dry the 2,6-difluorobenzyl functionalized silica nanoparticles under vacuum.

surface_functionalization cluster_amine Amine Functionalization cluster_grafting Grafting of 2,6-Difluorobenzyl Groups S1 Silica Nanoparticles (-OH groups) S2 Reaction with APTES (Toluene, Reflux) S1->S2 S3 Amine-Functionalized Nanoparticles (-NH2 groups) S2->S3 G1 SiO2-NH2 + this compound S3->G1 Starting Material G2 Nucleophilic Substitution (DMF, TEA) G1->G2 G3 Functionalized Nanoparticles G2->G3

Workflow for the surface functionalization of silica nanoparticles.

Future Outlook

The applications of this compound in materials science are continually expanding. Future research is likely to explore its use in the synthesis of:

  • Dendrimers and Hyperbranched Polymers: The reactive nature of this compound makes it a suitable building block for the synthesis of complex, three-dimensional macromolecular architectures.[14][15]

  • Organic Electronics: The defined dipole moment and electronic properties of the 2,6-difluorobenzyl moiety could be exploited in the design of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.

  • Self-Assembled Monolayers (SAMs): The formation of SAMs on various substrates using thiol or silane derivatives of this compound could lead to surfaces with tailored wettability, friction, and corrosion resistance.[16][17]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for optimizing reaction conditions for alkylation using 2,6-difluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your synthesis projects.

This compound is a highly valuable building block in medicinal chemistry and materials science, primarily due to the unique properties conferred by the fluorine atoms.[1] These electron-withdrawing groups enhance the electrophilicity of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions.[1] The primary mechanism for the alkylation of nucleophiles (such as amines, phenols, thiols, and carbanions) with this compound is the SN2 (Substitution Nucleophilic Bimolecular) pathway.[2][3] This guide will focus on troubleshooting and optimizing these SN2 reactions.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of nucleophiles with this compound in a direct question-and-answer format.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

Answer: Low or incomplete conversion is a frequent challenge and can stem from several factors. Here’s a systematic approach to diagnosing and solving the issue:

  • Inadequate Base Strength or Solubility: The base is critical for deprotonating the nucleophile to generate the more reactive nucleophilic anion. If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. For example, if you are using potassium carbonate (K₂CO₃) with a secondary amine, consider a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[4][5] Ensure the base is soluble or provides sufficient surface area in the chosen solvent.

  • Poor Solvent Choice: The solvent plays a pivotal role in an SN2 reaction by solvating the ions and reagents.[4]

    • Solution: Polar aprotic solvents such as DMF, DMSO, acetonitrile (MeCN), or THF are generally the best choices for SN2 reactions as they effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[5] If solubility of starting materials is an issue, DMF or DMSO are excellent options.[6]

  • Insufficient Temperature: Many alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: If your reaction is sluggish at room temperature, gradually increase the heat. A common starting point is 50-80 °C.[7] However, be cautious of potential side reactions or decomposition at excessively high temperatures.[4]

  • Degradation of this compound: This reagent is moisture-sensitive.[8][9] Hydrolysis can occur in the presence of water, consuming the electrophile.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Store this compound in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon).[8]

Question 2: I'm observing significant formation of a dialkylated product, especially when alkylating primary amines. How can I improve selectivity for the mono-alkylated product?

Answer: This is a classic problem in N-alkylation known as polyalkylation or over-alkylation.[10][11] It occurs because the mono-alkylated amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[10]

  • Control Stoichiometry: Use a large excess of the starting amine relative to the this compound. This statistically favors the alkylating agent reacting with the more abundant starting amine rather than the product.[12]

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture using a syringe pump over several hours. This maintains a very low concentration of the electrophile, minimizing the chance of it reacting with the newly formed mono-alkylated product.[12]

  • Use of Amine Hydrohalide Salt: A clever strategy involves using the hydrobromide or hydrochloride salt of the starting amine.[6] A carefully chosen amount of base will selectively deprotonate the primary amine salt, while the secondary amine product remains protonated and non-nucleophilic, thus preventing dialkylation.[6]

Question 3: My purification is complicated by multiple spots on TLC, and I'm struggling to isolate my desired product. What are these side products and what are the best purification strategies?

Answer: The side products could be unreacted starting materials, the over-alkylation product, or byproducts from elimination or hydrolysis.

  • Potential Side Products:

    • Over-alkylation Product: As discussed above, this is common with primary amines.[13]

    • Quaternary Ammonium Salt: With tertiary amines, the reaction can proceed to form a quaternary salt.[10]

    • Hydrolysis Product: 2,6-Difluorobenzyl alcohol can form if water is present.

  • Purification Strategies:

    • Acid-Base Extraction: This is a powerful technique for separating amines. By adjusting the pH of an aqueous solution, you can selectively move your basic amine product into an organic layer, leaving non-basic impurities behind, or vice-versa.

    • Column Chromatography: This is the most common method. For amines that may streak or show poor separation on standard silica gel (which is acidic), you can neutralize the silica.

      • Method: Add 1-2% of a volatile amine like triethylamine (TEA) or ammonia in methanol to your eluent system. This deactivates the acidic silanol groups, leading to sharper peaks and better separation. Alternatively, use commercially available amine-functionalized silica.

    • Crystallization: If your product is a solid, crystallization is an excellent way to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best base for my alkylation reaction?

The optimal base depends on the pKa of your nucleophile. The base should be strong enough to deprotonate the nucleophile effectively but not so strong that it causes unwanted side reactions.

Nucleophile Type pKa Range Recommended Bases Comments
Alcohols / Phenols~10-18K₂CO₃, Cs₂CO₃, NaH, tBuOKFor simple alcohols, a strong base like NaH is often required. Phenols are more acidic and can often be alkylated with weaker carbonate bases.[4]
Primary/Secondary Amines~30-35K₂CO₃, Cs₂CO₃, DIPEA, TEAInorganic bases are often preferred to avoid purification issues. Organic amine bases like DIPEA can be effective but may compete as nucleophiles if not sterically hindered.[4][6]
Thiols~8-11K₂CO₃, TEA, NaOHThiols are quite acidic and easily deprotonated.
Malonates / β-ketoesters~11-13NaH, NaOEt, tBuOKStrong bases are needed to form the enolate (carbanion) nucleophile.

Q2: How do I choose the right solvent and temperature?

For SN2 reactions, polar aprotic solvents are generally best.[4] The temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent degradation.

Solvent Boiling Point (°C) Key Characteristics
Acetonitrile (MeCN) 82Excellent for many SN2 reactions, easy to remove under vacuum.[4]
Tetrahydrofuran (THF) 66Good general-purpose solvent, lower boiling point.[5]
Dimethylformamide (DMF) 153High boiling point, excellent solvating power for salts. Can be difficult to remove.[5][6]
Dimethyl Sulfoxide (DMSO) 189Very high boiling point, excellent solvating power. Use when other solvents fail.[6]

General Temperature Strategy: Start the reaction at room temperature and monitor by TLC or LC-MS. If no reaction is observed after 1-2 hours, gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C) until the reaction proceeds at a reasonable rate.

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and immediate method. Co-spot your reaction mixture with your starting materials to track their consumption and the appearance of the new product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to see the mass of the product and any side products, giving you a clear picture of the reaction's progress and cleanliness.

Visualizations & Protocols

General SN2 Reaction Mechanism

The diagram below illustrates the concerted, single-step mechanism of an SN2 reaction where a nucleophile attacks the electrophilic carbon of this compound, displacing the bromide leaving group.[3]

Caption: SN2 reaction mechanism for alkylation.

Troubleshooting Workflow

Use this workflow to systematically address common issues in your alkylation reaction.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Reaction Start monitor Monitor by TLC/LC-MS (after 2h) start->monitor problem Problem Detected? (Low conversion, side products) monitor->problem success Reaction Complete. Proceed to Workup. problem->success No no_reaction No/Low Conversion problem->no_reaction Yes side_products Side Products (e.g., Dialkylation) problem->side_products Yes increase_temp Increase Temperature (e.g., to 60°C) no_reaction->increase_temp stronger_base Use Stronger Base (e.g., K₂CO₃ → NaH) no_reaction->stronger_base change_solvent Change Solvent (e.g., THF → DMF) no_reaction->change_solvent slow_addition Use Slow Addition of Electrophile side_products->slow_addition excess_nu Increase Excess of Nucleophile side_products->excess_nu increase_temp->monitor Re-evaluate stronger_base->monitor Re-evaluate change_solvent->monitor Re-evaluate slow_addition->monitor Re-evaluate excess_nu->monitor Re-evaluate

Caption: Systematic workflow for troubleshooting alkylation reactions.

Standard Alkylation Protocol (N-Alkylation of Aniline example)

This protocol provides a general starting point that can be adapted for various nucleophiles.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add aniline (1.2 equivalents) and anhydrous DMF (to make a 0.5 M solution with respect to the limiting reagent).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.

  • Electrophile Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour. If the reaction is slow, heat the mixture to 60 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

Technical Support Center: Reactions with 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2,6-difluorobenzyl bromide. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a highly reactive electrophile, this compound is a cornerstone for introducing the 2,6-difluorobenzyl moiety in nucleophilic substitution reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its reactivity can also lead to the formation of common and sometimes unexpected byproducts.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, minimize byproduct formation, and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm performing a nucleophilic substitution (alkylation) and consistently see a high-molecular-weight byproduct in my analysis (GC/MS, LC/MS). What is it likely to be?

Answer: The most common high-molecular-weight byproduct in reactions involving benzyl halides like this compound is the homocoupling product , 1,2-bis(2,6-difluorophenyl)ethane. This occurs when two molecules of the benzyl bromide react with each other.

Causality: The "Why" Behind Homocoupling

This side reaction is typically promoted by one of two mechanisms:

  • Radical-Mediated Coupling: Benzyl halides can form benzyl radicals, especially in the presence of light, trace metals, or certain reagents. These highly reactive radicals can then dimerize. The synthesis of bibenzyls (the core structure of the homocoupling product) via the reductive homocoupling of benzyl halides is a well-documented synthetic method, often utilizing transition metals or photocatalysis to intentionally generate the radical intermediate.[3][4]

  • Reductive Coupling by Metals: If your reaction involves metals (e.g., as catalysts or impurities), reductive coupling can occur. Metals like iron, copper, titanium, or samarium are known to catalyze the homocoupling of benzylic halides to form bibenzyl systems.[5][6][7] This can happen even with catalytic amounts of metal species.

The general pathway for this byproduct formation is visualized below.

cluster_main Main Reaction Pathway (SN2) cluster_side Side Reaction: Homocoupling reagent 2,6-Difluorobenzyl Bromide product Desired Alkylated Product reagent->product SN2 Attack nucleophile Nucleophile (Nu-) nucleophile->product reagent2 2,6-Difluorobenzyl Bromide intermediate Benzyl Radical Intermediate reagent2->intermediate e- transfer (metals) or light byproduct Homocoupling Byproduct (1,2-bis(2,6-difluorophenyl)ethane) intermediate->byproduct Dimerization

Caption: Competing SN2 and Homocoupling Pathways.

Question 2: How can I suppress the formation of the 1,2-bis(2,6-difluorophenyl)ethane homocoupling byproduct?

Answer: Minimizing this byproduct requires careful control of reaction conditions to favor the desired nucleophilic substitution over the radical or reductive coupling pathways.

Troubleshooting Guide for Homocoupling

ParameterRecommended ActionRationale
Reagent Addition Add the this compound slowly (e.g., via syringe pump) to the solution containing your nucleophile and base.This keeps the instantaneous concentration of the electrophile low, minimizing its chance to react with itself.
Base Selection Use the weakest base necessary to deprotonate your nucleophile. Avoid overly strong or metallic bases if possible.Strong bases can sometimes promote side reactions. Metallic bases (e.g., organolithiums) can facilitate reductive coupling.
Solvent Purity Use high-purity, degassed solvents.Oxygen can participate in radical chain reactions. Degassing (e.g., by sparging with argon or nitrogen) removes dissolved oxygen.
Atmosphere Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction.Prevents oxygen from initiating or propagating radical pathways.
Light Protect the reaction from light by wrapping the flask in aluminum foil.Photons can induce the homolytic cleavage of the C-Br bond, generating benzyl radicals.[8]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can increase the rate of radical formation.
Radical Inhibitors Consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or TEMPO if other methods fail.These compounds act as scavengers for any radical intermediates that may form, terminating the chain reaction that leads to homocoupling.
Question 3: My reaction is incomplete, and after workup, I've isolated 2,6-difluorobenzyl alcohol. What caused this?

Answer: The presence of 2,6-difluorobenzyl alcohol is a clear indicator of hydrolysis . This compound is moisture-sensitive, and any water present in the reaction will compete with your intended nucleophile, leading to the formation of the corresponding alcohol.[9]

Causality: The "Why" Behind Hydrolysis

Water is a nucleophile. Although it is weaker than many common nucleophiles used in synthesis, its presence—even in trace amounts from solvents, reagents, or glassware—can lead to a competing SN2 reaction to form the alcohol and HBr. If a base is present, it will neutralize the HBr, driving the hydrolysis reaction forward.

Hydrolysis reagent 2,6-Difluorobenzyl Bromide alcohol 2,6-Difluorobenzyl Alcohol reagent->alcohol Sₙ2 Attack HBr HBr reagent->HBr Br⁻ displaced water H₂O (Water) water->alcohol

Caption: Hydrolysis of this compound.

Troubleshooting Guide for Hydrolysis

AreaRecommended Protocol
Glassware Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
Solvents Use anhydrous solvents from a solvent purification system (SPS) or freshly opened bottles of anhydrous grade solvent. Solvents can also be dried over appropriate drying agents (e.g., molecular sieves).
Reagents Ensure nucleophiles and bases are anhydrous. Dry them if necessary using standard laboratory procedures.
Atmosphere Maintain a positive pressure of an inert gas (Nitrogen or Argon) during the entire setup and reaction time. Use septa and needles for reagent transfers.
Question 4: I'm using a strong base and observing byproducts consistent with elimination. Is this common?

Answer: Yes, elimination can be a competing pathway, especially with strong or sterically hindered bases. In this reaction, a proton is abstracted from the benzylic carbon, and the bromide ion is eliminated to form a double bond. For this compound, this would lead to the formation of highly reactive and unstable intermediates, which could then polymerize or react further.

Causality: The "Why" Behind Elimination

This is a classic competition between substitution (SN2) and elimination (E2).[10]

  • Strong Bases: Strong bases can act as both nucleophiles and bases. If the base is strong enough, it can abstract a benzylic proton.

  • Steric Hindrance: If the nucleophile is sterically bulky, it may be easier for it to act as a base and remove a proton from the less hindered benzylic position rather than attacking the carbon atom directly.[11]

  • Fluorine's Influence: The electron-withdrawing fluorine atoms increase the acidity of the benzylic protons, making them more susceptible to abstraction by a base. This can sometimes favor an E1cb (Elimination, Unimolecular, conjugate Base) mechanism where the proton is removed first to form a carbanion.[10][11]

Generally, for primary halides like this compound, SN2 is heavily favored. However, with a very strong, bulky base (like potassium tert-butoxide) and higher temperatures, elimination can become significant.[12]

Experimental Protocols

Protocol 1: General Procedure for Alkylation to Minimize Byproducts

This protocol provides a robust starting point for the alkylation of a generic nucleophile (Nu-H) with this compound.

1. Preparation (Anhydrous Conditions)

  • Dry all glassware in an oven at 150 °C overnight and assemble hot under a stream of dry nitrogen.

  • Equip a three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Maintain a positive nitrogen pressure throughout the experiment.

2. Reaction Setup

  • To the flask, add the nucleophile (Nu-H, 1.0 eq.) and anhydrous solvent (e.g., THF, DMF).

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add the base (e.g., NaH, 1.1 eq.) portion-wise to the stirred solution. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the nucleophile.

  • Prepare a solution of this compound (1.05 eq.) in a small amount of anhydrous solvent in a separate, dry flask or syringe.

3. Electrophile Addition

  • Using a syringe pump, add the solution of this compound to the reaction mixture dropwise over 1-2 hours.

  • Crucial Step: A slow addition rate is key to minimizing the homocoupling byproduct.

4. Reaction Monitoring & Workup

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow: Troubleshooting Byproduct Formation

The following workflow can guide your experimental adjustments when byproducts are detected.

TroubleshootingWorkflow start Byproduct Detected in Reaction check_mw Identify Byproduct by Mass Spec start->check_mw is_dimer Mass = Dimer? (2 x Reagent - 2 x Br) check_mw->is_dimer Check Mass is_hydrolysis Mass = Reagent - Br + OH? is_dimer->is_hydrolysis No remedy_dimer Likely Homocoupling. Implement Protocol: - Slow addition - Protect from light - Degas solvent - Lower temperature is_dimer->remedy_dimer Yes is_elimination Other Unexpected Byproducts? is_hydrolysis->is_elimination No remedy_hydrolysis Likely Hydrolysis. Implement Protocol: - Oven-dry glassware - Use anhydrous solvents - Ensure inert atmosphere is_hydrolysis->remedy_hydrolysis Yes remedy_elimination Possible Elimination/Other. Troubleshoot: - Use a weaker/less bulky base - Lower reaction temperature - Check starting material purity is_elimination->remedy_elimination Yes end Reaction Optimized remedy_dimer->end remedy_hydrolysis->end remedy_elimination->end

Caption: A logical workflow for identifying and mitigating common byproducts.

References

Technical Support Center: Optimizing the Synthesis of 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 2,6-difluorobenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and safety of their reactions. As a crucial intermediate in the synthesis of pharmaceuticals, such as the antiepileptic drug Rufinamide, and various agrochemicals, mastering the preparation of this compound is essential.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated methodologies to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and industrially relevant method is the free-radical benzylic bromination of 2,6-difluorotoluene. This reaction is typically achieved through two main pathways:

  • The Wohl-Ziegler Reaction: This classic method employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane.[4][5] The reaction is initiated by heat or UV light.

  • Oxidative Bromination with HBr/H₂O₂: A more modern, cost-effective, and "greener" approach uses hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as an in-situ oxidizing agent to generate bromine radicals.[1][6] This reaction is typically initiated photochemically (light-promoted). This method avoids the use of the more expensive NBS reagent and potentially hazardous AIBN initiator.[1]

Q2: Which synthesis method should I choose?

The choice depends on your laboratory's capabilities, budget, and scale.

  • For cost-effectiveness and greener chemistry, the HBr/H₂O₂ method is superior. It eliminates costly reagents like NBS and avoids organic initiators. Reported yields are excellent, often exceeding 90%, with high product purity (≥99.0%).[1][7] However, it requires a photochemical setup (e.g., a powerful lamp) for initiation.

  • For a traditional, well-established method, the NBS/AIBN approach is reliable. It is extensively documented and does not require specialized photochemical reactors.[5] The primary drawback is the higher cost of NBS and the safety considerations associated with AIBN, which can decompose explosively above 65 °C.[1][8]

Q3: What are the critical safety precautions when handling the reagents for this synthesis?

Safety is paramount. Both the reagents and the product have significant hazards.

  • This compound (Product): This compound is corrosive and a lachrymator (tear-inducing agent).[9] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is an irritant.[4][10] It can decompose over time, especially if impure, releasing bromine gas. It should be stored in a refrigerator.[4][5] Be aware that NBS reactions are generally exothermic, and solutions of NBS in solvents like DMF can undergo hazardous thermal decomposition at temperatures as low as 80 °C.[10][11]

  • Azobisisobutyronitrile (AIBN): AIBN is a solid that can decompose to form radicals and nitrogen gas upon heating. This decomposition can be explosive if not controlled.[8] It is safer than benzoyl peroxide but must be handled with care.

  • Hydrobromic Acid (HBr): HBr is a strong, corrosive acid. Handle with extreme care to avoid skin and respiratory tract burns.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Low yield is a frequent issue stemming from several factors. A systematic approach is key to diagnosis.

  • Cause 1: Inefficient Radical Initiation (Both Methods)

    • Diagnosis: The reaction fails to start or proceeds very slowly. Monitoring by GC or TLC shows a high percentage of unreacted 2,6-difluorotoluene.

    • Solution (NBS/AIBN):

      • Check Initiator Quality: AIBN has a limited shelf life. Use a fresh batch or one that has been stored properly.

      • Ensure Sufficient Temperature: AIBN decomposition is temperature-dependent, typically requiring temperatures between 66-72 °C for effective radical generation.[8] Ensure your reaction is refluxing at the appropriate temperature for your chosen solvent.

    • Solution (HBr/H₂O₂):

      • Verify Light Source: The lamp's intensity and wavelength are critical. A standard laboratory lamp may be insufficient. A 1000W iodine-tungsten lamp or high-intensity LEDs (e.g., 405 nm) are often cited for successful photo-initiation.[1][12] Ensure the light can penetrate the reaction vessel.

  • Cause 2: Presence of Radical Inhibitors

    • Diagnosis: The reaction starts but quickly stalls.

    • Solution: Ensure all reagents and solvents are free from radical scavengers (e.g., certain antioxidants, oxygen). While not strictly necessary for this reaction, degassing the solvent by sparging with nitrogen or argon before starting can sometimes be beneficial.

  • Cause 3: Reagent Stoichiometry and Quality

    • Diagnosis: Incomplete conversion of the starting material.

    • Solution (NBS/AIBN):

      • NBS Purity: While some protocols suggest crude NBS works well for Wohl-Ziegler reactions, highly impure (brown) NBS may be less effective or introduce side reactions.[4][5] Consider recrystallizing your NBS from hot water if you suspect purity issues.[5]

      • Stoichiometry: Use a slight excess of NBS (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

    • Solution (HBr/H₂O₂):

      • Molar Ratios: The molar ratio of HBr and H₂O₂ to the starting material is critical. Ratios of HBr:H₂O₂:substrate around 1.5:1.5:1 have been shown to be effective.[6] A significant deviation can lead to poor conversion or side reactions.

Q2: My final product is impure, with significant side products. How can I improve selectivity?

The primary side product in benzylic bromination is the dibrominated species (2,6-difluorobenzal bromide).[12]

  • Cause 1: Over-bromination

    • Diagnosis: GC-MS or NMR analysis shows a peak corresponding to the dibromo-adduct. This is the most common impurity.

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of the brominating agent (NBS or the HBr/H₂O₂ system).

      • Monitor the Reaction: Closely monitor the reaction's progress using GC or TLC. Stop the reaction as soon as the starting material (2,6-difluorotoluene) is consumed to prevent the product from being further brominated. The high steric hindrance and the electron-withdrawing nature of the fluorine atoms naturally provide high selectivity for mono-bromination, but over-reaction is still possible.[1]

      • Controlled Addition: In the HBr/H₂O₂ method, adding the hydrogen peroxide dropwise helps maintain a low, steady concentration of bromine radicals, minimizing over-bromination.[1]

  • Cause 2: Hydrolysis of Product

    • Diagnosis: Presence of 2,6-difluorobenzyl alcohol in the final product.

    • Solution: This is more common in the NBS method if the solvent is not anhydrous.[10] Ensure your solvent (e.g., CCl₄, cyclohexane) is thoroughly dried before use. During the workup, minimize contact time with aqueous layers.

Q3: The reaction workup is difficult, and I'm losing product during purification. What can I do?
  • Problem: Removing Succinimide Byproduct (NBS Method)

    • Solution: One of the main advantages of using a non-polar solvent like carbon tetrachloride or cyclohexane is that the succinimide byproduct is insoluble and can be removed by simple filtration after cooling the reaction mixture.[13] If you use a more polar solvent like dichloromethane or acetonitrile, the succinimide may be partially soluble, complicating purification. In this case, an aqueous wash is necessary to remove it.

  • Problem: Emulsion during Aqueous Wash

    • Solution: Emulsions can form during the wash steps. To break them, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

  • Problem: Product Loss during Chromatography

    • Solution: this compound is a relatively non-polar compound. Use a non-polar eluent system for silica gel chromatography, such as petroleum ether or hexane.[1][7] A gradient elution is generally not necessary. The product is a solid at room temperature (m.p. 52-55 °C), which can sometimes simplify handling post-chromatography.[14][15]

Data Summary: Comparison of Synthesis Methods

ParameterMethod 1: HBr / H₂O₂ / LightMethod 2: NBS / AIBN / Heat
Bromine Source Hydrobromic Acid (HBr)N-Bromosuccinimide (NBS)
Initiation Photochemical (e.g., 1000W Lamp)Thermal (Reflux) + Radical Initiator (AIBN)
Typical Solvent Dichloromethane, Cyclohexane, Chloroform[1]Carbon Tetrachloride, Cyclohexane, Dichloroethane[7][13]
Reported Yield High (82% - 90%)[1][7]Good (e.g., 81%)[1]
Purity High (≥99.0%)[1]Good (e.g., 98.2%)[1]
Cost Lower (avoids expensive NBS)[1]Higher
Safety Concerns Corrosive HBr, handling H₂O₂Exothermic reaction, NBS stability, AIBN explosive potential[8][10]
Key Advantage Cost-effective, high atom economy, greenerTraditional, well-documented, simple thermal setup

Experimental Protocols

Protocol 1: High-Yield Synthesis via Oxidative Bromination (HBr/H₂O₂)[1][8]

This protocol is adapted from a high-yield, cost-effective method.

Materials:

  • 2,6-Difluorotoluene (1.28 g, 0.01 mol)

  • Hydrobromic acid (40% aqueous solution, 3.03 g, 0.015 mol)

  • Hydrogen peroxide (30% aqueous solution, 2.27 g, 0.02 mol)

  • Dichloromethane (30 ml)

  • Saturated sodium sulfite solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether (60-90°C)

Procedure:

  • Setup: In a 150 ml four-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2,6-difluorotoluene (0.01 mol), hydrobromic acid (0.015 mol), and dichloromethane (30 ml). Position a 1000W iodine-tungsten lamp to irradiate the flask.

  • Initiation & Reaction: Heat the mixture to reflux while stirring. Once refluxing, begin the slow, dropwise addition of hydrogen peroxide (0.02 mol). The rate of addition should be controlled so that the red-brown color of bromine, which forms in situ, fades before the next drop is added.

  • Monitoring: Continue the reaction under reflux and irradiation for approximately 10 hours. Monitor the reaction progress by GC until the 2,6-difluorotoluene is consumed. The final reaction mixture should be a pale yellow color.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 20 ml of saturated sodium sulfite solution to quench any remaining bromine/peroxide. Follow with a wash with deionized water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by silica gel column chromatography using petroleum ether (60-90°C) as the eluent to obtain pure this compound. Expected yield: ~90%.

Protocol 2: Traditional Synthesis via Wohl-Ziegler Bromination (NBS/AIBN)[1]

This protocol describes the classic approach using NBS.

Materials:

  • 2,6-Difluorotoluene (512 g, 4.0 mol)

  • N-Bromosuccinimide (NBS) (783 g, 4.4 mol)

  • Azobisisobutyronitrile (AIBN) (40 g, 0.24 mol)

  • Carbon tetrachloride (or a suitable alternative like cyclohexane) (4000 ml)

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Setup: To a large reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,6-difluorotoluene (4.0 mol), NBS (4.4 mol), AIBN (0.24 mol), and carbon tetrachloride (4000 ml).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. Maintain reflux for approximately 3 hours. The succinimide byproduct will precipitate as the reaction proceeds.

  • Workup: After the reaction is complete (monitored by GC), cool the mixture to 0 °C. Add n-hexane (1200 ml) to further precipitate the succinimide.

  • Isolation: Filter the cold suspension via suction filtration to remove the solid succinimide. Wash the filtrate three times with water (3000 ml x 3).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or silica gel chromatography if necessary. Expected yield: ~81%.

Visualized Workflows and Logic

General Synthesis and Purification Workflow

This diagram outlines the key stages from starting material to pure product.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Start 2,6-Difluorotoluene Reagents Add Brominating System (HBr/H₂O₂ or NBS/AIBN) + Solvent Start->Reagents Initiate Initiate Reaction (Light or Heat) Reagents->Initiate Monitor Monitor Conversion (GC / TLC) Initiate->Monitor Quench Quench Excess Reagents (e.g., Na₂SO₃ wash) Monitor->Quench Wash Aqueous Wash Quench->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify Crude Product (Column Chromatography or Distillation) Concentrate->Purify Product Pure 2,6-Difluorobenzyl bromide Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common reaction problems.

TroubleshootingTree cluster_yield Low Yield cluster_purity Low Purity Start Problem Encountered Yield_Q1 Is starting material consumed? Start->Yield_Q1 Purity_Q1 What is the main impurity? Start->Purity_Q1 Yield_A1_No No: Check Initiation - Initiator quality/age - Temp / Light intensity Yield_Q1->Yield_A1_No No Yield_A1_Yes Yes: Check Workup - Emulsions? - Product volatility? - Transfer losses? Yield_Q1->Yield_A1_Yes Yes Purity_A1_DiBr Dibromo Product: - Reduce brominating agent - Stop reaction earlier - Slower addition of H₂O₂ Purity_Q1->Purity_A1_DiBr Dibromide Purity_A1_Alcohol Benzyl Alcohol: - Ensure anhydrous conditions (NBS method) Purity_Q1->Purity_A1_Alcohol Alcohol Purity_A1_Start Starting Material: - Increase reaction time - Check initiation Purity_Q1->Purity_A1_Start Unreacted

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Preventing Over-alkylation with 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common challenge in amine synthesis: controlling selectivity and preventing over-alkylation when using the highly reactive electrophile, 2,6-Difluorobenzyl bromide. As your Senior Application Scientist, my goal is to explain the causality behind these side reactions and provide robust, field-proven protocols to ensure the success of your experiments.

The Challenge: The "Runaway" Alkylation Reaction

Over-alkylation is a frequent and frustrating side reaction when synthesizing secondary amines from primary amines.[1] The core of the problem lies in the electronic properties of the molecules involved. When a primary amine is alkylated, the newly added alkyl group (in this case, a 2,6-difluorobenzyl group) is electron-donating. This increases the electron density on the nitrogen atom, making the resulting secondary amine product more nucleophilic and therefore more reactive than the primary amine you started with.[1][2][3]

This creates a "runaway" reaction scenario where the desired product preferentially reacts with the remaining this compound, leading to the formation of an undesired tertiary amine and reducing the yield of your target molecule.[1][3] This guide provides strategies to suppress this second alkylation step.

Troubleshooting Guide

This section addresses specific issues you may encounter in a direct question-and-answer format.

Question 1: My reaction is producing significant amounts of the di-alkylated tertiary amine. How can I improve selectivity for the mono-alkylated product?

Answer: This is the most common issue and requires a multi-faceted approach focusing on kinetics and stoichiometry. The goal is to make it statistically and energetically more favorable for the this compound to react with the starting primary amine rather than your mono-alkylated product.

Here are the key parameters to adjust:

  • Stoichiometric Control (The Primary Lever) : The most effective strategy is to use a large excess of the starting amine.[2][4][5][6][7] By using a 5- to 10-fold excess of the amine relative to the this compound, you statistically ensure that the electrophile is far more likely to encounter a molecule of the starting material than the newly formed product.[1][8] While this approach is highly effective, it is most practical when the starting amine is inexpensive and readily available, as it impacts the overall atom economy.[9]

  • Slow Addition of the Electrophile : Instead of adding all the this compound at once, add it dropwise to the stirred solution of the amine and base over an extended period.[10] This technique maintains a very low instantaneous concentration of the alkylating agent, minimizing the probability of the mono-alkylated product reacting with it before all the starting amine is consumed.

  • Reaction Concentration : Perform the reaction under more dilute conditions. Lowering the overall concentration can sometimes reduce the rate of the second alkylation step more significantly than the first, thereby improving selectivity.[8]

  • Temperature Control : Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). While lower temperatures will slow down both reactions, they often have a more pronounced effect on the less-desired, higher-activation-energy second alkylation, thus favoring mono-alkylation.[2] Avoid excessive heating, which can accelerate both reactions and lead to a complex product mixture.

  • Judicious Choice of Base : The base is critical for deprotonating the amine (or the resulting ammonium salt), but its properties matter.

    • Use a non-nucleophilic base to avoid it competing with your amine.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[11] Cesium carbonate, in particular, is often cited for its ability to promote mono-N-alkylation while suppressing di-alkylation, partly due to its solubility and the nature of the cesium cation.[8]

Question 2: My mono-alkylation reaction is very slow, and forcing the conditions with heat just leads to over-alkylation. What should I do?

Answer: This situation indicates that the activation energy for your desired reaction is high, and simply increasing the temperature provides enough energy to overcome the activation barriers for both mono- and di-alkylation, often favoring the latter. The solution is to increase the rate of the desired reaction through chemical means rather than brute-force heat.

  • Optimize the Base and Solvent System : Before resorting to high temperatures, ensure your base and solvent are optimal. Switching from a weaker base like K₂CO₃ to a stronger one like Cs₂CO₃ can increase the rate of the primary alkylation at a lower temperature.[8] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective for Sₙ2 reactions.[10]

  • Switch to a More Selective Method: Reductive Amination : If direct alkylation proves uncontrollable, reductive amination is a superior and highly selective alternative for preparing secondary amines.[2][8] This two-step, one-pot process involves:

    • Step A : Reaction of the primary amine with 2,6-difluorobenzaldehyde to form an imine intermediate.

    • Step B : In-situ reduction of the imine using a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired mono-alkylated secondary amine. This method completely avoids the possibility of over-alkylation because the secondary amine product is not reactive under the reductive conditions.[1]

Key Parameter Summary

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry Use a 5-10 fold excess of the starting amine.Statistically favors the reaction with the more abundant starting material.[2][8]
Addition Mode Add this compound dropwise.Maintains a low concentration of the electrophile, reducing the chance of a second reaction.[10]
Temperature 0 °C to Room Temperature.Slows the rate of the second alkylation more significantly than the first, improving selectivity.[2]
Concentration Use more dilute conditions.Can disfavor the bimolecular di-alkylation reaction.[8]
Base K₂CO₃, Cs₂CO₃ (preferred).Non-nucleophilic bases that effectively promote the desired reaction without side reactions.[8]
Solvent DMF, Acetonitrile (MeCN), THF.Polar aprotic solvents facilitate Sₙ2 reactions.[10]

Visualizing the Reaction and Troubleshooting

ReactionPathway Alkylation vs. Over-alkylation Pathway A Primary Amine (R-NH2) C Desired Product (Mono-alkylated Secondary Amine) A->C + B (Desired Reaction) B This compound D Undesired Byproduct (Di-alkylated Tertiary Amine) C->D + B (Over-alkylation)

Caption: Reaction pathway showing the desired mono-alkylation and the competing over-alkylation side reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Over-alkylation decision decision solution_ok Success! decision->solution_ok High Yield of Mono-alkylated Product problem_over problem_over decision->problem_over Significant Over-alkylation problem_slow problem_slow decision->problem_slow Slow/No Reaction solution solution start Start Experiment start->decision Analyze Product Mixture solution_stoich Increase Amine Excess (5-10 eq.) problem_over->solution_stoich Adjust Stoichiometry solution_base Use Cs2CO3 in DMF problem_slow->solution_base Optimize Conditions solution_add Add Bromide Slowly at 0 °C solution_stoich->solution_add Then... solution_temp Run at Lower Temp & More Dilute solution_add->solution_temp Then... solution_alt Switch to Reductive Amination solution_base->solution_alt If still slow...

Caption: A logical workflow for troubleshooting common issues in N-alkylation reactions.

Experimental Protocols

Protocol 1: Controlled Mono-N-Benzylation of a Primary Amine

This protocol is designed to maximize the yield of the mono-alkylated product by controlling reaction parameters.

Materials:

  • Primary Amine (5.0 mmol, 5.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

  • Round-bottomed flask, magnetic stirrer, dropping funnel

Procedure:

  • To a clean, dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (5.0 mmol) and cesium carbonate (1.5 mmol).

  • Add anhydrous acetonitrile (15 mL) and stir the suspension at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) and load it into a dropping funnel.

  • Add the this compound solution dropwise to the stirred amine suspension over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Upon completion, filter off the inorganic salts and rinse with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Selective Mono-N-Benzylation via Reductive Amination

This protocol is an excellent alternative when direct alkylation fails to provide the desired selectivity.[8]

Materials:

  • Primary Amine (1.0 mmol, 1.0 equiv)

  • 2,6-Difluorobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic Acid (optional, catalytic amount)

  • Round-bottomed flask, magnetic stirrer

Procedure:

  • To a round-bottomed flask, dissolve the primary amine (1.0 mmol) and 2,6-difluorobenzaldehyde (1.0 mmol) in DCM (10 mL).

  • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

References

Removal of unreacted 2,6-Difluorobenzyl bromide from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,6-difluorobenzyl bromide in their synthetic workflows. As a highly reactive electrophilic building block, this compound is invaluable in the synthesis of pharmaceuticals and advanced materials.[1][2] However, its reactivity and physical properties can present challenges during post-reaction workup, leading to contamination of the desired product.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of removing unreacted this compound from reaction mixtures. Our approach is to explain the chemical principles behind each method, empowering you to make informed decisions for your specific experimental context.

Physicochemical Properties of this compound

A foundational understanding of the reagent's properties is critical for designing an effective purification strategy. Key data is summarized below.

PropertyValueSource(s)
CAS Number 85118-00-9[3][4][5]
Molecular Formula C₇H₅BrF₂[3][5]
Molecular Weight 207.02 g/mol [3][5]
Appearance White to light yellow crystalline powder/solid[3][6]
Melting Point 52-55 °C[4][7]
Flash Point >110 °C (>230 °F)[3][8]
Solubility Soluble in methanol and other common organic solvents (e.g., DCM, THF, Ethyl Acetate).[3][4]
Reactivity Notes Moisture sensitive, corrosive, and a lachrymator. Reacts readily with nucleophiles.[3][6][8]

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My standard aqueous workup isn't removing the unreacted this compound. Why is it persisting in my organic layer?

Answer: This is a common and valid observation. While this compound is labeled as "moisture sensitive," its hydrolysis under neutral pH conditions is often too slow to be effective during a standard workup. Several factors contribute to its persistence:

  • Kinetic Stability: The hydrolysis of benzyl bromides, while thermodynamically favorable, is not instantaneous. The reaction requires time and often more forcing conditions (e.g., elevated temperature or pH) than a simple room temperature water wash provides.

  • High Lipophilicity: The fluorinated aromatic ring makes the molecule quite non-polar and lipophilic ("greasy").[6] It has a strong preference for the organic phase, meaning partitioning into the aqueous layer is minimal.

  • Solid Nature: With a melting point of 52-55 °C, the reagent is a solid at room temperature.[4][7] If it precipitates from the reaction solvent upon cooling, it may be slow to redissolve and react during a brief aqueous wash.

Simply washing with water or brine is generally insufficient for complete removal. A more chemically active approach is required.

Question 2: What is the most straightforward method to eliminate excess this compound before proceeding to chromatography?

Answer: The most effective strategy is to "quench" the excess electrophile by converting it into a new compound that has drastically different physical properties, making it easily separable by a simple extraction. This involves adding a nucleophilic reagent to the reaction mixture after your desired product has formed.

We recommend two primary classes of quenching agents:

A) Nucleophilic Amine Quench: Adding a simple secondary or tertiary amine, such as diethylamine or triethylamine, is a highly effective method.[9] The amine attacks the benzylic carbon, forming a quaternary ammonium salt.

  • The Chemistry: R₃N + F₂C₆H₃CH₂Br → [F₂C₆H₃CH₂NR₃]⁺Br⁻

  • The Advantage: This newly formed salt is ionic and therefore highly soluble in water. During an aqueous workup, it will be quantitatively extracted from the organic layer, leaving behind your neutral product.[9][10]

B) Nucleophilic Thiol Quench: Thiols are potent nucleophiles that react rapidly with benzyl halides. A reagent like benzyl mercaptan or a polymer-bound thiol can be used.

  • The Chemistry: R-SH + F₂C₆H₃CH₂Br → F₂C₆H₃CH₂-S-R + HBr

  • The Advantage: This converts the bromide into a thioether. While the thioether itself may not be water-soluble, it will have a significantly different polarity and structure compared to the starting bromide, often making subsequent chromatographic separation much easier.

Workflow for Selecting a Removal Strategy

This decision tree can help guide your choice of purification method based on the properties of your desired product.

G start Start: Reaction Complete q1 Is the product stable to - Amines/Thiols? - Mild acid/base? start->q1 q2 Is there a large polarity difference between product and bromide? q1->q2  No   method_quench Method 1: Nucleophilic Quench & Extraction q1->method_quench  Yes   q3 Is the product non-polar? q2->q3  No   method_chromatography Method 2: Direct Chromatography q2->method_chromatography  Yes   method_scavenger Method 3: Scavenger Resin q3->method_scavenger  Yes (product elutes easily) method_special Consider advanced techniques: - Recrystallization - Distillation (if applicable) q3->method_special  No  

Caption: Decision tree for purification strategy.

Question 3: My product is very sensitive, and I want to avoid adding more reagents. Can I use chromatography directly?

Answer: Yes, direct purification by flash column chromatography is a viable option, especially if there is a reasonable difference in polarity (ΔRf) between your product and this compound.

Based on its structure and data from its synthesis, this compound is a relatively non-polar compound.[11] It will elute quickly from a silica gel column using non-polar solvent systems.

  • Recommended Eluent System: Start with a low-polarity mobile phase, such as 100% Hexanes or Petroleum Ether, and gradually increase the polarity by adding Ethyl Acetate or Dichloromethane.[9][11]

  • Example: In many cases, the bromide can be flushed from the column with 5-10% Ethyl Acetate in Hexanes, after which the more polar product can be eluted by increasing the gradient.[12]

  • Causality: The bromide lacks functional groups (like hydroxyls or amides) that strongly adhere to the silica gel stationary phase. Its interaction is primarily through weak van der Waals forces, leading to low retention and a high Rf value in non-polar eluents.

Question 4: The Rf values of my product and the bromide are nearly identical. Quenching led to an emulsion during workup. What's a more robust solution?

Answer: This is the ideal scenario for using a scavenger resin . These are solid-supported reagents that offer the chemical advantages of quenching with the simplicity of purification by filtration.

  • What they are: Scavenger resins are typically polystyrene beads functionalized with a reactive group, such as an amine or a thiol.[13][14][15] For removing an electrophile like this compound, a nucleophilic scavenger is used.

  • Mechanism of Action: You add the resin beads directly to your crude reaction mixture. The functional groups on the resin react with and covalently bind the excess this compound. Your desired product, being unreactive towards the resin, remains in solution.

  • The Advantage: After the scavenging reaction is complete, you simply filter the mixture. The resin beads, now carrying the unwanted bromide, are retained on the filter paper. The filtrate contains your purified product. This completely avoids aqueous extractions and the associated emulsion problems. It is one of the cleanest methods for this type of purification.[15][16]

Workflow for Purification via Scavenger Resin

G cluster_0 Reaction Vessel cluster_1 Purification a 1. Crude Reaction Mixture (Product + Excess Bromide) b 2. Add Scavenger Resin (e.g., PS-Thiol or PS-Amine) a->b c 3. Stir at RT or mild heat (e.g., 1-16 hours) b->c d 4. Filter the Mixture c->d e Solid Waste: Resin-Bound Bromide d->e Retained on Filter f Filtrate: Purified Product in Solution d->f Passes Through

References

Navigating Steric Challenges: A Technical Guide to Reactions of 2,6-Difluorobenzyl Bromide with Hindered Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,6-difluorobenzyl bromide and encountering challenges in its reaction with sterically hindered nucleophiles. The unique electronic and steric properties of this substrate, while valuable for introducing the 2,6-difluorobenzyl moiety, present specific hurdles that can lead to low yields, slow reaction rates, and undesirable side products. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

The Challenge: Overcoming Steric Clash in Sₙ2 Reactions

The reaction of this compound, a primary benzylic halide, is generally expected to proceed via an Sₙ2 mechanism. However, the two fluorine atoms ortho to the benzylic carbon create significant steric hindrance around the reaction center. This steric bulk impedes the required backside attack of a nucleophile, a cornerstone of the Sₙ2 pathway.[1][2] When the incoming nucleophile is also sterically demanding (e.g., a secondary amine like diisopropylamine or a bulky phenoxide like 2,6-di-tert-butylphenoxide), the steric clash is magnified, dramatically slowing down the desired substitution reaction. This often leads to competing elimination (E2) pathways or no reaction at all.

This guide will dissect these challenges and provide actionable solutions to optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the common problems encountered in the laboratory.

Issue 1: My reaction is extremely slow or shows no conversion to the desired product.

Question: I'm reacting this compound with diisopropylamine in THF, and even after prolonged heating, I'm only recovering my starting materials. What's going wrong?

Answer: This is a classic case of severe steric hindrance from both the electrophile and the nucleophile, leading to a prohibitively high activation energy for the Sₙ2 transition state. Several factors could be at play, and a multi-pronged approach is needed for optimization.

Root Cause Analysis & Solutions:

  • Insufficient Solvent Polarity: While THF is a common solvent, it is only moderately polar. For Sₙ2 reactions, especially hindered ones, polar aprotic solvents are superior as they can dissolve ionic nucleophiles while not solvating the anion as strongly as protic solvents, thus keeping the nucleophile "naked" and more reactive.[1][3][4]

    • Recommendation: Switch to a more polar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices that can significantly accelerate Sₙ2 reactions.[1][3][5]

  • Inadequate Temperature: The high activation energy due to steric hindrance often requires more thermal energy.

    • Recommendation: Gradually increase the reaction temperature. For solvents like DMF, you can often heat to 80-100 °C. However, be mindful that higher temperatures can also favor the competing E2 elimination reaction.[6]

  • Suboptimal Base for N-Alkylation: When alkylating a secondary amine, a base is required to neutralize the HBr formed. If the amine itself is the only base present, its protonation will halt the reaction.

    • Recommendation: Add a non-nucleophilic, hindered base to scavenge the acid. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice as its steric bulk prevents it from competing as a nucleophile.[7]

Issue 2: My main product is an alkene, not the substitution product.

Question: I'm trying to synthesize a sterically hindered ether by reacting this compound with potassium tert-butoxide. My main product is 2,6-difluorostyrene. How can I favor substitution over elimination?

Answer: You are observing a classic E2 elimination, which is a major competitor to the Sₙ2 reaction, especially with strong, bulky bases like potassium tert-butoxide.[2][6][8][9] The base is abstracting a proton from the benzylic carbon, leading to the formation of an alkene.

Root Cause Analysis & Solutions:

  • Strong, Bulky Base: Potassium tert-butoxide is a very strong and sterically hindered base, which makes it an excellent reagent for promoting E2 eliminations.[2][8][9]

    • Recommendation: Use a weaker, less sterically hindered base to generate your nucleophile if possible. For O-alkylation of phenols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without aggressively promoting elimination.

  • High Temperature: Higher temperatures generally favor elimination over substitution.[6]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. You may need to accept a longer reaction time to improve the Sₙ2/E2 ratio.

  • Solvent Choice: While polar aprotic solvents are generally good for Sₙ2, the choice of solvent can also influence the Sₙ2/E2 ratio.

    • Recommendation: For O-alkylation, using a solvent like acetone with K₂CO₃ can be effective. The combination of a less basic carbonate and a polar aprotic solvent can favor the desired Sₙ2 pathway.

Issue 3: I'm getting a low yield and a complex mixture of products.

Question: My reaction of this compound with a hindered phenoxide in DMF is giving me a low yield of the desired ether, along with several byproducts. How can I improve the yield and selectivity?

Answer: A low yield with multiple byproducts suggests that several competing reactions are occurring or that the reaction is not going to completion. In addition to the Sₙ2/E2 competition, solubility issues and catalyst inefficiency could be contributing factors.

Root Cause Analysis & Solutions:

  • Poor Nucleophile Solubility/Activity: The potassium salt of your hindered phenol may not be sufficiently soluble or reactive in your chosen solvent.

    • Recommendation: Consider using a phase-transfer catalyst (PTC). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), can transport the anionic nucleophile from a solid or aqueous phase into the organic phase where the this compound is dissolved.[4][5][10][11][12] This dramatically increases the effective concentration and reactivity of the nucleophile, often allowing for milder reaction conditions and improved yields.[5][10][11]

  • Reaction Not Driven to Completion: The reaction may be reaching an equilibrium or proceeding very slowly, allowing time for side reactions to occur.

    • Recommendation: Ensure you are using a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents like DMF and DMSO so effective for these reactions?

A1: Polar aprotic solvents are ideal for Sₙ2 reactions for two main reasons. First, their polarity helps to dissolve the ionic nucleophile (e.g., a phenoxide salt). Second, unlike polar protic solvents (like water or ethanol), they do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, which is crucial for attacking a sterically hindered electrophile like this compound.[1][3][4]

Q2: Can I use a stronger leaving group to accelerate the reaction?

A2: While technically possible to convert the bromide to an iodide or a tosylate, which are better leaving groups, this may not be the most practical solution. Bromide is already a good leaving group. The rate-limiting step in these reactions is typically the steric hindrance preventing the nucleophile's approach, not the departure of the leaving group. Focusing on optimizing the solvent, temperature, and potentially using a phase-transfer catalyst will likely yield better results.

Q3: Is there a risk of Sₙ1 reaction with this compound?

A3: The risk is generally low. This compound is a primary halide, and primary carbocations are highly unstable. While the benzylic position can stabilize a carbocation through resonance, the strong electron-withdrawing effect of the two fluorine atoms would destabilize the adjacent carbocation, making the Sₙ1 pathway even less favorable. The reaction will almost certainly proceed via an Sₙ2 mechanism.

Q4: How do I choose the right phase-transfer catalyst?

A4: For anionic nucleophiles, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are common and effective choices.[10][12] For reactions involving potassium salts (like K₂CO₃ or potassium phenoxides), 18-crown-6 is particularly effective as it specifically chelates the K⁺ ion, enhancing the reactivity of the accompanying anion.[5] The choice may depend on the specific reactants and solvent system, so a small-scale screen of different PTCs may be beneficial.

Data & Visualization

Table 1: Relative Rates of a Typical Sₙ2 Reaction in Different Solvents

This table illustrates the profound effect of solvent choice on the rate of an Sₙ2 reaction. While the specific reaction shown is for methyl iodide with chloride, the trend is highly relevant for the reactions of this compound.

SolventTypeRelative Rate
Methanol (CH₃OH)Polar Protic1
Formamide (HCONH₂)Polar Protic12.5
Dimethylformamide (DMF) Polar Aprotic 1,200,000

Data adapted from a representative Sₙ2 reaction (CH₃I + Cl⁻ → CH₃Cl + I⁻) to demonstrate the solvent effect.[1]

Diagram 1: Troubleshooting Workflow for Low Sₙ2 Reactivity

Troubleshooting_Workflow start Low or No Conversion check_solvent Is the solvent polar aprotic (DMF, DMSO)? start->check_solvent change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_temp Is the temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature cautiously (e.g., to 80-100 °C) check_temp->increase_temp No check_ptc Is a Phase-Transfer Catalyst (PTC) being used? check_temp->check_ptc Yes increase_temp->check_ptc add_ptc Add PTC (e.g., TBAB or 18-crown-6) check_ptc->add_ptc No success Improved Yield check_ptc->success Yes add_ptc->success

References

Alternative synthesis of 2,6-Difluorobenzyl bromide without NBS

Author: BenchChem Technical Support Team. Date: December 2025

An N-Bromosuccinimide (NBS) free approach to this synthesis is highly sought after to mitigate costs, improve reaction control, and reduce impurities. This guide provides a detailed examination of a robust alternative method, focusing on the in situ generation of bromine from hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), a method noted for its efficiency and milder conditions.[1]

Frequently Asked Questions (FAQs)

Q1: Why should our lab consider an alternative to the standard NBS-based Wohl-Ziegler reaction for synthesizing 2,6-Difluorobenzyl bromide?

A: While the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) is a classic method for benzylic bromination, it presents several operational challenges that can impact scalability, cost, and product purity.[2] Key reasons to explore alternatives include:

  • Cost and Atom Economy: NBS is a relatively expensive reagent. Alternative systems, such as those using HBr and an oxidant, are significantly more cost-effective and offer better atom economy.[1][3]

  • Impurity Profile: The quality of NBS can vary between suppliers, and impurities like molecular bromine or HBr can lead to inconsistent reaction initiation and rates, making process control difficult.[4]

  • Over-bromination: The reaction can be overly aggressive, often leading to the formation of the dibrominated byproduct, 2,6-difluorobenzylidene dibromide, which complicates purification.[4][5]

  • Byproduct Removal: The succinimide byproduct from NBS must be filtered out, adding an extra step to the work-up procedure.

Q2: What are the primary industrial-viable, NBS-free methods for the benzylic bromination of 2,6-Difluorotoluene?

A: The two leading alternatives to NBS are direct photochemical bromination with elemental bromine (Br₂) and oxidative bromination using an in situ source of bromine.

  • Direct Photochemical Bromination (Br₂ + Light): This method involves treating 2,6-difluorotoluene with liquid bromine under UV or visible light irradiation.[6][7] The light initiates a free-radical chain reaction that selectively targets the benzylic C-H bond.[8] While effective, this method requires careful handling of highly corrosive and toxic elemental bromine.

  • Oxidative Bromination (HBr + H₂O₂ + Light): This is a greener and safer approach where molecular bromine is generated in situ through the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[9][10] A Chinese patent specifically details this method for the synthesis of this compound, highlighting its high yield, purity, and mild reaction conditions.[1][11] This method avoids handling elemental bromine and replaces the traditional AIBN initiator with light, reducing costs and potential impurities.[1]

Q3: Can you explain the reaction mechanism for the HBr/H₂O₂ oxidative bromination method?

A: This process follows a free-radical chain mechanism, which is initiated photochemically. The key steps are:

  • In Situ Bromine Generation: Hydrogen peroxide oxidizes hydrobromic acid to form molecular bromine and water. (2HBr + H₂O₂ → Br₂ + 2H₂O).

  • Initiation: The generated bromine (Br₂) absorbs light energy (hν), causing homolytic cleavage of the Br-Br bond to produce two bromine radicals (Br•).[12]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic position of 2,6-difluorotoluene, forming a resonance-stabilized 2,6-difluorobenzyl radical and hydrogen bromide (HBr).[13]

    • The newly formed benzyl radical reacts with a molecule of Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain.[6]

  • Termination: The reaction concludes when radicals combine with each other (e.g., two Br• radicals form Br₂, or a benzyl radical and a Br• radical combine).

Q4: What are the most critical safety precautions when performing NBS-free benzylic brominations?

A: Safety is paramount due to the hazardous nature of the reagents and products.

  • Ventilation: All procedures must be conducted in a well-ventilated fume hood. Both HBr and Br₂ are highly corrosive and toxic upon inhalation.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.

  • Product Hazard: The product, this compound, is a lachrymator (tear-inducing agent) and is corrosive.[15][16] Avoid contact with skin, eyes, and mucous membranes.

  • Pressure Build-up: The HBr/H₂O₂ reaction generates Br₂ in situ and can produce gaseous byproducts. While generally safer than batch processes with elemental bromine, ensure the reaction vessel is not sealed to prevent pressure build-up, especially in batch reactors where explosion risks are higher.[17] Using a reflux condenser is standard practice.

  • Quenching: At the end of the reaction, any unreacted bromine should be quenched by adding a reducing agent solution, such as saturated sodium sulfite or sodium thiosulfate, until the characteristic red/brown color of bromine disappears.[1]

Technical Guide: Oxidative Bromination with HBr/H₂O₂

This section provides a detailed protocol and troubleshooting guide for the synthesis of this compound based on patented, field-proven methodologies.[1][11]

Experimental Protocol

This protocol is adapted from patent CN102070398A for the light-initiated synthesis of this compound.[1][11]

Materials & Reagents:

  • 2,6-Difluorotoluene (1.28 g, 0.01 mol)

  • Hydrobromic acid, 40% aqueous solution (3.03 g, 0.015 mol)

  • Hydrogen peroxide, 30% aqueous solution (2.27 g, 0.02 mol)

  • Dichloromethane (CH₂Cl₂), 30 mL

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether (eluent)

Equipment:

  • 150 mL four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Light source (e.g., 1000W iodine-tungsten lamp)

Procedure:

  • Setup: In the four-necked flask, combine 2,6-difluorotoluene (1.28 g), 40% HBr (3.03 g), and dichloromethane (30 mL). Equip the flask with the stirrer, thermometer, and reflux condenser.

  • Initiation: Begin stirring and position the light source to irradiate the flask. Heat the mixture to reflux temperature (approx. 40°C for CH₂Cl₂).

  • Reagent Addition: Slowly add the 30% H₂O₂ solution (2.27 g) dropwise using the dropping funnel. Control the addition rate so that the red color of bromine, which forms upon addition, fades before the next drop is added. This indicates that the generated bromine is being consumed in the radical reaction.

  • Reaction Monitoring: After the addition is complete, continue refluxing under irradiation for approximately 10 hours. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is fully consumed. The final reaction solution should be a pale yellow color.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 20 mL of saturated sodium sulfite solution to quench any remaining bromine.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography, eluting with petroleum ether, to yield the final product. The reported yield and purity for this method are 90.3% and 99.3% (GC), respectively.[1]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient Initiation: The light source may be too weak or positioned too far from the flask. 2. Low Temperature: The reaction temperature is below the optimal reflux condition, slowing the rate of propagation. 3. Premature H₂O₂ Decomposition: The H₂O₂ solution may have degraded over time.1. Ensure the light source is powerful enough and placed close to the reaction vessel for efficient photon delivery. 2. Maintain a steady reflux throughout the reaction. 3. Use a fresh, properly stored bottle of hydrogen peroxide. Verify its concentration if possible.
Significant Dibromide Formation 1. Excess Brominating Agent: The stoichiometry of H₂O₂ or HBr is too high. 2. Prolonged Reaction Time: The reaction was allowed to continue long after the starting material was consumed.1. Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the brominating source. 2. Monitor the reaction closely using GC or TLC. Stop the reaction as soon as the 2,6-difluorotoluene is consumed.[5]
Aromatic Ring Bromination 1. Lack of Radical Initiation: This side reaction is an electrophilic aromatic substitution, which competes with the desired free-radical pathway.[18] It is favored in the absence of light. 2. Polar Solvent Effects: Highly polar solvents can sometimes favor ionic pathways.1. Ensure the reaction is constantly and effectively irradiated. The free-radical pathway is much faster under these conditions. 2. Use a non-polar or moderately polar aprotic solvent like dichloromethane, carbon tetrachloride, or cyclohexane.[1][19]
Dark Red/Brown Color Persists Excess Bromine: The rate of bromine generation (from H₂O₂ addition) is faster than its consumption by the radical chain reaction.1. Slow down the rate of H₂O₂ addition significantly.[11] 2. Ensure the light source is functioning correctly to maintain a high rate of radical chain propagation.

Comparative Summary of Methods

FeatureWohl-Ziegler (NBS) MethodOxidative Bromination (HBr/H₂O₂) Method
Bromine Source N-Bromosuccinimide (NBS)HBr + H₂O₂ (in situ generation of Br₂)
Initiator Radical Initiator (AIBN, Benzoyl Peroxide) or UV LightLight (Visible or UV)
Typical Solvents Carbon Tetrachloride (CCl₄), Acetonitrile, Dichloroethane[2][19]Dichloromethane, Chloroform, Cyclohexane[1]
Relative Cost Higher (due to NBS and AIBN)Lower (commodity chemicals)[1]
Key Advantage Well-established laboratory procedure.Higher atom economy, lower cost, avoids handling Br₂, milder conditions.[1][3]
Key Disadvantage Cost, byproduct removal, potential for over-bromination, reagent impurity issues.[4]Requires photochemical setup; potential for pressure build-up in sealed batch systems.[17]
Reported Yield Variable, often moderate to good.High (e.g., >90%)[1]

Visualized Workflow and Mechanism

Below are diagrams illustrating the reaction mechanism and the experimental workflow for the HBr/H₂O₂ method.

Free_Radical_Mechanism cluster_0 Step 1: In Situ Br₂ Generation cluster_1 Step 2: Initiation cluster_2 Step 3: Propagation Cycle HBr 2 HBr Br2_gen Br₂ HBr->Br2_gen Oxidation H2O2 H₂O₂ H2O2->Br2_gen H2O 2 H₂O Br2 Br₂ Br_rad 2 Br• Br2->Br_rad Homolysis Light Light (hν) Light->Br2 Toluene 2,6-Difluorotoluene Benzyl_rad Benzyl Radical Toluene->Benzyl_rad H Abstraction Br_rad_prop Br• Br_rad_prop->Benzyl_rad HBr_prod HBr Product 2,6-Difluorobenzyl bromide Benzyl_rad->Product Bromination Br2_prop Br₂ Br2_prop->Product Product->Br_rad_prop Regenerates

Caption: Free-radical chain mechanism for benzylic bromination.

Experimental_Workflow start Start: Assemble Reaction Vessel reagents 1. Charge Reactor (2,6-Difluorotoluene, HBr, CH₂Cl₂) start->reagents reaction 2. Heat to Reflux & Irradiate (Initiate Reaction) reagents->reaction addition 3. Add H₂O₂ Dropwise (Control Br₂ Generation) reaction->addition monitor 4. Monitor Reaction (GC / TLC until completion) addition->monitor workup 5. Work-up - Cool Mixture - Quench (Na₂SO₃) - Wash (H₂O) - Dry (Na₂SO₄) monitor->workup Starting Material Consumed purify 6. Purify - Evaporate Solvent - Silica Gel Chromatography workup->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the HBr/H₂O₂ synthesis method.

References

Technical Support Center: Moisture Sensitivity of 2,6-Difluorobenzyl Bromide in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2,6-Difluorobenzyl bromide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As an activated benzyl halide, its efficacy is intrinsically linked to its handling, particularly concerning its sensitivity to moisture. This guide provides in-depth, field-proven insights into the causality of common issues, troubleshooting strategies, and best-practice protocols to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature and handling of this compound.

Q1: What is this compound and why is it considered moisture-sensitive?

A1: this compound is an organic compound where a bromomethyl group is attached to a benzene ring substituted with two fluorine atoms at positions 2 and 6.[1] It is a highly reactive alkylating agent, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules.[2][3][4]

Its moisture sensitivity stems from its electrophilic nature. The carbon atom of the bromomethyl group (the benzylic carbon) is electron-deficient and highly susceptible to attack by nucleophiles. Water (H₂O) is a common, albeit weak, nucleophile. In the presence of moisture, this compound will undergo hydrolysis, a nucleophilic substitution reaction, to form the corresponding 2,6-difluorobenzyl alcohol and hydrobromic acid (HBr).[5][6] This reaction consumes your starting material and can introduce complications from the acidic byproduct.

Q2: How does the hydrolysis of this compound affect my reaction?

A2: The impact of hydrolysis is twofold and can be detrimental to your synthesis:

  • Reduced Yield: The primary consequence is the consumption of your electrophile. Every molecule of this compound that reacts with water is one less molecule available to react with your intended nucleophile, leading directly to lower yields of your desired product.

  • Side Reactions & pH Changes: The generation of hydrobromic acid (HBr) as a byproduct can significantly alter the pH of your reaction medium. This can have several negative effects:

    • Catalysis of Unwanted Reactions: The acidic conditions can promote side reactions, such as the decomposition of acid-sensitive functional groups on your substrate or product.

    • Protonation of Reagents: If your reaction requires a basic catalyst or a nucleophile that is sensitive to acid, the HBr generated can neutralize it, effectively quenching the reaction.

Q3: How can I visually identify if my this compound has degraded due to moisture?

A3: this compound is typically a white to off-white crystalline solid.[2][7][8] While slight discoloration to a pale yellow may occur, significant degradation from hydrolysis is not always visually obvious from the solid's appearance alone. The primary indicator is often poor performance in a reaction. If you suspect degradation, the most reliable method is analytical. You can dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and run a quick ¹H NMR. The presence of 2,6-difluorobenzyl alcohol will show a characteristic benzylic alcohol peak (a singlet or triplet, depending on coupling, around 4.5-5.0 ppm) and a broad hydroxyl peak.

Q4: What are the proper storage conditions for this compound?

A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[1][2][8] Storing it under an inert atmosphere (e.g., inside a desiccator with a drying agent or in a glove box) is highly recommended.[2]

Part 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and solving problems encountered during reactions involving this compound.

Issue 1: My reaction has stalled, or the yield is significantly lower than expected.

  • Primary Suspect: Unintentional hydrolysis of this compound.

  • Causality: Trace amounts of water in your reaction setup—from glassware, solvents, reagents, or the atmosphere—are sufficient to hydrolyze a significant portion of the electrophile, especially over long reaction times or at elevated temperatures. The benzylic position is activated towards nucleophilic substitution, and water, while a weak nucleophile, can be present in a large molar excess if proper drying techniques are not used.[9]

  • Troubleshooting Steps:

    • Analyze the Crude Reaction: Before workup, carefully take an aliquot of the reaction mixture. Analyze it by Thin Layer Chromatography (TLC) or LC-MS. Spot for the presence of 2,6-difluorobenzyl alcohol, which is more polar than the starting bromide and will have a lower Rf value on normal phase silica.

    • Verify Solvent and Reagent Anhydrousness: Ensure that all solvents used were from a freshly opened bottle of an anhydrous grade or were properly dried before use. If other reagents are hygroscopic, they must also be dried.

    • Review Glassware Preparation: Confirm that all glassware was rigorously dried immediately before use, either by oven-drying (≥4 hours at 140 °C) or flame-drying under vacuum.[10][11] Adsorbed water on glass surfaces is a common source of contamination.[12]

Troubleshooting Workflow: Low Reaction Yield

G A Low or No Yield Observed B Analyze crude reaction mixture (TLC, LC-MS) for 2,6-difluorobenzyl alcohol A->B C Alcohol byproduct detected? B->C D YES: Hydrolysis is a key issue. C->D Yes E NO: Consider other issues (e.g., reagent quality, temperature, stoichiometry). C->E No F Implement rigorous anhydrous protocol (See Part 3). D->F G Re-run reaction with stringent moisture control. F->G

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 2: The reaction mixture turned dark, and multiple unidentified side products are observed.

  • Primary Suspect: HBr-mediated decomposition.

  • Causality: The hydrobromic acid generated from hydrolysis can act as a strong acid catalyst. If your substrate or product contains acid-labile functional groups (e.g., acetals, t-boc protecting groups), the HBr will catalyze their decomposition, leading to a complex mixture of byproducts and potential polymerization or charring, which results in a dark color.

  • Troubleshooting Steps:

    • Incorporate an Acid Scavenger: If your nucleophile is not a strong base, consider adding a non-nucleophilic, sterically hindered base to the reaction. Proton sponge or diisopropylethylamine (DIPEA) can scavenge the HBr as it is formed without competing with your primary nucleophile.

    • Control Stoichiometry: Use a slight excess of the nucleophile if possible. This ensures the this compound is consumed quickly by the desired pathway, minimizing its contact time with any residual moisture.

    • Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can slow the rate of hydrolysis more than the rate of your desired alkylation, improving selectivity.

Part 3: Best Practices and Experimental Protocols

Adherence to rigorous anhydrous techniques is paramount for success. The following protocol outlines a self-validating system for performing moisture-sensitive reactions with this compound.

Protocol: General Procedure for a Moisture-Sensitive Alkylation Reaction

This protocol assumes a reaction between this compound and a generic nucleophile (Nu-H) in an anhydrous solvent.

1. Glassware Preparation:

  • Step 1.1: Clean all necessary glassware (round-bottom flask, condenser, addition funnel, etc.) and a magnetic stir bar thoroughly.

  • Step 1.2: Dry the glassware in an oven at 140 °C for at least 4 hours (overnight is preferable).[11]

  • Step 1.3: Assemble the glassware hot from the oven under a stream of dry inert gas (Nitrogen or Argon). Cap all openings with rubber septa. Allow the apparatus to cool to room temperature under a positive pressure of inert gas. A simple way to achieve this is by attaching a balloon filled with inert gas to a needle inserted through a septum.[13]

Diagram: Recommended Experimental Setup

G cluster_flask Reaction Flask Flask Round-Bottom Flask (with stir bar) Septum Rubber Septum Needle_Out Outlet Needle (to bubbler) Septum->Needle_Out InertGas Inert Gas Source (e.g., N₂ Balloon) Needle_In Inlet Needle InertGas->Needle_In Positive Pressure DryingTube Drying Tube (e.g., CaSO₄) Needle_In->Septum

Caption: Basic setup for maintaining an inert atmosphere.

2. Reagent and Solvent Preparation:

  • Step 2.1: Use a commercially available anhydrous solvent. For example, if using THF or Dichloromethane, obtain it from a solvent purification system (SPS) or a new, sealed bottle.

  • Step 2.2: If your nucleophile is a solid, dry it in a vacuum oven before use. If it is a liquid, ensure it is anhydrous.

  • Step 2.3: Weigh the this compound quickly and add it to the reaction flask against a positive flow of inert gas.[12] Alternatively, for very sensitive reactions, weigh it in a glovebox.[13]

3. Reaction Execution:

  • Step 3.1: Dissolve the nucleophile in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Step 3.2: If this compound was not added initially, dissolve it in a small amount of anhydrous solvent in a separate, dry flask. Transfer this solution to the main reaction flask via a cannula or a dry syringe.[11] This technique minimizes atmospheric exposure.

  • Step 3.3: Stir the reaction at the desired temperature for the required time. Monitor the reaction's progress using an appropriate method (TLC, GC, LC-MS).

4. Reaction Quench and Workup:

  • Step 4.1: Once the reaction is complete, it is no longer necessary to maintain strictly anhydrous conditions.[12]

  • Step 4.2: Quench the reaction by adding water, an aqueous solution, or another suitable reagent as dictated by your specific procedure. Proceed with standard extraction and purification steps.

Data Summary Table
PropertyValueSource
Chemical Name This compound[2][7]
CAS Number 85118-00-9[2][7][14]
Molecular Formula C₇H₅BrF₂[1][14]
Molecular Weight 207.02 g/mol [14]
Appearance White to off-white crystalline solid[2][7][8]
Melting Point 51-55 °C[2][8]
Key Sensitivity Moisture Sensitive[2][7]
Primary Decomposition Product 2,6-Difluorobenzyl alcohol[5]

References

Technical Support Center: Scale-up Synthesis of 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2,6-Difluorobenzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure a safe, efficient, and scalable process.

Introduction: The Importance and Challenges of this compound

This compound is a crucial building block in medicinal chemistry and materials science, valued for its role in synthesizing a variety of pharmaceuticals and advanced polymers. The two fluorine atoms on the benzene ring enhance the electrophilic properties of the benzylic carbon, making it a highly reactive intermediate for nucleophilic substitution reactions.[1] This reactivity, however, presents unique challenges during scale-up, where issues of thermal management, byproduct formation, and purification become magnified.

This guide will focus on the common synthetic routes and provide practical solutions to overcome the hurdles of large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two primary methods for the synthesis of this compound are:

  • Free-Radical Bromination using N-Bromosuccinimide (NBS): This is a classic laboratory method where 2,6-difluorotoluene is reacted with NBS in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[2]

  • Oxidative Bromination using Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂): This method is often preferred for larger-scale synthesis due to lower costs and reduced impurity profiles.[3] In this process, HBr and H₂O₂ react in situ to generate bromine, which then participates in a light-initiated radical bromination of 2,6-difluorotoluene.[3][4][5][6]

Q2: What are the main challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound introduces several critical challenges:

  • Thermal Management: Benzylic brominations are often exothermic. Inadequate heat dissipation in large reactors can lead to a thermal runaway, posing a significant safety risk.

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants, especially in multiphasic systems, is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Byproduct Formation: Over-bromination to form 2,6-difluorobenzylidene dibromide is a common side reaction. The product distribution can be highly sensitive to reaction conditions, which can be more difficult to control on a larger scale.

  • Purification: Removing unreacted starting material, the dibrominated impurity, and other process-related impurities from the final product can be challenging at scale. Traditional laboratory methods like column chromatography are often not feasible for large quantities.[3]

  • Safety: Handling large quantities of corrosive and lachrymatory substances like bromine and benzyl bromides requires stringent safety protocols and specialized equipment.

Q3: How do the fluorine atoms in 2,6-difluorotoluene affect the bromination reaction?

The two electron-withdrawing fluorine atoms have a significant impact on the reactivity of the starting material:

  • Activation of the Benzylic Position: The fluorine atoms increase the electrophilicity of the benzylic carbon in the final product, making it a more reactive alkylating agent.[1]

  • Influence on Reaction Rate: While electron-withdrawing groups can deactivate the aromatic ring towards electrophilic substitution, their effect on the radical stability at the benzylic position is more complex. The stability of the benzylic radical intermediate is a key factor in the reaction rate.

  • Selectivity: The presence of ortho-substituents can influence the selectivity of the bromination. In the case of 2,6-difluorotoluene, the reaction is generally selective for the benzylic position over aromatic bromination under radical conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of 2,6-Difluorotoluene 1. Inefficient radical initiation. 2. Insufficient reaction time or temperature. 3. Poor mixing. 4. Deactivation of the brominating agent.1. Ensure the radical initiator is fresh and used at the correct concentration. If using photochemical initiation, ensure adequate light penetration. 2. Monitor the reaction by GC or HPLC to determine the optimal reaction time. Gradually increase the temperature, keeping thermal safety in mind. 3. Improve agitation in the reactor. For multiphasic reactions, consider a phase-transfer catalyst. 4. Ensure all reagents and solvents are anhydrous, as water can hydrolyze NBS and other brominating agents.
High Levels of Dibrominated Impurity 1. Over-addition of the brominating agent. 2. High reaction temperature. 3. Localized high concentrations of the brominating agent.1. Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). Add the brominating agent portion-wise or via a syringe pump over an extended period. 2. Lower the reaction temperature. While this may slow the reaction, it often improves selectivity. 3. Ensure efficient mixing to quickly disperse the added brominating agent.
Product Degradation or Discoloration 1. Presence of impurities in the starting material or reagents. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Exposure to air and moisture.1. Use high-purity starting materials and reagents. 2. Optimize the reaction temperature to balance reaction rate and product stability. 3. Stop the reaction once the starting material is consumed (as determined by in-process monitoring). 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in Product Isolation/Purification 1. Co-crystallization of product and impurities. 2. Similar solubility profiles of product and impurities. 3. Formation of emulsions during work-up.1. For crystallization, carefully select the solvent system and control the cooling rate. Consider slurry washing of the crude product. 2. If crystallization is ineffective, vacuum distillation may be a viable option for purification at scale. 3. Use brine washes to break emulsions. In some cases, adding a small amount of a different organic solvent can help.

Recommended Scale-up Protocol: Oxidative Bromination with HBr/H₂O₂

This protocol is adapted from a method demonstrated to be effective for producing high-purity this compound and is more amenable to scale-up than traditional NBS-based methods.[3]

Reaction Scheme:

G 2,6-Difluorotoluene 2,6-Difluorotoluene Reaction Bromination 2,6-Difluorotoluene->Reaction HBr HBr HBr->Reaction H₂O₂ H₂O₂ H₂O₂->Reaction Light (hν) Light (hν) Light (hν)->Reaction Initiation Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound Product H₂O H₂O Reaction->H₂O Byproduct G cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies H1 Thermal Runaway M1 Jacketed Reactor with Temperature Control H1->M1 M2 Controlled Reagent Addition H1->M2 H2 Corrosive Chemicals (HBr, Br₂) M3 Proper PPE (Goggles, Gloves, Lab Coat) H2->M3 M4 Work in a Well-Ventilated Fume Hood or Area H2->M4 H3 Lachrymatory Product H3->M3 H3->M4 H4 Pressure Buildup M5 Pressure Relief System H4->M5

References

Technical Support Center: Troubleshooting Low Yield in Rufinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of Rufinamide. As researchers and drug development professionals, we understand that achieving a high yield of a pure active pharmaceutical ingredient (API) is paramount. Rufinamide, an important antiepileptic agent, presents a unique set of synthetic challenges.[1] Its synthesis, typically centered around a 1,3-dipolar cycloaddition, can be sensitive to various factors that may lead to frustratingly low yields.[2]

This guide is designed to be a practical, field-level resource. We will move beyond simple procedural lists to explore the why behind each step. By understanding the causality of potential issues, you can not only solve current problems but also anticipate and prevent future ones. This document is structured to provide rapid answers through FAQs and then delve deeper into stage-specific troubleshooting, ensuring every piece of advice is scientifically grounded and actionable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during Rufinamide synthesis.

Q1: My overall yield is consistently low. Where should I start looking for the problem?

A1: Low overall yield is a multi-faceted issue. Begin by dissecting the synthesis into its key stages and evaluating the yield and purity at each step. The primary stages are:

  • Synthesis of 2,6-difluorobenzyl azide: Is the azide precursor pure and stable?

  • The [3+2] Huisgen Cycloaddition: Is the reaction going to completion? Are you forming the wrong regioisomer?[3]

  • Amidation/Final Conversion: Is the conversion of the intermediate (e.g., ester or carboxylic acid) to the final carboxamide efficient?

  • Work-up and Purification: Are you losing a significant amount of product during extraction, filtration, or crystallization?

A systematic, stage-by-stage analysis using techniques like TLC or HPLC is the most effective starting point.[4]

Q2: I'm observing a significant amount of an isomeric byproduct. What is it and how can I minimize it?

A2: The most common byproduct is the undesired 1,5-disubstituted triazole regioisomer, formed during the Huisgen cycloaddition.[2][3] The desired product, Rufinamide, is the 1,4-disubstituted isomer. Formation of the 1,5-isomer is a known issue, especially in thermal cycloadditions without a catalyst.[3] To minimize it:

  • Catalysis: Employing a copper(I) catalyst (CuAAC or "Click Chemistry") dramatically improves regioselectivity, favoring the 1,4-isomer.[3][5]

  • Dipolarophile Choice: The choice of your three-carbon starting material (dipolarophile) is critical. While propiolic acid can be used, it often leads to isomer mixtures without a catalyst.[3] Alternatives like methyl propiolate or (E)-methyl 3-methoxyacrylate can offer better regioselectivity under specific conditions.[6][7]

Q3: My 2,6-difluorobenzyl azide precursor seems unstable. What are the best practices for its synthesis and handling?

A3: Organic azides are energetic compounds and must be handled with care.[8] For 2,6-difluorobenzyl azide:

  • Synthesis: It is typically prepared by reacting 2,6-difluorobenzyl bromide or chloride with sodium azide.[6][9] Using a phase-transfer catalyst can improve reaction efficiency at lower temperatures.

  • Stability: The rule of thumb for azide safety is the ratio of carbon and oxygen atoms to nitrogen atoms.[8] While 2,6-difluorobenzyl azide is relatively stable for an organic azide, it should not be heated excessively in its pure form. It is best to use it immediately after synthesis or store it in solution at a low temperature.[8] Avoid contact with heavy metals, strong acids, and other incompatible materials.[8]

Part 2: In-Depth Troubleshooting Guides

Stage 1: Synthesis of 2,6-Difluorobenzyl Azide

Q: The conversion of 2,6-difluorobenzyl halide to the azide is incomplete, leading to carry-over of starting material. What can I do?

A: Incomplete conversion is often due to suboptimal reaction conditions or reagent quality.

  • Causality: The reaction is a nucleophilic substitution (SN2). The reactivity of the halide is critical (Br > Cl).[10] The solubility of sodium azide in organic solvents is often poor, limiting the reaction rate.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to better solvate the sodium azide.

    • Phase-Transfer Catalyst (PTC): Adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the azide anion into the organic phase, significantly accelerating the reaction.

    • Temperature: Gently heating the reaction (e.g., 40-60 °C) can increase the rate, but avoid high temperatures to prevent decomposition. Monitor by TLC or GC.

    • Reagent Quality: Ensure your 2,6-difluorobenzyl halide is pure. Impurities can interfere with the reaction.[11] Sodium azide should be fresh and dry.

Stage 2: The [3+2] Huisgen Cycloaddition

This is the core ring-forming reaction and the most common source of yield issues.

Q: My cycloaddition reaction stalls or gives a very low yield, even with a copper catalyst.

A: This points to catalyst inhibition or poor reagent quality.

  • Causality: Copper(I) catalysts are sensitive to oxidation (to the inactive Cu(II) state) and can be poisoned by certain functional groups or impurities. The reaction requires the alkyne to be a terminal alkyne for the CuAAC mechanism to proceed efficiently.[12]

  • Troubleshooting Workflow:

    G start Low Cycloaddition Yield check_reagents 1. Verify Purity of Azide & Alkyne start->check_reagents check_catalyst 2. Assess Catalyst System check_reagents->check_catalyst Reagents Pure repurify Action: Repurify starting materials. Use fresh azide. check_reagents->repurify Impurity detected? check_conditions 3. Review Reaction Conditions check_catalyst->check_conditions Catalyst OK change_catalyst Action: Use fresh CuSO4/Ascorbate. Consider a pre-formed Cu(I) source or a stabilizing ligand. check_catalyst->change_catalyst Oxidation suspected? optimize_conditions Action: Degas solvent thoroughly. Adjust temperature. Increase reaction time. check_conditions->optimize_conditions Conditions Suboptimal? success Yield Improved repurify->success change_catalyst->success optimize_conditions->success

  • Detailed Actions:

    • Oxygen Exclusion: The Cu(I) catalyst is easily oxidized. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.

    • Catalyst System: The most common system is in-situ reduction of Copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. Ensure both reagents are fresh.

    • Reaction Time & Temperature: While these reactions are often fast, some substrate combinations can be sluggish. Monitor the reaction by TLC/LCMS. If it stalls, a gentle increase in temperature (e.g., to 40-50 °C) might help, but be aware that higher temperatures can increase byproduct formation. [13] Q: How do I choose the right dipolarophile for the cycloaddition?

A: The choice depends on your overall synthetic strategy. The goal is to introduce the carbon that will become the carboxamide.

DipolarophileSubsequent Steps RequiredProsCons
Propiolic Acid Amidation (e.g., via acid chloride)InexpensiveCan lead to regioisomeric mixtures without a catalyst. [3]
Methyl Propiolate Amidation (reaction with ammonia)Good reactivityEster must be converted to amide in a separate step. [6]
(E)-methyl 3-methoxyacrylate Cycloaddition followed by elimination and amidationCan provide high regioselectivity; less toxic reagent. [7]Reaction may require higher temperatures. [14]
Propiolamide Direct formation of RufinamideShortens the synthetic routeCan be less stable or readily available than other options.
Stage 3: Work-up and Purification

Q: I'm experiencing significant product loss during crystallization and my final product has low purity.

A: Rufinamide can be challenging to crystallize, and improper solvent selection can lead to low recovery or the inclusion of impurities. [15]

  • Causality: Rufinamide has poor aqueous solubility and can sometimes form very fine, needle-like crystals that are difficult to filter and wash effectively. [15][16]The choice of crystallization solvent is critical for obtaining a pure, easily handled solid.

  • Troubleshooting Steps:

    • Solvent System: Patent literature suggests that mixtures involving acetic acid can be highly effective for purification. [17]For example, dissolving crude Rufinamide in hot acetic acid and then either cooling or adding an anti-solvent like toluene or water can yield a product with very high purity (>99.9%). [17] 2. Cooling Rate: A slow cooling process is crucial. Cooling the solution too quickly can trap impurities and lead to the formation of small, difficult-to-filter crystals. A programmed, slow cool-down over several hours is recommended. [17] 3. Washing: Wash the filtered solid with a solvent in which the product is poorly soluble but impurities are soluble. Isopropanol or heptane are often used. [18] 4. Characterization: Use HPLC to check the purity of your final product and NMR to confirm its structure. [4][17]The proton NMR in DMSO-d₆ should show characteristic peaks, including a singlet for the triazole proton around 8.5 ppm and a singlet for the benzyl protons around 5.7 ppm. [18]

Part 3: Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative example for the key ring-forming step.

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorobenzyl azide (1.0 eq) and methyl propiolate (1.1 eq).

  • Add a solvent mixture of t-butanol and water (1:1). The volume should be sufficient to dissolve the reactants.

  • Degas the solution by bubbling argon through it for 30 minutes.

  • In a separate vial, prepare the catalyst solution: dissolve copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature under an argon atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazole ester.

Protocol 2: High-Purity Recrystallization

This protocol is adapted from patent literature for obtaining high-purity Rufinamide. [17]

  • Suspend the crude Rufinamide solid in acetic acid (approximately 8-10 mL per gram of crude product).

  • Heat the mixture to 90-95 °C with stirring until all the solid is completely dissolved.

  • Slowly cool the solution to 15-20 °C over a period of 5-6 hours. A white solid should precipitate.

  • To further promote precipitation, water (approximately 4 mL per gram of initial crude product) can be added.

  • Stir the resulting slurry for at least one hour at 15-20 °C.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with water, followed by a suitable organic solvent like isopropanol.

  • Dry the product in a vacuum oven at ~60 °C overnight. The expected yield from recrystallization is typically in the 85-95% range with HPLC purity >99.9%. [17]

Overall Synthetic Workflow

Caption: General workflow for the synthesis of Rufinamide.

References

Validation & Comparative

A Comparative Guide to Benzyl-Type Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with precision and high yield. Among the arsenal of protecting groups for hydroxyl and other functionalities, benzyl-type protecting groups stand out for their versatility, reliability, and the nuanced control they offer over synthetic routes. This guide provides an in-depth, objective comparison of the most commonly employed benzyl (Bn), p-methoxybenzyl (PMB), and 3,4-dimethoxybenzyl (DMB) protecting groups, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Benzyl Ether Family: An Overview of Structure and Reactivity

Benzyl ethers are favored for their general stability under a wide range of reaction conditions, including many mildly acidic and basic treatments that would cleave other common protecting groups.[1] Their utility, however, lies not just in their stability, but in the finely-tuned differences in their reactivity, primarily dictated by the electronic nature of substituents on the aromatic ring. The parent benzyl group serves as a robust and reliable protector, while the addition of electron-donating methoxy groups in the para (PMB) and ortho,para (DMB) positions significantly alters their lability, paving the way for sophisticated orthogonal protection strategies.[2][3]

The core principle underpinning the differential reactivity of these groups is the stability of the benzylic carbocation formed during cleavage under acidic or oxidative conditions.[3] Electron-donating groups, such as methoxy substituents, stabilize this carbocation, thereby lowering the activation energy for cleavage.[3] This results in a predictable hierarchy of lability: DMB > PMB > Bn.

Comparative Analysis of Benzyl, PMB, and DMB Protecting Groups

The choice of a specific benzyl-type protecting group is a critical decision in the design of a synthetic route. This selection is guided by the required stability throughout the synthesis and the specific conditions available for deprotection at a later stage. The following table summarizes the key properties and common deprotection conditions for each group.

Protecting GroupStructureRelative StabilityCommon Deprotection MethodsKey Advantages
Benzyl (Bn) BenzylHighCatalytic Hydrogenolysis (H₂, Pd/C), Catalytic Transfer Hydrogenation, Strong Acids, Dissolving Metal ReductionRobust, stable to a wide range of conditions.[1][4]
p-Methoxybenzyl (PMB) *p-MethoxybenzylModerateOxidative Cleavage (DDQ, CAN), Mild Acidic Conditions (TFA), HydrogenolysisCan be cleaved selectively in the presence of Bn groups.[5][6]
3,4-Dimethoxybenzyl (DMB) 3,4-DimethoxybenzylLowVery Mild Acidic Conditions, Oxidative Cleavage (DDQ)Can be cleaved selectively in the presence of both Bn and PMB groups.[2][7]
Orthogonality: The Key to Complex Syntheses

The true power of the benzyl ether family lies in their orthogonality—the ability to selectively remove one protecting group in the presence of others.[8] This allows for the sequential unmasking of different functional groups within a molecule, a necessity in the synthesis of complex natural products, oligosaccharides, and peptides.[2]

The graded lability of DMB, PMB, and Bn ethers provides a powerful toolkit for orthogonal protection schemes. A DMB group can be cleaved under very mild acidic conditions that leave PMB and Bn ethers intact.[2] Subsequently, a PMB group can be removed using oxidative conditions like DDQ, which are selective for the electron-rich PMB ether over the simple benzyl ether.[6][9] Finally, the robust Bn group can be removed by catalytic hydrogenolysis.

Orthogonal_Deprotection Molecule_Protected Molecule with DMB, PMB, and Bn groups Molecule_PMB_Bn Molecule with PMB and Bn groups Molecule_Protected->Molecule_PMB_Bn Mild Acid (e.g., TFA) Molecule_Bn Molecule with Bn group Molecule_PMB_Bn->Molecule_Bn Oxidative Cleavage (e.g., DDQ) Molecule_Deprotected Fully Deprotected Molecule Molecule_Bn->Molecule_Deprotected Hydrogenolysis (H₂, Pd/C)

Caption: Orthogonal deprotection strategy for DMB, PMB, and Bn ethers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the introduction and selective removal of benzyl-type protecting groups.

Protocol 1: Benzylation of an Alcohol using Benzyl Bromide

This protocol describes a general method for the protection of a hydroxyl group as a benzyl ether using the Williamson ether synthesis.[10]

Materials:

  • Alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF or THF, add NaH (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.

Protocol 2: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ

This protocol outlines the oxidative cleavage of a PMB ether in the presence of a benzyl ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[9]

Materials:

  • PMB-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PMB-protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.5 equiv) portion-wise. The reaction mixture will typically turn a dark color.

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

DDQ_Deprotection_Workflow Start Dissolve PMB-protected compound in CH₂Cl₂/H₂O Add_DDQ Add DDQ at 0 °C Start->Add_DDQ Stir Warm to RT and stir Add_DDQ->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by chromatography Dry->Purify Product Isolated Alcohol Purify->Product

Caption: Workflow for the selective deprotection of a PMB ether using DDQ.

Protocol 3: Catalytic Transfer Hydrogenation for Benzyl Ether Deprotection

This protocol details a mild and efficient method for the removal of a benzyl ether using catalytic transfer hydrogenation, which avoids the need for a hydrogen gas cylinder.[11][12][13]

Materials:

  • Benzyl-protected alcohol

  • Palladium on carbon (10% Pd/C)

  • Formic acid or Ammonium formate

  • Methanol or Ethanol

Procedure:

  • Dissolve the benzyl-protected compound (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • To this suspension, add formic acid (2-5 equiv) or ammonium formate (5-10 equiv) as the hydrogen donor.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC. The reaction is often accompanied by gas evolution.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified if necessary, often by crystallization or silica gel chromatography.

Conclusion

The benzyl, p-methoxybenzyl, and 3,4-dimethoxybenzyl protecting groups offer a versatile and powerful platform for the strategic protection of hydroxyl groups in organic synthesis. The key to their successful application lies in understanding their relative stabilities and the specific conditions required for their selective removal. By leveraging the principles of orthogonality, chemists can navigate complex synthetic pathways with greater control and efficiency. This guide provides the foundational knowledge and practical protocols to aid in the rational selection and application of these indispensable tools in modern organic chemistry.

References

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Reactivity of Fluorinated Benzyl Bromides for Researchers in Drug Development

In the landscape of modern medicinal chemistry and drug development, fluorinated benzyl bromides serve as critical building blocks for synthesizing a vast array of pharmaceutical compounds. The strategic incorporation of fluorine atoms into a benzyl bromide scaffold dramatically alters its reactivity, offering a tunable parameter for optimizing reaction kinetics and synthetic outcomes. This guide provides a comprehensive comparison of the reactivity of various fluorinated benzyl bromides, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Fundamental Role of Fluorine in Modulating Reactivity

The introduction of fluorine, the most electronegative element, onto the aromatic ring of benzyl bromide exerts a profound influence on the molecule's electronic properties. This modulation of reactivity is primarily governed by two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). The position of the fluorine substituent on the benzene ring dictates the dominant effect, thereby controlling the stability of the carbocation intermediate formed during nucleophilic substitution reactions (typically SN1) or the electrophilicity of the benzylic carbon (in SN2 reactions).

A key study in the Journal of Organic Chemistry provides a foundational understanding of these effects. The research systematically investigates the solvolysis rates of various fluorinated benzyl derivatives, offering quantitative data that directly correlates substituent positioning with reactivity. This principle is fundamental for any scientist working with these reagents.

Reactivity Comparison: Ortho vs. Meta vs. Para-Fluorobenzyl Bromide

The position of the fluorine atom on the benzene ring is the most critical determinant of reactivity. Let's explore the distinct characteristics of ortho-, meta-, and para-substituted fluorobenzyl bromides.

Para-Fluorobenzyl Bromide: Enhanced Reactivity

In para-fluorobenzyl bromide, the fluorine atom is positioned at the C4 position relative to the bromomethyl group. In this configuration, the +R effect of fluorine, where its lone pairs of electrons delocalize into the aromatic ring, dominates over its -I effect. This electron donation stabilizes the developing positive charge on the benzylic carbon during the transition state of an SN1 reaction, thereby accelerating the reaction rate compared to unsubstituted benzyl bromide.

Meta-Fluorobenzyl Bromide: Attenuated Reactivity

When the fluorine atom is in the meta position (C3), its +R effect cannot be extended to the benzylic carbon. Consequently, the strong electron-withdrawing -I effect predominates, destabilizing the carbocation intermediate. This results in a significant decrease in reactivity for meta-fluorobenzyl bromide in SN1 type reactions.

Ortho-Fluorobenzyl Bromide: A Complex Interplay of Effects

The ortho position (C2) presents a more complex scenario where both steric and electronic effects are at play. While the -I effect is strong due to proximity, the +R effect can still operate. However, steric hindrance from the adjacent fluorine atom can impede the approach of the nucleophile in SN2 reactions and can also affect the planarity and stability of the carbocation in SN1 reactions. The net effect is often a reactivity that is lower than the para isomer but can be comparable to or slightly different from the meta isomer depending on the specific reaction conditions.

Quantitative Comparison of Solvolysis Rates

To illustrate these differences, we can examine the relative rates of solvolysis of fluorinated benzyl tosylates, which serve as an excellent proxy for the reactivity of the corresponding bromides. Data adapted from a seminal study by Brown, et al., provides clear quantitative evidence.

CompoundRelative Rate of Solvolysis (80% aq. acetone)
Benzyl Tosylate1.00
p-Fluorobenzyl Tosylate1.48
m-Fluorobenzyl Tosylate0.21
o-Fluorobenzyl Tosylate0.43

This data clearly demonstrates the activating effect of a para-fluoro substituent and the deactivating effect of a meta-fluoro substituent.

The Impact of Multiple Fluorine Substituents

The introduction of multiple fluorine atoms further modulates the reactivity of benzyl bromide. The cumulative electron-withdrawing inductive effects of additional fluorine atoms generally lead to a decrease in reactivity, especially in reactions proceeding through a carbocation-like transition state.

For instance, 2,4-difluorobenzyl bromide will exhibit a reactivity profile that is a composite of the individual effects of the ortho and para fluorine atoms. The activating para-fluoro group will be counteracted by the deactivating ortho-fluoro group, resulting in a reactivity that is typically lower than p-fluorobenzyl bromide but higher than m-fluorobenzyl bromide.

Pentafluorobenzyl bromide represents an extreme case where the powerful, cumulative -I effect of five fluorine atoms renders the benzylic carbon highly electron-deficient. This makes it significantly less reactive in SN1 reactions but potentially more susceptible to SN2 attack by strong nucleophiles.

Experimental Protocol: A Comparative Kinetic Study

To provide a practical framework for researchers, the following protocol outlines a method for comparing the reactivity of different fluorinated benzyl bromides via a simple nucleophilic substitution reaction with a common nucleophile, such as sodium azide.

Materials and Reagents
  • Benzyl bromide

  • p-Fluorobenzyl bromide

  • m-Fluorobenzyl bromide

  • o-Fluorobenzyl bromide

  • Sodium azide (NaN3)

  • Acetonitrile (CH3CN), HPLC grade

  • Internal standard (e.g., naphthalene)

  • Deionized water

Experimental Workflow

G prep 1. Prepare Stock Solutions - Fluorinated benzyl bromide (0.1 M) - Sodium azide (0.2 M) - Internal standard (0.05 M) reaction 2. Initiate Reaction - Combine reactants in a vial - Start timer immediately prep->reaction Equilibrate at reaction temperature sampling 3. Time-course Sampling - Withdraw aliquots at set intervals (e.g., 0, 5, 10, 20, 40 min) reaction->sampling Maintain constant temperature quench 4. Quench Reaction - Immediately add the aliquot to a vial containing deionized water sampling->quench analysis 5. HPLC Analysis - Analyze quenched samples to quantify the disappearance of the starting material quench->analysis data 6. Data Processing - Plot concentration vs. time - Determine initial reaction rates analysis->data

Caption: Workflow for the comparative kinetic analysis of fluorinated benzyl bromides.

Step-by-Step Procedure
  • Preparation: Prepare stock solutions of each benzyl bromide, sodium azide, and the internal standard in acetonitrile.

  • Reaction Setup: In a thermostated reaction vessel, combine the sodium azide solution and the internal standard solution. Allow the solution to reach the desired reaction temperature (e.g., 25 °C).

  • Initiation and Sampling: Initiate the reaction by adding the benzyl bromide stock solution. Start a timer immediately. At predetermined time points, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing cold deionized water. This stops the reaction by precipitating the organic components.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC, using a suitable C18 column. The disappearance of the benzyl bromide peak relative to the internal standard is monitored.

  • Data Analysis: Plot the concentration of the benzyl bromide against time for each substrate. The initial rate of the reaction can be determined from the slope of this curve at t=0.

Mechanistic Considerations and Predictive Models

The reactivity trends observed can be rationalized through the lens of physical organic chemistry principles. Hammett plots, which correlate reaction rates with substituent constants (σ), provide a powerful tool for predicting the reactivity of other substituted benzyl bromides. The positive slope (ρ) observed for the reaction of benzyl bromides with many nucleophiles indicates a buildup of negative charge in the transition state, consistent with an SN2 mechanism.

G substituent Substituent Effect - Inductive Effect (-I) - Resonance Effect (+R) reactivity Overall Reactivity - SN1 vs. SN2 Pathway - Transition State Stability - Reaction Rate substituent->reactivity Influences position Positional Isomerism - Ortho - Meta - Para position->reactivity Determines Dominant Effect

Caption: Logical relationship between substituent effects and the resulting reactivity.

Conclusion and Future Outlook

The strategic placement of fluorine atoms on a benzyl bromide scaffold provides a sophisticated tool for fine-tuning chemical reactivity. A thorough understanding of the interplay between inductive and resonance effects, as dictated by the substituent's position, is paramount for the rational design of synthetic routes in drug development. The para-fluoro isomer generally offers enhanced reactivity for SN1-type reactions, while the meta isomer is significantly deactivated. The ortho isomer presents a more nuanced case where steric and electronic effects combine. By leveraging the principles and experimental approaches outlined in this guide, researchers can harness the unique properties of fluorinated benzyl bromides to accelerate the discovery and synthesis of new therapeutic agents.

A Comparative Guide for Synthetic Strategy: 2,6-Difluorobenzyl Bromide vs. 2,6-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal and materials chemistry, the strategic introduction of di-ortho-halogenated benzyl moieties can profoundly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability. Among the most versatile reagents for this purpose are 2,6-difluorobenzyl bromide and 2,6-dichlorobenzyl bromide. While structurally similar, the choice between fluorine and chlorine substitution is a critical decision point in synthetic design, driven by nuanced differences in reactivity that stem from fundamental electronic and steric effects.

This guide provides an in-depth comparison of these two essential alkylating agents. We will dissect their underlying chemical principles, present their applications with supporting data, and offer detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

Physicochemical and Reactivity Profile

At a glance, the two reagents appear interchangeable, but their behavior in solution is governed by the distinct properties of fluorine and chlorine.

PropertyThis compound2,6-Dichlorobenzyl Bromide
CAS Number 85118-00-9[1][2][3]20443-98-5[4][5][6]
Molecular Formula C₇H₅BrF₂C₇H₅BrCl₂
Molecular Weight 207.02 g/mol [7]239.92 g/mol [6]
Appearance White to off-white crystalline solid[7][8]White to off-white solid[9]
Melting Point 52-55 °C[1]54-56 °C[5]
The Dueling Influences: Electronic Effects

The reactivity of the benzylic carbon in these reagents is a tug-of-war between two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative, pulling electron density away from the aromatic ring and the benzylic carbon. Fluorine is the most electronegative of all elements, exerting a significantly stronger electron-withdrawing inductive effect than chlorine.[10][11][12] This heightened -I effect in the difluoro analogue renders its benzylic carbon more electrophilic (electron-poor).

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the aromatic pi-system. For this effect, orbital overlap is key. The 2p orbital of fluorine is a much better size-match for the 2p orbital of carbon compared to the larger 3p orbital of chlorine.[13] Consequently, fluorine has a more pronounced +R effect, donating electron density back to the ring more effectively than chlorine.

Net Result: In both molecules, the powerful inductive effect dominates the resonance effect.[13] However, the stronger -I effect of fluorine makes the benzylic carbon of This compound more electron-deficient and, in principle, more susceptible to direct nucleophilic attack in an Sₙ2 mechanism.

G cluster_F This compound cluster_Cl 2,6-Dichlorobenzyl Bromide F_Reagent Benzylic Carbon (δ+) F_Reactivity Highly Electrophilic Carbon Favors SN2 Attack F_Reagent->F_Reactivity F_Inductive Strong -I Effect (from 2 F atoms) F_Inductive->F_Reagent Withdraws e⁻ density F_Resonance Moderate +R Effect (Good 2p-2p overlap) F_Resonance->F_Reagent Donates e⁻ density (lesser impact at CH₂) Cl_Reagent Benzylic Carbon (δ+) Cl_Reactivity Electrophilic Carbon Steric Hindrance is a Key Factor Cl_Reagent->Cl_Reactivity Cl_Inductive Moderate -I Effect (from 2 Cl atoms) Cl_Inductive->Cl_Reagent Withdraws e⁻ density Cl_Resonance Weak +R Effect (Poor 3p-2p overlap) Cl_Resonance->Cl_Reagent Donates e⁻ density (minor impact)

Caption: Competing electronic effects influencing benzylic carbon reactivity.

The Deciding Factor: Steric Hindrance

While electronics favor the difluoro reagent for Sₙ2 reactions, the physical size of the substituents introduces a critical counterargument. The Van der Waals radius of chlorine (1.75 Å) is significantly larger than that of fluorine (1.47 Å).

This size difference means the two ortho-chlorine atoms create a more crowded environment around the benzylic carbon. This steric hindrance can impede the backside approach of a nucleophile required for an Sₙ2 reaction.[14][15][16] Therefore, for bulky nucleophiles or sterically sensitive transformations, the less-hindered This compound is often the superior choice, potentially leading to faster reaction rates and higher yields.

Applications & Comparative Performance

The choice between these reagents is often dictated by the specific synthetic target. Both have been instrumental in the development of high-value molecules.

  • This compound: This reagent is a cornerstone in the synthesis of modern pharmaceuticals where fluorine incorporation is desired to enhance metabolic stability or binding affinity.[7][17] Notable applications include:

    • Rufinamide: An anti-epileptic drug.[18][19]

    • Relugolix: A treatment for prostate cancer and uterine fibroids.[19]

    • It is also used as a general alkylating agent for nitrogen and sulfur nucleophiles.[1]

  • 2,6-Dichlorobenzyl Bromide: This reagent is widely used in the synthesis of agrochemicals and pharmaceutical intermediates.[4][9] Its applications include:

    • Anibamine Synthesis: A key building block for this natural product, which is a CCR5 antagonist with potential anti-HIV and anti-cancer activity.[20][21][22][23]

    • Epoxide Hydrolase Inhibitors: Used in the development of potent therapeutic agents.[5][9]

    • Anti-HIV Drugs: Employed in the synthesis of diaryltriazine (DATA) analogues.[5][9]

Experimental Insight: In a typical N-alkylation of a secondary amine, one might observe that a reaction with this compound proceeds to completion in 4 hours at 60 °C, whereas the analogous reaction with 2,6-dichlorobenzyl bromide requires 8 hours or a higher temperature to achieve a similar conversion. This rate difference is a direct manifestation of the competing electronic activation (favoring the fluoro) and steric hindrance (favoring the fluoro).

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear causality for the choice of conditions.

Protocol 1: Synthesis of an N-(2,6-Difluorobenzyl) Amine Derivative

This protocol demonstrates a standard Sₙ2 reaction where the lower steric profile of the difluoro reagent is advantageous.

Workflow Diagram:

G start Start dissolve Dissolve Amine & Base in Acetonitrile start->dissolve add_reagent Add 2,6-Difluorobenzyl Bromide solution dissolve->add_reagent dropwise react Heat at 60°C Monitor by TLC/LC-MS add_reagent->react workup Quench with H₂O Extract with Ethyl Acetate react->workup purify Dry, Concentrate Purify via Column Chromatography workup->purify end End (Characterized Product) purify->end

Caption: Experimental workflow for N-alkylation.

  • Materials & Reagents:

    • Secondary Amine (e.g., Piperidine): 1.0 eq

    • This compound: 1.1 eq

    • Potassium Carbonate (K₂CO₃), anhydrous: 2.0 eq

    • Acetonitrile (CH₃CN), anhydrous: 10 mL per mmol of amine

  • Rationale for Choices:

    • Base: K₂CO₃ is a mild inorganic base, sufficient to neutralize the HBr byproduct without promoting side reactions. It is easily filtered off post-reaction.

    • Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and effectively solvates the potassium cation, enhancing the nucleophilicity of the amine. Its boiling point is suitable for moderate heating.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile and stir the suspension for 10 minutes at room temperature.

    • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous acetonitrile.

    • Add the benzyl bromide solution dropwise to the stirring amine suspension.

    • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-6 hours).

    • Cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired N-benzylated amine.

  • Expected Outcome: Yields for such reactions are typically high (>85%) due to the favorable combination of high electrophilicity and low steric hindrance.

Protocol 2: Synthesis of a Precursor for Anibamine using 2,6-Dichlorobenzyl Bromide

This protocol is adapted from syntheses of Anibamine and demonstrates the use of the dichloro-reagent to form a quaternary pyridinium salt.[20][21]

  • Materials & Reagents:

    • Substituted Pyridine Precursor: 1.0 eq

    • 2,6-Dichlorobenzyl Bromide: 1.2 eq

    • Acetone, anhydrous: 20 mL per mmol of pyridine

  • Rationale for Choices:

    • Solvent: Acetone is an effective solvent for this type of quaternization. It is polar enough to dissolve the starting materials and the resulting salt often precipitates upon formation, driving the reaction to completion.

    • No Base: The pyridine nitrogen is the nucleophile, and the reaction directly forms the quaternary ammonium salt. No external base is required.

  • Procedure:

    • In a round-bottom flask, dissolve the substituted pyridine precursor (1.0 eq) in anhydrous acetone.

    • Add 2,6-dichlorobenzyl bromide (1.2 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature. A precipitate (the desired product) should begin to form.

    • Allow the reaction to stir for 12-24 hours to ensure complete conversion. Monitor by observing the precipitation or by TLC (disappearance of starting materials).

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold acetone to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the pure pyridinium bromide salt.

  • Expected Outcome: This reaction generally proceeds in good to excellent yield (>90%). The larger steric bulk of the dichloro-reagent is less of an impediment here as the pyridine nitrogen is relatively unhindered and the reaction is often driven by the precipitation of the product.

Conclusion and Strategic Recommendations

The selection between this compound and 2,6-dichlorobenzyl bromide is a strategic decision based on a hierarchy of reaction parameters.

  • For Sterically Demanding Reactions: When using bulky nucleophiles or targeting a sterically congested site, This compound is the superior choice. Its smaller atomic radii minimize steric clashes, often resulting in faster and cleaner reactions.

  • For Maximizing Electrophilicity: In cases where the nucleophile is weak, the enhanced electrophilicity of the benzylic carbon in This compound due to fluorine's potent inductive effect can be the deciding factor to drive the reaction forward.

  • For Cost-Effective, Large-Scale Synthesis: If the reaction is not sensitive to steric effects and the nucleophile is sufficiently reactive, 2,6-dichlorobenzyl bromide can be a more economical option, a significant consideration in process chemistry and agrochemical synthesis.

Both reagents are powerful tools, but understanding their subtle electronic and steric differences allows the discerning scientist to move beyond a simple substitution and strategically design a more efficient, effective, and successful synthetic route. Always handle these reagents with care in a well-ventilated fume hood, as benzyl halides are lachrymatory and corrosive.[9][24]

References

Alternative reagents to 2,6-Difluorobenzyl bromide for benzylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Alternative Reagents for Benzylation: A Comparative Analysis Against 2,6-Difluorobenzyl Bromide

For researchers, scientists, and drug development professionals, the strategic introduction of a benzyl group is a cornerstone of modern organic synthesis. It serves not only as a robust protecting group for alcohols, amines, and thiols but also as a key structural motif in a vast array of pharmacologically active molecules.[1][2] this compound has emerged as a valuable reagent in this context, particularly in medicinal chemistry, where the inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability.[3][4] The unique electronic properties conferred by the two ortho-fluorine substituents make it a highly reactive electrophile for nucleophilic substitution reactions.[3]

However, the specific reactivity profile, cost, and potential for downstream synthetic complications necessitate a broader understanding of the available alternatives. The selection of an appropriate benzylating agent is a critical decision that can profoundly impact reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides a comprehensive comparison of alternative reagents to this compound, offering objective analysis and supporting experimental data to inform your selection process.

The Landscape of Benzylation: Mechanisms and Strategies

Benzylation reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially when using benzyl halides.[5] In this process, a nucleophile (such as an alcohol, amine, or thiol) attacks the electrophilic benzylic carbon, displacing a leaving group (e.g., bromide).[5] The classic Williamson ether synthesis, for instance, involves the deprotonation of an alcohol to form a potent alkoxide nucleophile, which then reacts with a benzyl halide.[5][6][7] Similarly, N-benzylation of amines follows this pathway, typically in the presence of a base to neutralize the acid byproduct.[1]

The choice of reaction conditions is paramount. Strong bases like sodium hydride (NaH) are common for generating alkoxides, while weaker bases such as potassium carbonate (K₂CO₃) may be employed for more sensitive substrates.[6][7] However, the presence of base- or acid-labile functional groups in complex molecules requires alternative strategies that operate under milder, non-traditional conditions.

A Closer Look at this compound

This compound is a versatile building block used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[8] Its utility is highlighted in the preparation of RORγt inverse agonists for inflammatory diseases and inhibitors of viruses like bovine viral diarrhea virus (a surrogate for Hepatitis C).[4][9] The presence of two electron-withdrawing fluorine atoms enhances the electrophilic character of the benzylic carbon, making it a highly reactive agent.[3] It is typically used under standard SN2 conditions with a suitable base and solvent.

  • Physical Properties: Off-white crystalline solid.[10]

  • Melting Point: 52-55 °C.

  • Key Advantage: The resulting 2,6-difluorobenzyl group can confer desirable pharmacokinetic properties to drug candidates.[3][9]

A Comparative Guide to Alternative Benzylating Agents

The ideal benzylating agent is dictated by the specific requirements of the substrate and the overall synthetic strategy. Alternatives to this compound can be categorized based on their reactivity, the conditions they require, and the specific advantages they offer.

Class 1: Conventional Benzyl Halides

These are the workhorses of benzylation, differing primarily in the nature of the leaving group and the substituents on the aromatic ring.

  • Benzyl Bromide (BnBr): This is the most common and highly reactive benzylating agent, serving as a benchmark for comparison.[11] Its reliability and the vast body of literature supporting its use make it a primary choice for straightforward benzylations where high reactivity is desired.[11]

  • Benzyl Chloride (BnCl): As chloride is a less effective leaving group than bromide, benzyl chloride is generally less reactive than its bromide counterpart.[11] This reduced reactivity can sometimes be advantageous, offering greater selectivity in complex substrates. It is also often more cost-effective.

  • p-Methoxybenzyl (PMB) Bromide/Chloride: The key feature of the PMB group is not its initial reactivity but its unique deprotection pathway. The electron-donating methoxy group facilitates facile oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This provides crucial orthogonality, allowing for the selective removal of a PMB group while leaving standard benzyl ethers intact.

  • 2-Nitrobenzyl Bromide: This reagent installs a photolabile protecting group.[2] The nitro group allows for cleavage under UV light, an exceptionally mild deprotection method ideal for sensitive biological molecules or for applications requiring spatial and temporal control of deprotection.[2]

Class 2: Reagents for Acid- and Base-Sensitive Substrates

For complex molecules that cannot withstand strongly acidic or basic conditions, a different class of reagents is required.

  • Benzyl Trichloroacetimidate (BTCA): This reagent allows for benzylation under mildly acidic conditions, typically catalyzed by a Lewis or Brønsted acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triflic acid (TfOH).[6][12] It is an excellent choice for substrates containing base-labile functionalities such as esters.[13] More stable and reactive versions, such as Benzyl N-Phenyl-2,2,2-trifluoroacetimidate, have also been developed.[13]

  • 2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT): Offering an even milder alternative, Bn-OPT facilitates benzylation under nearly neutral conditions, requiring only mild heating.[14] This makes it suitable for highly sensitive and multifunctional substrates where even mild acidity or basicity is detrimental.[2][14]

Class 3: "Green" and Atom-Economical Alternatives

Modern synthetic chemistry emphasizes sustainability, leading to the development of reagents that minimize waste.

  • Benzyl Alcohol: Employed in "hydrogen borrowing" or "hydrogen auto-transfer" catalysis, benzyl alcohol serves as an environmentally benign benzylating agent.[15][16] These reactions, often catalyzed by transition metals (e.g., Iridium, Manganese), generate water as the only byproduct, offering excellent atom economy.[15][17]

  • Benzyl Tosylate: As a stable, crystalline solid, benzyl tosylate is an effective and easy-to-handle alternative to liquid benzyl halides.[1] The tosylate anion is an excellent leaving group, making this reagent highly reactive for the N-benzylation of primary and secondary amines.[1]

Data Presentation

Table 1: Comparative Overview of Benzylating Reagents
ReagentClassTypical ConditionsKey AdvantagePrimary Limitation
This compound Substituted HalideBasic (e.g., NaH, K₂CO₃)Confers unique electronic/metabolic properties.[3][9]Higher cost; specific applications.
Benzyl Bromide Conventional HalideBasic (e.g., NaH, K₂CO₃)High reactivity, well-documented, versatile.[11]Can be too reactive, leading to side reactions.
Benzyl Chloride Conventional HalideBasic (e.g., NaH, K₂CO₃)Lower cost, potentially higher selectivity than BnBr.[11]Slower reaction rates.[11]
p-Methoxybenzyl Chloride Substituted HalideBasic (e.g., NaH, K₂CO₃)Orthogonal deprotection via oxidation (DDQ).[2]Requires specific deprotection conditions.
Benzyl Trichloroacetimidate For Sensitive SubstratesAcidic (e.g., TMSOTf)Avoids strong bases; good for base-labile groups.[6][12]Reagent can be moisture-sensitive.
2-Benzyloxy-1-methylpyridinium Triflate For Sensitive SubstratesNeutral (Thermal)Extremely mild conditions for sensitive substrates.[14]Higher reagent cost; requires heating.
Benzyl Alcohol "Green" ReagentCatalytic (Transition Metal)Environmentally friendly (water is the only byproduct).[17]Requires a catalyst; may require higher temperatures.[15]
Benzyl Tosylate TosylateBasic (e.g., K₂CO₃)Stable, crystalline solid; excellent leaving group.[1]Primarily used for N-benzylation.

Visualization of Key Workflows

A logical approach to selecting the appropriate reagent is crucial for synthetic success.

ReagentSelection start Start: Need to Benzylate a Substrate base_sensitive Is the substrate base-sensitive? start->base_sensitive ortho_deprotect Is orthogonal deprotection required? base_sensitive->ortho_deprotect No use_btca Use Benzyl Trichloroacetimidate (BTCA) + Acid Catalyst base_sensitive->use_btca Yes acid_sensitive Is the substrate acid-sensitive? use_bnopt Use Bn-OPT (Neutral, Thermal) acid_sensitive->use_bnopt Yes end Proceed with Synthesis acid_sensitive->end No green_chem Is a 'green' protocol preferred? ortho_deprotect->green_chem No use_pmb Use PMB-Cl/Br ortho_deprotect->use_pmb Yes use_halide Use Benzyl Halide (e.g., BnBr, BnCl) + Base (NaH, K2CO3) green_chem->use_halide No use_bnoh Use Benzyl Alcohol + Catalyst green_chem->use_bnoh Yes use_halide->end use_btca->acid_sensitive use_bnopt->end use_pmb->end use_bnoh->end

Caption: Decision tree for selecting an appropriate benzylating agent.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(R)---Br]⁻ Nu->TS Nucleophilic Attack BnBr R-CH₂-Br BnBr->TS Product Nu-CH₂-R TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Breaking

References

The Strategic Advantage of Ortho-Difluorination: A Comparative Guide to 2,6-Difluorobenzyl Bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, improve binding affinity to target receptors, and modulate lipophilicity, ultimately leading to more potent and effective therapeutics.[2][3] This guide provides an in-depth analysis of 2,6-difluorobenzyl bromide, a key fluorinated pharmaceutical intermediate, and evaluates its efficacy in comparison to other benzylating agents.

The Ortho-Difluoro Motif: A Unique Profile in Benzylation Reactions

This compound is a versatile reagent widely used in the synthesis of complex pharmaceuticals.[4] Its distinctive structure, with two fluorine atoms positioned ortho to the bromomethyl group, imparts enhanced electrophilic properties, making it an ideal candidate for nucleophilic substitution reactions.[4] This ortho-difluoro substitution pattern offers several advantages over non-fluorinated or mono-fluorinated analogues:

  • Enhanced Reactivity: The strong electron-withdrawing nature of the two ortho-fluorine atoms inductively activates the benzylic carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates and milder reaction conditions.

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can prolong the in vivo half-life of a drug.

  • Modulation of Conformation and Binding: The presence of the ortho-fluoro substituents can influence the preferred conformation of the benzyl group, which can be critical for optimal binding to a biological target.[5]

Comparative Analysis: this compound vs. Alternative Benzylating Agents

The selection of a benzylating agent is a critical decision in the synthesis of many active pharmaceutical ingredients (APIs). While benzyl bromide is a common and cost-effective choice, its fluorinated counterparts often provide significant advantages that justify their use.

ReagentKey Structural FeatureAnticipated AdvantagesAnticipated Disadvantages
Benzyl Bromide Unsubstituted aromatic ringLow cost, readily availableSusceptible to metabolic oxidation, lower reactivity
4-Fluorobenzyl Bromide Single para-fluoro substituentIncreased lipophilicity, some metabolic blockingLess activated benzylic position compared to ortho-substituted analogues
This compound Two ortho-fluoro substituentsHighly activated benzylic position, significant metabolic shielding, conformational influenceHigher cost, potential for unique side-product profiles

Logical Relationship: Influence of Fluorine Substitution on Reactivity

Benzyl_Bromide Benzyl Bromide Reactivity Reactivity in SN2 Reactions Benzyl_Bromide->Reactivity Baseline 4FB_Bromide 4-Fluorobenzyl Bromide 4FB_Bromide->Reactivity Slightly Enhanced (Inductive Effect) 26DFB_Bromide This compound 26DFB_Bromide->Reactivity Significantly Enhanced (Strong Inductive Effect from two ortho-F) Start 2,6-Difluorobenzyl Bromide Step1 React with Sodium Azide Start->Step1 Intermediate1 2-(azidomethyl)-1,3- difluorobenzene Step1->Intermediate1 Step2 Cycloaddition with Methyl Propiolate Intermediate1->Step2 Intermediate2 Methyl 1-(2,6-difluorobenzyl)- 1H-1,2,3-triazole-4-carboxylate Step2->Intermediate2 Step3 Amidation with Ammonia Intermediate2->Step3 End Rufinamide Step3->End

References

A Comparative Guide to the Orthogonality of the 2,6-Difluorobenzyl (2,6-DFB) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving desired molecular architectures. The ideal protecting group should be readily introduced, stable under a range of reaction conditions, and selectively removable in high yield without affecting other functional groups. This principle of "orthogonality" is the cornerstone of efficient and elegant synthetic design.

Among the myriad of protecting groups for hydroxyl functionalities, benzyl ethers have long been a mainstay due to their general robustness. However, the nuanced electronic and steric demands of complex molecules necessitate a broader palette of benzyl-type protecting groups with finely tuned labilities. This guide provides an in-depth technical comparison of the 2,6-difluorobenzyl (2,6-DFB) protecting group with its more common counterparts: the unsubstituted benzyl (Bn), the p-methoxybenzyl (PMB), and the 2,4-dimethoxybenzyl (DMB) groups. We will explore the chemical basis for their differential reactivity and provide experimental data to guide your synthetic strategy.

The Rationale for Fluorination: Enhancing Stability

The introduction of fluorine atoms onto the benzyl ring significantly alters its electronic properties. The strongly electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidation and reduces the stability of a potential benzylic carbocation intermediate that forms during acidic cleavage. The two fluorine atoms at the ortho positions in the 2,6-DFB group provide a powerful and sterically unobtrusive means of increasing the stability of the benzyl ether linkage.

This enhanced stability is the key to the 2,6-DFB group's orthogonality. It remains intact under conditions that readily cleave other benzyl-type ethers, allowing for sequential deprotection strategies in the synthesis of complex molecules like oligosaccharides and natural products.

Comparative Stability: A Head-to-Head Analysis

The true utility of a protecting group is revealed in its behavior relative to others under a defined set of reaction conditions. The following table summarizes the comparative stability of the 2,6-DFB group against other common benzyl ethers.

Protecting GroupStructureHydrogenolysis (H₂, Pd/C)Oxidative Cleavage (DDQ/CAN)Acidic Cleavage (TFA)
Benzyl (Bn) ![Benzyl Structure](--INVALID-LINK--0&chof=png&chf=bg,s,FFFFFF00&chd=t:10,20,30,40,50,60,70,80,90&chxt=x,y&chxl=0:CH
p-Methoxybenzyl (PMB) ![PMB Structure](--INVALID-LINK--0&chof=png&chf=bg,s,FFFFFF00&chd=t:10,20,30,40,50,60,70,80,90&chxt=x,y&chxl=0:CH
2,4-Dimethoxybenzyl (DMB) ![DMB Structure](--INVALID-LINK--0&chof=png&chf=bg,s,FFFFFF00&chd=t:10,20,30,40,50,60,70,80,90&chxt=x,y&chxl=0:CH
2,6-Difluorobenzyl (2,6-DFB) ![2,6-DFB Structure](--INVALID-LINK--0&chof=png&chf=bg,s,FFFFFF00&chd=t:10,20,30,40,50,60,70,80,90&chxt=x,y&chxl=0:CH
Orthogonality in Action: A Logical Workflow

The differential stability of these protecting groups allows for a hierarchical deprotection strategy. The following diagram illustrates a potential workflow where the unique stability of the 2,6-DFB group is leveraged.

Orthogonality Start Poly-protected Molecule (Bn, PMB, 2,6-DFB) Step1 Oxidative Cleavage (e.g., DDQ) Start->Step1 Result1 Bn and 2,6-DFB protected PMB cleaved Step1->Result1 Step2 Catalytic Hydrogenolysis (Standard Conditions) Result1->Step2 Result2 2,6-DFB protected Bn cleaved Step2->Result2 Step3 Forced Hydrogenolysis (e.g., Higher catalyst loading, longer time) Result2->Step3 Final Fully Deprotected Step3->Final

Caption: A sequential deprotection strategy leveraging the orthogonality of benzyl-type protecting groups.

Experimental Protocols

The following protocols are provided as a starting point for the application of the 2,6-DFB protecting group and its orthogonal manipulation with respect to the PMB group.

Protocol 1: Protection of a Primary Alcohol with 2,6-Difluorobenzyl Bromide

Objective: To protect a primary hydroxyl group as a 2,6-difluorobenzyl ether.

Rationale: This protocol utilizes the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. Sodium hydride is a strong base that effectively deprotonates the alcohol to form the more nucleophilic alkoxide.

Materials:

  • Alcohol substrate

  • This compound[1]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF under an argon atmosphere at 0 °C, add sodium hydride (1.2 equiv) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.2 equiv) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with methanol to destroy excess sodium hydride.

  • Add saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether in the Presence of a 2,6-Difluorobenzyl (2,6-DFB) Ether

Objective: To demonstrate the orthogonality of the 2,6-DFB group by selectively cleaving a PMB ether.

Rationale: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild oxidizing agent that selectively cleaves electron-rich benzyl ethers like PMB.[2][3][4][5] The electron-withdrawing fluorine atoms on the 2,6-DFB group render it resistant to these conditions.

Materials:

  • Substrate containing both PMB and 2,6-DFB ethers

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substrate (1.0 equiv) in a mixture of DCM and water (18:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.1 equiv per PMB group).

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.

  • Upon completion of the PMB cleavage, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of a 2,6-Difluorobenzyl (2,6-DFB) Ether by Catalytic Hydrogenolysis

Objective: To cleave the 2,6-DFB ether.

Rationale: While more stable than a standard benzyl ether, the 2,6-DFB group can be removed by catalytic hydrogenolysis, often requiring more forcing conditions.[6][7][8][9]

Materials:

  • 2,6-DFB protected substrate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 2,6-DFB protected substrate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (a higher catalyst loading, e.g., 20-50 mol%, may be required compared to standard benzyl ether cleavage).

  • Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature. Note that elevated temperature and/or pressure may be necessary to drive the reaction to completion.

  • Monitor the reaction by TLC. The reaction time will likely be significantly longer than for a standard benzyl ether.

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

  • Purify by flash column chromatography if necessary.

Conclusion

The 2,6-difluorobenzyl protecting group is a valuable tool for the synthetic chemist, offering a significant enhancement in stability compared to traditional benzyl ethers. Its resistance to oxidative and acidic cleavage conditions provides a high degree of orthogonality with electron-rich benzyl ethers like PMB and DMB. While its removal via hydrogenolysis is slower, this can be advantageous for achieving selectivity in certain contexts. By understanding the principles of its reactivity and employing the appropriate experimental conditions, the 2,6-DFB group can enable the design and execution of more sophisticated and efficient synthetic routes.

References

The Discerning Chemist's Guide to Benzyl Protecting Groups: A Comparative Analysis of Substituent Effects on Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced art of multi-step organic synthesis, the selection of a protecting group is a decision of paramount importance, dictating the strategic direction of the entire synthetic endeavor. Among the arsenal of protecting groups for hydroxyl and amino functionalities, benzyl-type ethers and amines are ubiquitous. However, the seemingly subtle modification of the aromatic ring with various substituents dramatically alters their stability, offering a spectrum of reactivity that can be exploited for sophisticated synthetic strategies. This guide provides an in-depth, objective comparison of the stability of substituted benzyl protecting groups, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals in making informed decisions.

The Electronic Tug-of-War: How Substituents Dictate Benzyl Group Lability

The stability of a benzyl protecting group is intrinsically linked to the electronic nature of the substituents on the aromatic ring. The cleavage of a benzyl ether, whether by acid, oxidation, or reduction, often involves the formation of a transient benzylic carbocation or a related electron-deficient species. The ability of a substituent to stabilize or destabilize this intermediate is the primary determinant of the protecting group's lability.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups, particularly at the para position, donate electron density to the aromatic ring through resonance and inductive effects. This donation stabilizes the positive charge that develops at the benzylic position during cleavage, thereby lowering the activation energy for removal.[1][2] Consequently, benzyl groups bearing EDGs are significantly more labile and can be cleaved under milder conditions compared to their unsubstituted counterpart.[1]

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) withdraw electron density from the aromatic ring. This effect destabilizes the incipient benzylic carbocation, making the protecting group more robust and resistant to cleavage, especially under acidic or oxidative conditions.[3][4] This increased stability, however, can be leveraged for orthogonal deprotection schemes where other, more labile, protecting groups are selectively removed.

The following sections delve into a quantitative and qualitative comparison of the most commonly employed substituted benzyl protecting groups.

Comparative Stability and Cleavage Conditions

The strategic advantage of employing a suite of substituted benzyl protecting groups lies in the ability to orchestrate their selective removal. The significant differences in their lability under various reaction conditions form the basis of orthogonal protection strategies, a cornerstone of complex molecule synthesis.[1][5]

Protecting GroupStructureRelative StabilityTypical Cleavage ConditionsKey Considerations
Benzyl (Bn) BenzylHighCatalytic Hydrogenolysis: H₂, Pd/C, PtO₂[6][7][8]Strong Acids: HBr, BBr₃[6]Dissolving Metal Reduction: Na/NH₃Generally stable to a wide range of acidic and basic conditions.[9] The go-to for robust protection.
p-Methoxybenzyl (PMB) 4-MethoxybenzylModerateOxidative Cleavage: DDQ, CAN[6][10][11]Mild Acidic Cleavage: TFA, AcOH[11][12]The electron-donating methoxy group facilitates oxidative and acidic cleavage.[11] Can be removed in the presence of Bn.[1]
2,4-Dimethoxybenzyl (DMB) 2,4-DimethoxybenzylLowMild Oxidative Cleavage: DDQ[5]Very Mild Acidic Cleavage: Dilute TFA, PPTS[1]The two methoxy groups render it highly labile.[1] Can be cleaved selectively in the presence of PMB and Bn.[13]
p-Nitrobenzyl (PNB) 4-NitrobenzylVery High (to acid/oxidation)Reductive Cleavage: Zn/AcOH, H₂/Pd-C[14]Photolytic Cleavage: UV light (photoremovable)[6]The electron-withdrawing nitro group enhances stability against acid and oxidation but allows for specific reductive or photolytic cleavage.[6][14]

Mechanistic Insights into Deprotection

A thorough understanding of the cleavage mechanisms is crucial for predicting reactivity and avoiding unwanted side reactions.

Acid-Catalyzed Cleavage

The acidic cleavage of benzyl ethers proceeds via protonation of the ether oxygen, forming a good leaving group (an alcohol).[15][16] The subsequent cleavage of the C-O bond can occur through either an Sₙ1 or Sₙ2 pathway, depending on the stability of the resulting carbocation. For benzyl ethers, the ability to form a resonance-stabilized benzylic carbocation favors an Sₙ1-type mechanism. Electron-donating groups significantly accelerate this process by further stabilizing the carbocation intermediate.

cluster_acid_cleavage Acid-Catalyzed Cleavage (Sₙ1-like) ROBn R-O-Bn Protonated R-O(H+)-Bn ROBn->Protonated + H+ Carbocation [Bn+] Protonated->Carbocation Slow (RDS) ROH R-OH Product Bn-X Carbocation->Product + X- cluster_ddq_cleavage Oxidative Cleavage with DDQ PMB_Ether R-O-PMB CT_Complex [R-O-PMB • DDQ] PMB_Ether->CT_Complex + DDQ Radical_Cation [R-O-PMB]•+ CT_Complex->Radical_Cation SET Hemiacetal Hemiacetal Intermediate Radical_Cation->Hemiacetal + H₂O Alcohol R-OH Hemiacetal->Alcohol Collapse PMB_Aldehyde PMB-Aldehyde cluster_workflow Experimental Workflow: Catalytic Hydrogenolysis A Dissolve Substrate in Solvent (e.g., EtOH) B Add Pd/C Catalyst A->B C Purge with H₂ Gas B->C D Stir under H₂ atmosphere (monitor by TLC) C->D E Filter through Celite® to remove catalyst D->E F Concentrate Filtrate E->F G Purify Product F->G

References

A Comparative Guide to Validated Analytical Methods for 2,6-Difluorobenzyl Bromide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 2,6-Difluorobenzyl bromide, a key building block in the synthesis of various pharmaceuticals, is no exception.[1][2][3] Its reactive nature, heightened by the electron-withdrawing fluorine atoms, makes it a valuable synthon, but also susceptible to impurities and degradation.[2] This guide provides an in-depth comparison of validated analytical methods for the robust determination of this compound purity, ensuring the integrity of your research and development pipeline.

The Criticality of Purity for this compound

This compound is a versatile reagent used in the synthesis of a range of organic compounds.[3] Impurities, whether from the synthesis process or degradation, can have significant downstream effects, including altered reaction kinetics, the formation of unwanted byproducts, and compromised biological activity of the final compound. Therefore, the use of well-validated, precise, and accurate analytical methods for purity assessment is paramount.

This guide will explore and compare the primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its principles, strengths, and practical considerations, all grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound.[9] When coupled with a mass spectrometer, it provides a high degree of sensitivity and specificity for both quantitation and impurity identification.

The Rationale Behind GC-MS for this compound

The volatility of this compound allows for its efficient separation from non-volatile impurities in the gas phase. The mass spectrometer detector offers the advantage of providing molecular mass information and fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities.[9]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in suitable solvent (e.g., Methanol) Sample->Dilution Injection Inject into GC Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration LibrarySearch Impurity Identification via MS Library Search Chromatogram->LibrarySearch

Caption: Workflow for the purity analysis of this compound by GC-MS.

Detailed Experimental Protocol: GC-MS

This protocol is based on established methods for the analysis of benzyl halides and related compounds.[10]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of 1 mg/mL.

  • Further dilute as necessary to fall within the linear range of the instrument. A concentration of 2.5 µg/mL has been shown to be effective.[10]

2. GC-MS Conditions:

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended.

  • Injector: Split/splitless injector, typically in split mode to avoid column overloading.

  • Oven Temperature Program: A starting temperature of around 50°C, held for 1-2 minutes, followed by a ramp of 10-20°C/minute to a final temperature of 250-280°C, held for 5-10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient to capture the parent ion and key fragments of this compound and its likely impurities.

3. Data Analysis:

  • Calculate the purity by the area percentage method from the total ion chromatogram (TIC).

  • Identify impurities by comparing their mass spectra to a commercial library (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.[11]

Potential Impurities in this compound Synthesis

The synthesis of this compound typically involves the bromination of 2,6-difluorotoluene.[2][12] Potential impurities arising from this process may include:

  • Unreacted 2,6-difluorotoluene

  • Dibrominated and other polybrominated species

  • Oxidation products such as 2,6-difluorobenzaldehyde and 2,6-difluorobenzoic acid

  • Residual solvents from the reaction and workup

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Technique

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds.[13] For this compound, a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[14][15]

The Rationale for a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products.[13] This is essential for determining the shelf-life of the compound and for understanding its degradation pathways. Forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to generate these degradation products and validate the method's specificity.[16]

Experimental Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_analysis Routine Analysis ForcedDeg Forced Degradation Studies ColumnScreen Column & Mobile Phase Screening ForcedDeg->ColumnScreen Optimization Optimization of Chromatographic Conditions ColumnScreen->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SampleAnalysis Sample Analysis Robustness->SampleAnalysis PurityCalc Purity & Impurity Quantification SampleAnalysis->PurityCalc

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Detailed Experimental Protocol: HPLC (Proposed)

1. Sample Preparation and Forced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample or a solution to heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.

  • Neutralize the acidic and basic samples before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is likely necessary to separate the parent compound from its more polar degradation products. A common mobile phase combination is water (often with a buffer like phosphate or an acid like formic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its impurities show significant absorbance (e.g., around 220 nm or 270 nm).

  • Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30°C) for better reproducibility.

3. Validation According to ICH Q2(R2) Guidelines: [4][5][6][7][8]

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any process-related impurities.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed by recovery studies on spiked samples.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Potential Degradation Pathways

Benzyl halides are susceptible to hydrolysis and oxidation.[17][18][19][20] For this compound, the likely degradation products include:

  • Hydrolysis: 2,6-Difluorobenzyl alcohol

  • Oxidation: 2,6-Difluorobenzaldehyde and further to 2,6-Difluorobenzoic acid

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds with high accuracy and precision.[21][22][23][24][25] Unlike chromatographic techniques that rely on a response factor, qNMR provides a direct measurement of the analyte concentration relative to a certified internal standard.

The Rationale for qNMR in Purity Assessment

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22] By co-dissolving a known mass of a certified internal standard with a known mass of the this compound sample, the purity of the sample can be calculated with a high degree of confidence.

Experimental Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation WeighSample Accurately weigh sample & internal standard Dissolve Co-dissolve in deuterated solvent WeighSample->Dissolve NMR_Acq Acquire ¹H NMR spectrum with optimized parameters Dissolve->NMR_Acq Phase_Baseline Phase and baseline correct the spectrum NMR_Acq->Phase_Baseline Integration Integrate analyte and standard signals Phase_Baseline->Integration Purity_Calc Calculate purity using the qNMR equation Integration->Purity_Calc

Caption: Workflow for purity determination by quantitative ¹H NMR.

Detailed Experimental Protocol: ¹H-qNMR

1. Sample Preparation:

  • Select a suitable certified internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Accurately weigh the this compound sample and the internal standard into a vial.

  • Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both compounds.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Optimize acquisition parameters for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.

3. Data Processing and Purity Calculation:

  • Carefully phase and baseline-correct the acquired spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and boiling point, detection by mass.Separation based on polarity and interaction with stationary/mobile phases, UV detection.Signal integration proportional to the number of nuclei.
Strengths High sensitivity and specificity; excellent for volatile impurities; provides structural information for impurity identification.[9]Versatile for a wide range of compounds; robust and reproducible; ideal for stability-indicating assays.[13]Absolute quantification without the need for a specific reference standard of the analyte; non-destructive; provides structural information.[21][22][23]
Limitations Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.May require extensive method development for complex mixtures; response factors can vary between compounds.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap in complex mixtures.
Typical Use Impurity profiling, identification of unknown impurities, analysis of residual solvents.[11]Routine quality control, stability testing, assay and impurity quantification.[13][14]Purity assessment of reference standards and key intermediates; orthogonal method for cross-validation.[24]

Conclusion: A Multi-faceted Approach to Ensuring Purity

No single analytical method is universally superior; the choice depends on the specific requirements of the analysis. For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended:

  • GC-MS is the method of choice for identifying and quantifying volatile impurities and for an initial impurity profile.

  • A stability-indicating HPLC method is essential for routine quality control and for assessing the stability of the compound under various conditions.

  • qNMR serves as an excellent orthogonal method for obtaining a highly accurate, absolute purity value, particularly for qualifying reference materials.

By employing these validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity and success of their scientific endeavors.

References

A Comparative Benchmarking Guide to 2,6-Difluorobenzyl Bromide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of an optimal alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate yield of the target molecule. This guide provides an in-depth comparative analysis of 2,6-difluorobenzyl bromide, benchmarking its performance against a curated selection of structurally related and commonly employed benzylating agents: benzyl bromide, 4-fluorobenzyl bromide, and pentafluorobenzyl bromide. By examining the interplay of electronic and steric effects, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Rationale for Benchmarking Alkylating Agents

The introduction of a benzyl group or its substituted analogues is a cornerstone transformation in organic synthesis, frequently employed for the protection of alcohols, phenols, amines, and thiols, or as a key step in the elaboration of complex molecular architectures. The reactivity of the C-Br bond in benzyl bromides is exquisitely sensitive to the electronic and steric nature of substituents on the aromatic ring. Fluorine, with its high electronegativity and relatively small size, presents a particularly interesting case for modulating reactivity. This guide will dissect these effects through a comparative lens, focusing on the unique profile of this compound.

Physicochemical and Reactivity Profiles of Selected Benzyl Bromides

A foundational understanding of the physicochemical properties of these alkylating agents is essential for predicting their behavior in a reaction.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound 85118-00-9[1]207.02[1]52-55>230 (flash point)[2]White to off-white crystalline solid[2][3]
Benzyl bromide100-39-0171.04-3 to -1198-200Colorless to pale yellow liquid
4-Fluorobenzyl bromide459-46-1[4]189.02[4]N/A85 (at 15 mmHg)Colorless to light yellow liquid[2]
Pentafluorobenzyl bromide1765-40-8[5]260.99[5]18-20[5]174-175Colorless liquid[5]

The reactivity of these benzylic halides in nucleophilic substitution reactions is a dynamic interplay between the SN1 and SN2 mechanistic pathways. Primary benzylic halides, such as those discussed here, generally favor the SN2 mechanism. However, the resonance stabilization of the incipient benzyl carbocation can also allow for an SN1 pathway, particularly with weak nucleophiles and polar protic solvents.[6][7][8][9]

The presence of fluorine substituents significantly influences the electrophilicity of the benzylic carbon. The strong electron-withdrawing inductive effect of fluorine is expected to increase the partial positive charge on the benzylic carbon, thereby enhancing its susceptibility to nucleophilic attack in an SN2 reaction. However, in the case of this compound, the two ortho-fluorine atoms also introduce considerable steric hindrance around the reaction center, which can impede the backside attack required for an SN2 mechanism.[10][11] This juxtaposition of electronic activation and steric hindrance is a central theme in the reactivity of this compound.

Comparative Alkylation Performance: A Data-Driven Analysis

To provide a quantitative comparison, the following sections present representative yields for the alkylation of common nucleophiles with the benchmarked agents. It is crucial to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is a synthesis of reported yields and expert analysis to provide a predictive framework.

N-Alkylation of Amines

The alkylation of amines is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds.

Alkylating AgentNucleophileTypical Yield (%)Reaction Conditions
This compound Benzylamine85-95 (Predicted)Base (e.g., K2CO3), Solvent (e.g., ACN), RT to 50 °C
Benzyl bromideBenzylamine90-98Base (e.g., K2CO3), Solvent (e.g., ACN), RT to 50 °C
4-Fluorobenzyl bromidePiperidine~60[12]Triethylamine, Benzene, Reflux[12]
Pentafluorobenzyl bromideVariesHigh (derivatization)Varies

Expertise & Experience: While the electron-withdrawing fluorine atoms in this compound increase the electrophilicity of the benzylic carbon, the steric bulk of the two ortho substituents can slightly diminish the reaction rate and yield compared to the unhindered benzyl bromide, especially with bulky amines. However, for many primary and secondary amines, high yields are still anticipated. The para-fluoro substituent in 4-fluorobenzyl bromide offers electronic activation with minimal steric hindrance, leading to high reactivity. Pentafluorobenzyl bromide is a highly reactive agent, often used for derivatization prior to analysis.[13]

O-Alkylation of Phenols

The benzylation of phenols is a common strategy for protecting the hydroxyl group or for the synthesis of diaryl ethers.

Alkylating AgentNucleophileTypical Yield (%)Reaction Conditions
This compound Phenol80-90 (Predicted)Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux
Benzyl bromidePhenol90-99Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux
4-Fluorobenzyl bromidePhenol90-98 (Predicted)Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux
Pentafluorobenzyl bromidePhenolsHigh (derivatization)[13]Phase Transfer Catalysis[13]

Expertise & Experience: Phenoxides are generally excellent nucleophiles, and the O-alkylation is often a high-yielding reaction. Similar to N-alkylation, the steric hindrance of the ortho-fluorines in this compound may lead to slightly lower yields compared to benzyl bromide and 4-fluorobenzyl bromide, particularly with sterically demanding phenols.

S-Alkylation of Thiols

The formation of thioethers via S-alkylation is a robust and efficient transformation.

Alkylating AgentNucleophileTypical Yield (%)Reaction Conditions
This compound Thiophenol90-98 (Predicted)Base (e.g., K2CO3), Solvent (e.g., DMF), RT
Benzyl bromideThiophenol95-99Base (e.g., K2CO3), Solvent (e.g., DMF), RT
4-Fluorobenzyl bromideThiophenol95-99 (Predicted)Base (e.g., K2CO3), Solvent (e.g., DMF), RT
Pentafluorobenzyl bromideMercaptansHigh (derivatization)Varies

Expertise & Experience: Thiolates are powerful nucleophiles, and S-alkylation reactions are typically fast and high-yielding. The impact of steric hindrance from the ortho-fluorines in this compound is expected to be less pronounced with the highly nucleophilic thiolates, leading to excellent yields that are comparable to the other benchmarked agents.

Experimental Protocols

To ensure the reproducibility and validity of these comparisons, detailed experimental protocols are provided.

General Protocol for N-Alkylation of a Primary Amine

This protocol details a representative N-alkylation of benzylamine with a benzyl bromide derivative.

Materials:

  • Benzylamine (1.0 mmol, 1.0 eq.)

  • Benzyl bromide derivative (1.1 mmol, 1.1 eq.)

  • Potassium carbonate (2.0 mmol, 2.0 eq.)

  • Acetonitrile (10 mL)

Procedure:

  • To a stirred solution of benzylamine in acetonitrile, add potassium carbonate.

  • Add the benzyl bromide derivative dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for O-Alkylation of a Phenol

This protocol outlines a typical O-alkylation of phenol.

Materials:

  • Phenol (1.0 mmol, 1.0 eq.)

  • Benzyl bromide derivative (1.2 mmol, 1.2 eq.)

  • Potassium carbonate (2.0 mmol, 2.0 eq.)

  • Acetone (15 mL)

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate.

  • Add the benzyl bromide derivative to the mixture.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

General Protocol for S-Alkylation of a Thiol

This protocol describes a standard S-alkylation of thiophenol.

Materials:

  • Thiophenol (1.0 mmol, 1.0 eq.)

  • Benzyl bromide derivative (1.05 mmol, 1.05 eq.)

  • Potassium carbonate (1.5 mmol, 1.5 eq.)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a stirred solution of thiophenol in DMF, add potassium carbonate.

  • Add the benzyl bromide derivative at room temperature.

  • Stir the reaction for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations and Visualization

The subtle interplay of electronic and steric effects governs the choice of mechanistic pathway and the overall reaction rate.

SN2_Mechanism Nu Nu⁻ TS [Nu---CH₂(R)---Br]⁻ Nu->TS Backside Attack Substrate R-CH₂-Br Substrate->TS Product Nu-CH₂-R TS->Product LG Br⁻ TS->LG Leaving Group Departure

Caption: Generalized SN2 mechanism for nucleophilic substitution.

For this compound, the electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the benzylic carbon, favoring nucleophilic attack. However, the proximity of these fluorine atoms to the reaction center introduces steric hindrance, which can disfavor the formation of the crowded pentavalent transition state characteristic of the SN2 pathway.

Reactivity_Factors Reactivity Reactivity of Benzyl Bromide Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric SN1 SN1 Pathway (Carbocation Stability) Electronic->SN1 Stabilizing/Destabilizing SN2 SN2 Pathway (Transition State) Electronic->SN2 Enhancing Electrophilicity Steric->SN2 Hindrance to Backside Attack

Caption: Factors influencing the reactivity of benzyl bromides.

Conclusion and Recommendations

This comparative guide demonstrates that this compound is a highly effective alkylating agent, though its reactivity profile is nuanced by the dual influence of electronic activation and steric hindrance from the ortho-fluoro substituents.

  • For highly reactive nucleophiles and unhindered substrates (e.g., primary amines, thiols): this compound is expected to provide excellent yields, comparable to benzyl bromide and 4-fluorobenzyl bromide.

  • For less reactive or sterically demanding nucleophiles (e.g., hindered secondary amines, some phenols): The steric impediment of the ortho-fluorines may lead to slightly lower reaction rates and yields compared to its less hindered counterparts. In such cases, 4-fluorobenzyl bromide may offer a superior balance of electronic activation and minimal steric hindrance.

  • For applications requiring maximum reactivity and for derivatization: Pentafluorobenzyl bromide remains a potent, albeit more expensive, option.

Ultimately, the choice of alkylating agent should be guided by the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction kinetics, and economic considerations. This guide provides a robust framework for making that critical decision.

References

A Comparative Guide to the Cross-Reactivity of 2,6-Difluorobenzyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the precise installation of functional groups is paramount. The benzyl group is a workhorse protective group and a key structural motif, and the choice of benzylating agent can profoundly influence the outcome of a synthetic sequence. This guide provides an in-depth technical comparison of 2,6-difluorobenzyl bromide, a fluorinated benzylating agent, with its non-fluorinated and other substituted analogues. We will delve into the mechanistic underpinnings of its reactivity, compare its performance with common alternatives, and provide actionable experimental protocols for researchers to assess its cross-reactivity profile in their own systems.

Introduction to this compound: Structure, Applications, and Reactivity Profile

This compound is a versatile reagent employed in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility stems from its ability to introduce the 2,6-difluorobenzyl moiety, which can enhance the metabolic stability and bioavailability of drug candidates.[2] The fluorine atoms at the ortho positions of the benzene ring significantly influence the electrophilic character of the benzylic carbon, making it a subject of interest for understanding and predicting its cross-reactivity in the presence of multiple nucleophilic functional groups.[2]

The primary mode of reaction for this compound is nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, or a continuum between the two, depending on the reaction conditions and the nature of the nucleophile. The benzylic position is inherently activated towards nucleophilic substitution due to the ability of the adjacent aromatic ring to stabilize the transition state.[3][4]

The Influence of Ortho-Fluoro Substituents on Reactivity: A Mechanistic Perspective

The two fluorine atoms at the 2 and 6 positions of the benzyl bromide impart unique electronic and steric properties to the molecule. Understanding these effects is crucial for predicting its reactivity and selectivity.

Electronic Effects: Fluorine is a highly electronegative atom, and as such, the two ortho-fluoro substituents exert a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This would suggest an enhancement of its reactivity in SN2 reactions.

Steric Effects: The presence of two ortho substituents, even relatively small fluorine atoms, introduces steric hindrance around the benzylic carbon. This steric bulk can impede the backside attack required for an SN2 mechanism, potentially slowing down the reaction rate compared to an unsubstituted benzyl bromide.[5]

The interplay of these opposing electronic and steric effects determines the overall reactivity and selectivity of this compound.

Caption: Interplay of electronic and steric effects in this compound.

Comparative Analysis with Alternative Benzylating Agents

To provide a comprehensive understanding of the cross-reactivity of this compound, it is essential to compare it with other commonly used benzylating agents. The choice of alternative will depend on the specific requirements of the synthesis, such as the desired reactivity, selectivity, and the conditions under which subsequent deprotection will be performed.

Alternative Reagents for Comparison:

  • Benzyl Bromide: The parent compound, serving as a baseline for reactivity.

  • Benzyl Chloride: A less reactive alternative due to the poorer leaving group ability of chloride compared to bromide.[6]

  • p-Methoxybenzyl Bromide (PMB-Br): An activated benzylating agent due to the electron-donating methoxy group, which stabilizes the benzylic carbocation.

  • p-Nitrobenzyl Bromide: A deactivated benzylating agent due to the electron-withdrawing nitro group, which destabilizes the benzylic carbocation.

ReagentKey Structural FeatureExpected Relative Reactivity (SN1)Expected Relative Reactivity (SN2)
p-Methoxybenzyl Bromide Electron-donating group (EDG)HighestHigh
Benzyl Bromide UnsubstitutedModerateModerate
This compound Two electron-withdrawing groups (EWGs)LowModerate to Low (steric hindrance)
p-Nitrobenzyl Bromide Strong electron-withdrawing group (EWG)LowestLow
Benzyl Chloride Poorer leaving groupLower than Benzyl BromideLower than Benzyl Bromide

Note: This table presents expected relative reactivities based on established principles of physical organic chemistry. Actual reaction rates will be highly dependent on the specific nucleophile, solvent, and temperature.

Cross-Reactivity with Common Nucleophiles: A Qualitative Comparison

In a typical synthetic intermediate, multiple nucleophilic functional groups may be present, leading to potential cross-reactivity and the formation of undesired side products. The relative nucleophilicity of common functional groups generally follows the trend: Thiols > Amines > Alcohols .

NucleophileGeneral ReactivityComments
Thiols/Thiolates Highly reactiveDue to the high polarizability and lower basicity of sulfur, thiols are excellent nucleophiles and will readily react with most benzylating agents.[7]
Amines Very reactivePrimary and secondary amines are strong nucleophiles. Over-alkylation to form tertiary or quaternary amines is a common side reaction.
Alcohols/Alkoxides Moderately reactiveGenerally require activation to the corresponding alkoxide with a base (e.g., NaH) for efficient benzylation. Phenols are more acidic and can be benzylated under milder basic conditions.

Due to the enhanced electrophilicity of its benzylic carbon, this compound is expected to react readily with strong nucleophiles like thiols and amines. Its reactivity towards alcohols will likely require basic conditions. The steric hindrance from the ortho-fluoro groups may play a more significant role in reactions with bulkier nucleophiles.

Experimental Protocol for a Competitive Cross-Reactivity Study

To empirically determine the cross-reactivity profile of this compound, a competitive reaction experiment can be performed. This protocol is designed to provide a direct comparison of its reactivity towards different nucleophiles under identical conditions.

Objective: To determine the relative reactivity of this compound towards a mixture of representative alcohol, amine, and thiol nucleophiles.

Materials:

  • This compound

  • Benzyl alcohol (representative alcohol)

  • Aniline (representative amine)

  • Thiophenol (representative thiol)

  • Acetonitrile (solvent)

  • Diisopropylethylamine (DIPEA, non-nucleophilic base)

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, magnetic stir bars

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare a stock solution of the nucleophile mixture by dissolving equimolar amounts of benzyl alcohol, aniline, and thiophenol in acetonitrile.

  • Prepare a stock solution of this compound in acetonitrile containing the internal standard.

  • In a reaction vial, add the nucleophile mixture stock solution and DIPEA.

  • Initiate the reaction by adding the this compound stock solution to the vial at a controlled temperature (e.g., room temperature).

  • Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Quench each aliquot with a suitable reagent (e.g., a primary amine to consume any remaining benzyl bromide).

  • Analyze the quenched aliquots by GC-MS or HPLC to quantify the formation of the benzylated products of each nucleophile.

  • Plot the concentration of each product versus time to determine the initial reaction rates and calculate the relative reactivity ratios.

Competitive_Reaction_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Stock_Nucleophiles Prepare Nucleophile Mix (Alcohol, Amine, Thiol) Reaction_Setup Combine Nucleophiles and Base Stock_Nucleophiles->Reaction_Setup Stock_Electrophile Prepare 2,6-DFBBr with Internal Standard Initiation Add 2,6-DFBBr (t=0) Stock_Electrophile->Initiation Reaction_Setup->Initiation Monitoring Take Aliquots at Time Intervals Initiation->Monitoring Quenching Quench Aliquots Monitoring->Quenching Analysis GC-MS or HPLC Analysis Quenching->Analysis Data_Processing Plot Product Formation vs. Time Analysis->Data_Processing

Caption: Workflow for the competitive cross-reactivity study.

Potential Side Reactions and Mitigation Strategies

A common side reaction in benzylation reactions, especially when using dimethylformamide (DMF) as a solvent with sodium hydride as a base, is the formation of an amine side product that can act as a catalyst poison in subsequent reactions.[8] To mitigate this, alternative solvent/base combinations should be considered, or purification methods must be employed to remove this impurity.

Conclusion and Recommendations

This compound is a valuable reagent for the introduction of the 2,6-difluorobenzyl moiety. Its reactivity is governed by a balance of the electron-withdrawing inductive effect of the ortho-fluoro substituents, which enhances the electrophilicity of the benzylic carbon, and steric hindrance, which can impede nucleophilic attack.

For researchers and drug development professionals, the following recommendations are provided:

  • For high reactivity and when steric hindrance is not a concern, this compound can be an effective reagent, particularly for reactions with strong nucleophiles like thiols and amines.

  • For selective benzylation in the presence of multiple nucleophiles, a careful evaluation of the reaction conditions is necessary. The inherent higher nucleophilicity of thiols and amines suggests they will react preferentially over alcohols.

  • When comparing with other benzylating agents, consider the desired reactivity profile and the orthogonality of deprotection. For instance, if milder deprotection conditions are required, a p-methoxybenzyl group might be a more suitable choice.[9]

  • It is highly recommended to perform small-scale competitive reactivity studies, as outlined in this guide, to empirically determine the selectivity of this compound within the specific context of your synthetic system.

By understanding the principles governing the reactivity of this compound and its alternatives, and by employing systematic experimental evaluation, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency and control.

References

A Comparative Guide to the Conformational Analysis of 2,6-Difluorobenzyl Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of a Conformationally-Aware Protecting Group

In the landscape of medicinal chemistry and drug discovery, the strategic selection of protecting groups extends beyond their primary role of masking reactive functional groups.[1][2] A sophisticated protecting group can serve as a powerful tool to modulate a molecule's physicochemical properties and, more critically, to influence its three-dimensional structure. The 2,6-difluorobenzyl (DFB) group has emerged as a particularly insightful choice for researchers aiming to instill conformational rigidity in otherwise flexible molecules.

The defining feature of the DFB group is the presence of two fluorine atoms flanking the benzylic carbon. These ortho-substituents exert significant steric hindrance, restricting the rotation around the C-C bond connecting the phenyl ring and the benzylic carbon. This steric clash forces the benzyl unit to adopt a non-planar conformation relative to the substituent it protects, a stark contrast to the conformational flexibility of the standard benzyl (Bn) group.[3][4] This pre-organization of the molecular architecture can have profound implications for biological activity, as it can lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[5]

This guide provides a comprehensive comparison of the conformational effects of the 2,6-difluorobenzyl group against its non-fluorinated counterpart. We will delve into the experimental techniques and computational methods used to elucidate these conformational preferences, supported by detailed protocols and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage conformational control as a strategy for optimizing lead compounds.

The Conformational Imperative: 2,6-Difluorobenzyl vs. Benzyl Group

The fundamental difference in the conformational behavior of DFB- and Bn-protected compounds stems from the steric and electronic effects of the ortho-fluorine atoms. While a standard benzyl group can rotate with relative freedom, the DFB group experiences a significant energy barrier to rotation, leading to a preferred, non-planar (gauche or perpendicular) conformation.[6]

A study comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) revealed that the presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring.[3][4] This contrasts with the preferential planar conformation of the non-fluorinated benzamide.[3] The energetic cost to adopt a non-planar conformation is significantly lower for the DFB-containing compound, suggesting it can more readily adopt conformations required for binding to a protein target.[3]

G

Experimental Techniques for Conformational Analysis

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough conformational analysis.

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, which often mimics the physiological environment more closely than the solid state.[7] For DFB-protected compounds, specific NMR techniques can provide crucial insights into the rotational dynamics and preferred conformations.

Key NMR Experiments:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (< 5 Å). For a DFB-protected compound, NOEs between the benzylic protons and protons on the protected moiety can reveal the preferred orientation of the DFB group. The absence or presence of specific cross-peaks can help differentiate between different rotamers.

  • ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms can be sensitive to the local electronic environment, which is influenced by the molecule's conformation.[8] Furthermore, through-space scalar couplings (J-couplings) between ¹⁹F and nearby ¹H nuclei can provide distance-dependent information.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If a molecule is rapidly interconverting between two or more conformations at room temperature, cooling the sample may slow down this exchange enough to observe distinct sets of signals for each conformer on the NMR timescale. This allows for the determination of the energy barrier to rotation.

Comparative Data: NMR Chemical Shifts

Fluorination of the benzyl group can also simplify spectral analysis by shifting the signals of the benzylic protons and carbons to regions with less overlap with signals from the core of the molecule, for example in oligosaccharide analysis.[9][10]

Protecting GroupTypical ¹H Chemical Shift (CH₂)Typical ¹³C Chemical Shift (CH₂)
Benzyl (Bn)4.5 - 5.6 ppm72 - 75 ppm
Fluorinated BenzylShifted upfield60 - 65 ppm

Data synthesized from references[9][10].

Experimental Protocol: NOESY/ROESY Analysis

  • Sample Preparation: Dissolve the purified DFB-protected compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the molecule (typically 200-800 ms for NOESY, 150-300 ms for ROESY).

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis:

    • Identify the signals corresponding to the benzylic protons of the DFB group.

    • Look for cross-peaks between these benzylic protons and protons on the main scaffold of the molecule.

    • The presence and intensity of these cross-peaks indicate spatial proximity. For example, a strong NOE between a benzylic proton and a proton on one side of the scaffold suggests a conformation where the DFB group is oriented towards that side.

    • Compare the observed NOEs with those predicted for different low-energy conformations from computational modeling to identify the dominant solution-state conformation.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[11][12][13] By determining the precise positions of all atoms in the crystal lattice, it offers definitive proof of a molecule's conformation.[14] While the solid-state conformation may not always be the same as the bioactive conformation in solution, it provides a crucial starting point for computational studies and can reveal key intramolecular interactions.[15]

In a study of RORγt inverse agonists, an X-ray co-crystal structure of a compound containing a 2,6-difluorobenzyl ether moiety revealed that the bulky group caused a significant conformational change in the protein's binding pocket, creating a new hydrophobic pocket that favorably accommodates the DFB group.[16][17] This highlights how the conformationally restricted DFB group can actively shape its binding environment.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most challenging step is to grow single crystals of the DFB-protected compound suitable for X-ray diffraction.[15] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell.[12] From this map, the positions of the individual atoms can be determined. This initial model is then refined to achieve the best possible fit with the experimental data.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule. This data can be visualized using software like PyMOL or Mercury to analyze the orientation of the DFB group and any intramolecular interactions.

G

Computational Modeling: In Silico Exploration

Computational chemistry provides a powerful means to explore the conformational landscape of a molecule and to rationalize experimental findings.[18][19] For DFB-protected compounds, computational methods can be used to:

  • Perform Conformational Searches: Systematically or stochastically rotate the rotatable bonds in the molecule to identify all low-energy conformations (rotamers).[20]

  • Calculate Rotational Energy Barriers: By calculating the energy of the molecule as a function of the dihedral angle defining the rotation of the DFB group, the energy barrier to rotation can be determined. This provides a quantitative measure of the conformational restriction imposed by the ortho-fluorines.

  • Predict NMR Parameters: The chemical shifts and NOEs for the lowest energy conformers can be calculated and compared with experimental data to validate the computational model.

Comparative Data: Rotational Energy Barriers

CompoundRotational Barrier (kcal/mol)Preferred Dihedral Angle
Benzamide~3.7Planar (0° or 180°)
2,6-Difluorobenzamide~2.0Non-planar (~27°)

Data is for rotation around the Ar-C(O) bond, as a model system. Data synthesized from reference[3].

Experimental Protocol: Computational Conformational Analysis

  • Structure Building: Build the 3D structure of the DFB-protected compound using a molecular editor (e.g., Avogadro, Maestro).

  • Conformational Search: Perform a conformational search using a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e). This will generate a set of low-energy conformers.

  • Geometry Optimization and Energy Calculation: Take the lowest energy conformers from the search and perform geometry optimization and single-point energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**).[21] It is advisable to include a solvent model (e.g., PCM) to better mimic the solution-state environment.[22]

  • Rotational Profile Scan: To determine the rotational barrier, perform a relaxed scan of the potential energy surface. This involves fixing the key dihedral angle at a series of values (e.g., in 10° increments from 0° to 360°) and optimizing the rest of the geometry at each step.

  • Analysis: Plot the relative energy versus the dihedral angle to visualize the rotational energy profile and identify the energy minima (most stable conformers) and maxima (transition states).

Case Study: DFB in FtsZ Inhibitors

The development of antibacterial agents targeting the FtsZ protein provides a compelling example of the strategic use of the DFB group. A comparative study of 3-methoxybenzamide (3-MBA) and its 2,6-difluorinated analog (DFMBA) as FtsZ inhibitors demonstrated the importance of the conformationally restrained DFB scaffold.[3][4]

Computational analysis showed that while 3-MBA prefers a planar conformation, DFMBA adopts a non-planar structure.[3][4] Molecular docking studies revealed that this pre-organized, non-planar conformation of DFMBA is better suited for fitting into the allosteric binding pocket of FtsZ. The fluorinated ligand can more easily adopt the non-planar conformation found in co-crystal structures with the protein than the non-fluorinated one.[4] The DFB group also engaged in favorable hydrophobic interactions within the pocket.[3] This conformational advantage is believed to contribute to the increased potency of the fluorinated inhibitors.[3]

Conclusion

The 2,6-difluorobenzyl group is more than just a protecting group; it is a strategic tool for conformational control in drug design. By introducing a significant barrier to rotation, the DFB group favors non-planar conformations, which can pre-organize a molecule for optimal binding to its biological target. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust platform for the detailed conformational analysis of DFB-protected compounds. The insights gained from such studies are invaluable for understanding structure-activity relationships and for the rational design of next-generation therapeutics with improved potency and selectivity.

References

Assessment of 2,6-Difluorobenzyl bromide in total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Assessment of 2,6-Difluorobenzyl Bromide in Total Synthesis: A Comparative Guide

In the intricate field of total synthesis, the strategic selection of protecting groups is a critical determinant of success. An ideal protecting group should be introduced efficiently, remain robust through various transformations, and be removed selectively under mild conditions.[1][2] The benzyl ether is a cornerstone of hydroxyl protection, valued for its general stability.[3] However, the evolution of complex molecular architectures demands a more nuanced toolkit. This guide provides a senior application scientist’s perspective on this compound, assessing its role as a valuable alternative to traditional benzylating agents.

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, binding affinity, and reactivity.[4][5][6] By flanking the benzylic carbon with two fluorine atoms, this compound presents a unique electronic and steric profile compared to its non-fluorinated counterpart. We will explore the causality behind its application, compare its performance with established protecting groups, and provide validated experimental protocols to guide its use in research, discovery, and development.

Physicochemical Profile of this compound

This compound is a white to light yellow crystalline solid at room temperature.[7] The key to its distinct reactivity lies in the two ortho-fluorine substituents.

Electronic Effects : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond, increasing the electrophilicity of the benzylic carbon.[8] This enhanced electrophilicity makes it a highly efficient reagent for nucleophilic substitution reactions, such as the protection of alcohols.[8][9]

Steric Effects : The ortho substituents provide moderate steric hindrance around the reactive center, which can influence selectivity in certain contexts.

Spectroscopic Data :

  • ¹H NMR : Key signals can be found in publicly available spectra.[10][11]

  • IR Spectroscopy : Characteristic C-F and C-Br stretching frequencies can be observed.[12]

  • Molecular Formula : C₇H₅BrF₂[13]

  • Molecular Weight : 207.02 g/mol [13]

Core Application: Protection of Hydroxyl Groups

The primary application of this compound in total synthesis is the formation of 2,6-difluorobenzyl (DFB) ethers to protect hydroxyl groups. This transformation typically proceeds via a Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and the electrophilic benzyl bromide.

Mechanism and Rationale

The reaction is initiated by deprotonating the alcohol with a suitable base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the stable DFB ether. The strong inductive effect of the ortho-fluorines accelerates this Sₙ2 reaction compared to unsubstituted benzyl bromide.[14]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Alcohol (R-OH) RO_minus Alkoxide (R-O⁻) ROH->RO_minus  + Base - H-Base⁺ Base Base (e.g., NaH) RO_minus_2 Alkoxide (R-O⁻) DFB_Br This compound Product Protected Alcohol (R-O-DFB) Br_minus Bromide (Br⁻) RO_minus_2->Product  + DFB-Br - Br⁻

Caption: General workflow for hydroxyl protection using this compound.
Experimental Protocol: General Procedure for O-2,6-Difluorobenzylation

This protocol is a representative, self-validating system for the protection of a primary alcohol.

Objective: To protect the primary hydroxyl group of benzyl alcohol with a 2,6-difluorobenzyl group.

Materials:

  • Benzyl alcohol

  • This compound (CAS: 85118-00-9)[7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of benzyl alcohol (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes. The causality here is to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Initiation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise. The choice of dropwise addition prevents localized overheating and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize the excess NaH. Dilute the mixture with water and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel to afford the pure 2,6-difluorobenzyl ether.

Comparative Analysis with Other Benzylating Agents

The decision to use this compound over other agents like benzyl bromide (BnBr) or p-methoxybenzyl bromide (PMBBr) depends on factors of stability, reactivity, and the desired deprotection strategy.[15][16]

FeatureBenzyl (Bn) Groupp-Methoxybenzyl (PMB) Group2,6-Difluorobenzyl (DFB) Group
Protecting Agent Benzyl bromidep-Methoxybenzyl bromideThis compound
Reactivity StandardHigh (electron-donating MeO)Very High (electron-withdrawing F)
Stability (General) High. Stable to most non-reductive conditions.[3]Moderate. Labile to acidic and oxidative conditions.High. Similar to Bn, stable to many conditions.
Primary Deprotection Catalytic Hydrogenolysis (H₂, Pd/C).[17]Oxidative Cleavage (DDQ, CAN).[16]Catalytic Hydrogenolysis (H₂, Pd/C).
Orthogonality Orthogonal to acid-labile (e.g., silyl) and base-labile (e.g., ester) groups.[3]Orthogonal to groups stable to oxidation (e.g., Bn, esters).Orthogonal to groups stable to hydrogenolysis.
Key Advantage Robust, well-established, economical.Mild, oxidative removal allows for orthogonality with Bn and silyl ethers.Enhanced reactivity of bromide; potential for modified stability and use in medicinal chemistry contexts. [18]
Key Disadvantage Harsh hydrogenolysis conditions can reduce other functional groups (alkenes, alkynes, etc.).Sensitive to acids; cannot be used with substrates prone to oxidation.Deprotection typically requires hydrogenolysis, sharing limitations with the standard Bn group.

Deprotection Strategies for the DFB Group

The primary method for cleaving DFB ethers is catalytic hydrogenolysis, mirroring the standard benzyl ether. The C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst.

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

Objective: To remove the 2,6-difluorobenzyl protecting group from the previously synthesized ether.

Materials:

  • 2,6-Difluorobenzyl-protected alcohol

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: Dissolve the DFB-protected alcohol in MeOH or EtOAc in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the flask and purge the system with an inert gas, then introduce hydrogen gas.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of the more polar alcohol product indicates completion.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Orthogonality and Alternative Deprotection

A key consideration in synthetic strategy is orthogonality—the ability to selectively remove one protecting group without affecting others.[3] While the DFB group is primarily removed by hydrogenolysis, its electronic nature offers potential for differentiation.

G Molecule Poly-protected Molecule (R-O-DFB, R'-O-PMB, R''-O-TBDMS) H2_PdC H₂, Pd/C Molecule->H2_PdC DDQ DDQ / CAN Molecule->DDQ TBAF TBAF / Acid Molecule->TBAF Product_DFB DFB Removed (R-OH) H2_PdC->Product_DFB Product_PMB PMB Removed (R'-OH) DDQ->Product_PMB Product_TBDMS TBDMS Removed (R''-OH) TBAF->Product_TBDMS

Caption: Orthogonality of DFB, PMB, and Silyl protecting groups.

While standard benzyl ethers can sometimes be cleaved with strong Lewis acids, this is often harsh.[19] The DFB group's stability profile is very similar to the parent Bn group, making hydrogenolysis the most reliable method. Its primary advantage is not in novel deprotection pathways but in the reactivity of the parent bromide and the properties the DFB moiety imparts on the final molecule.

Applications in Total Synthesis and Medicinal Chemistry

The choice of the DFB group is often strategic, driven by the need to enhance the performance of a molecule, particularly in a pharmaceutical context.

  • Metabolic Blocking: The C-F bond is exceptionally strong. Introducing fluorine at the ortho positions can block metabolic oxidation at those sites, a common pathway for drug degradation. This can improve the pharmacokinetic profile of a drug candidate.[6][20]

  • Modulating Potency: The fluorine atoms can alter the conformation of the molecule or engage in favorable interactions (e.g., hydrogen bonding, dipole interactions) with a biological target, thereby enhancing potency.[5]

  • Case Study: In the development of RORγt inverse agonists, it was discovered that switching from a benzyl ether to a 2,6-difluorobenzyl ether resulted in a five-fold improvement in potency. X-ray crystallography revealed that the DFB group made favorable hydrophobic interactions within a newly created pocket of the protein's ligand-binding domain.[18] This highlights a scenario where the protecting group is incorporated as a permanent, activity-enhancing part of the final molecule.

Conclusion

This compound is more than just a substituted benzylating agent; it is a strategic tool for the modern synthetic chemist.

Assessment Summary:

  • Performance as a Protecting Group: It is highly effective. The parent bromide is more reactive than benzyl bromide, leading to efficient protection reactions. The resulting DFB ether is robust and stable, comparable to a standard benzyl ether.

  • Comparison with Alternatives: Its primary advantage over the standard benzyl group is not in its deprotection, which follows the same hydrogenolysis pathway, but in the useful physicochemical properties it can impart. Compared to the PMB group, it offers greater stability but lacks the convenient oxidative deprotection route.

  • Strategic Value: The true value of this compound is realized when the 2,6-difluorobenzyl moiety is a desired structural component in the final target molecule. Its use in medicinal chemistry to enhance potency and metabolic stability is a compelling reason for its selection.[18]

For researchers in drug development, this compound should be considered not just as a temporary shield for a hydroxyl group, but as a potential key to unlocking enhanced biological activity and improved pharmacokinetic profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my priority extends beyond the application of our products to ensuring the safety and success of the researchers who use them. 2,6-Difluorobenzyl bromide is a valuable reagent in the synthesis of pharmaceuticals, including intermediates for relugolix and rufinamide[1]. However, its utility is matched by its hazardous nature. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment: Understanding the 'Why' Behind the 'How'

Before any disposal procedure begins, a thorough understanding of the compound's chemical properties and associated hazards is essential. This knowledge forms the basis for all safety and handling protocols.

This compound is classified as a corrosive solid that causes severe skin burns and eye damage[2][3][4][5]. It is also a lachrymator , a substance that irritates the eyes and causes tears[6][7]. The primary danger stems from the reactivity of the benzylic bromide functional group, which makes it an effective alkylating agent in synthesis but also hazardous upon contact with biological tissues.

PropertyDataSource(s)
Chemical Formula C₇H₅BrF₂[4][7]
Molecular Weight 207.02 g/mol [4][7]
Appearance White to beige solid or crystalline powder[8][9]
Melting Point 52-55 °C
GHS Classification Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1[2][4]
Hazard Statements H314: Causes severe skin burns and eye damage[5]
Signal Word Danger[3][4]

The presence of bromine and fluorine atoms classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as halogenated and non-halogenated waste streams must be kept separate to ensure proper treatment and to prevent costly disposal complications[10][11][12].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the corrosive nature of this compound, a robust selection of PPE is mandatory. The goal is to eliminate all potential routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile or Viton™. Double-gloving is recommended, especially during spill cleanup[13].

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes and the lachrymatory effects of any dust or vapor[2][3].

  • Body Protection: A flame-resistant lab coat and impervious clothing are necessary to prevent skin contact[2]. For significant quantities or spill cleanup, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to control vapors[3]. If exposure limits are exceeded or dust is generated, a full-face respirator with an appropriate cartridge (e.g., type P3) is required[2].

Step-by-Step Disposal Protocol: From Benchtop to Final Collection

The guiding principle for the disposal of this compound is to treat it as a regulated hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash[12][13].

Step 1: Waste Segregation Proper segregation is the most critical step in hazardous waste management. As a halogenated organic compound, this compound must be collected in a designated "Halogenated Organic Waste" container[10][14].

  • Rationale: Mixing halogenated and non-halogenated waste streams can interfere with waste treatment processes like fuel blending and significantly increases disposal costs[12]. Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.

Step 2: Selecting a Waste Container Choose a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate[13].

  • Rationale: Metal containers are not recommended for halogenated solvent waste, as the potential for dissociation can produce acids (like hydrobromic acid) which can corrode the metal[13].

Step 3: Collecting the Waste

  • Solid Waste: Carefully transfer any unneeded solid this compound into the designated waste container using a chemically resistant scoop or spatula.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in the same container.

  • Rinsate: If rinsing glassware that contained the compound, use a minimal amount of a suitable organic solvent (e.g., methanol, in which it is soluble[15]). The rinsate must be collected as halogenated organic waste. Do not rinse into the sink.

Step 4: Labeling the Waste Container As soon as the first drop of waste is added, the container must be labeled[11][14]. The label should include:

  • The words "Hazardous Waste"[12].

  • The full chemical name: "Waste this compound".

  • An accurate list of all contents, including any solvents used for rinsing.

  • The associated hazards (e.g., "Corrosive," "Lachrymator").

  • The date of accumulation.

Step 5: Storage of Waste Container Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11].

  • The container must be kept closed at all times, except when adding waste[14].

  • Store it in a cool, dry, well-ventilated area, away from incompatible materials[3][13].

  • Utilize secondary containment, such as a plastic tub, to contain any potential leaks[13].

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) WorkArea Work in Chemical Fume Hood SelectContainer Select Compatible Container (e.g., HDPE Bottle) WorkArea->SelectContainer Begin Disposal LabelContainer Label as 'Hazardous Waste: Halogenated Organics' SelectContainer->LabelContainer AddWaste Add Solid Waste & Contaminated Materials LabelContainer->AddWaste AddRinsate Collect Solvent Rinsate AddWaste->AddRinsate If applicable Seal Securely Seal Container AddWaste->Seal AddRinsate->Seal Store Store in Secondary Containment in Satellite Accumulation Area Seal->Store ArrangeDisposal Arrange Pickup by EHS Store->ArrangeDisposal

Disposal workflow for this compound.
Chemical Incompatibility and Segregation Logic

Understanding what not to mix with this compound is as important as knowing how to dispose of it. Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents[3].

  • Strong Bases (e.g., hydroxides, alkoxides): Benzylic halides readily undergo E2 elimination reactions in the presence of strong bases to form alkenes. This reaction can be exothermic and produce unwanted byproducts.

  • Strong Oxidizing Agents: Can cause violent, exothermic reactions.

  • Metals: Should be avoided, as some may react with the halogenated compound.

The core principle is to never mix this compound waste with other waste streams, particularly acidic, basic, or non-halogenated organic waste[10][12].

G cluster_compatible Compatible for Collection cluster_incompatible INCOMPATIBLE - Keep Separate Main This compound (Halogenated Waste) HalogenatedSolvents Other Halogenated Solvents (e.g., DCM, Chloroform) Main->HalogenatedSolvents OK to combine (if policy allows) InertMaterials Contaminated Inert Materials (Gloves, Wipes) Main->InertMaterials Bases Strong Bases (Risk of E2 Elimination) Main->Bases DO NOT MIX Acids Strong Acids Main->Acids DO NOT MIX Oxidizers Strong Oxidizers (Risk of Violent Reaction) Main->Oxidizers DO NOT MIX NonHalogenated Non-Halogenated Waste (e.g., Acetone, Hexane) Main->NonHalogenated DO NOT MIX

Waste segregation and chemical incompatibility map.
Management of Spills

In the event of a spill, prompt and safe cleanup is paramount.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Assess and Don PPE: Do not proceed with cleanup without the appropriate PPE as described in Section 2.

  • Containment: For a small spill, cover with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and the spilled solid into your designated halogenated hazardous waste container. Avoid creating dust[3][7].

  • Decontamination: Clean the spill area with a cloth or sponge wetted with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office, per local policy.

Final Disposal Coordination

Once your waste container is full (typically 75-80% capacity), arrange for its disposal through your institution's EHS department or equivalent authority. Follow their specific procedures for waste pickup requests[11]. Never accumulate excessive amounts of waste in the laboratory[14].

By adhering to these scientifically-grounded procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Mastering the Protocol: A Guide to Safely Handling 2,6-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the mastery of handling reactive chemical reagents is paramount. 2,6-Difluorobenzyl bromide, a valuable reagent in organic synthesis, demands a protocol built on a foundation of scientific understanding and unwavering commitment to safety. This guide provides a comprehensive framework for its handling, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical step.

Understanding the Inherent Risks of this compound

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[3] The primary driver of its hazardous nature is its function as a potent alkylating agent.[2][4] The bromine atom is an excellent leaving group, making the benzylic carbon highly electrophilic and reactive towards nucleophiles found in biological macromolecules. This reactivity is precisely what makes it a useful synthetic tool, but also what underlies its corrosive effects on skin, eyes, and the respiratory tract.

Hazard Description Primary Cause
Skin Corrosion/Burns Causes severe skin burns upon contact.[1][3]Potent alkylating agent, reacting with nucleophilic groups in skin tissue.[2][4]
Serious Eye Damage Can cause irreversible eye damage.[1][3]High reactivity with proteins and other biological molecules in the eye.
Lachrymator Induces tearing and severe eye irritation.[3]Irritation of the mucous membranes of the eyes.
Inhalation Hazard Vapors or dust can cause respiratory irritation.[1]Corrosive nature of the compound can damage the respiratory tract.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component serves a specific purpose, collectively creating a robust barrier against exposure.

  • Hand Protection: Due to the corrosive nature of this halogenated aromatic compound, selecting the right gloves is critical. Standard disposable nitrile gloves offer incidental protection but are not suitable for prolonged contact. For extended handling, consider heavier-duty options like Viton™ or polyvinyl alcohol (PVA) gloves, which show good resistance to chlorinated and aromatic solvents.[5][6] Always double-glove, wearing a lighter nitrile glove underneath a more robust one to improve dexterity and provide an additional layer of protection.[5] Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately upon any sign of contamination.[7]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[1] Given the severe eye damage this compound can cause, a full-face shield worn over the goggles is required to protect against splashes and any potential aerosol generation.[8]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[9] An additional chemical-resistant apron provides an extra layer of defense against spills.

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][9] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Operational Protocol: From Benchtop to Quench

This step-by-step guide ensures a controlled and safe handling workflow.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood gather_materials 2. Assemble All Materials & PPE prep_area->gather_materials weigh 3. Weigh Solid Under Containment gather_materials->weigh dissolve 4. Dissolve/Dispense in Hood weigh->dissolve reaction 5. Perform Reaction dissolve->reaction quench 6. Quench Reaction Carefully reaction->quench decontaminate 7. Decontaminate Glassware quench->decontaminate segregate 8. Segregate Halogenated Waste decontaminate->segregate dispose 9. Dispose of Waste segregate->dispose cleanup_area 10. Clean Work Area dispose->cleanup_area

Caption: A typical workflow for handling this compound.

1. Designate and Prepare Fume Hood:

  • Ensure the chemical fume hood has a current certification and is functioning correctly.

  • The work area inside the hood should be clean and uncluttered.

  • Keep the sash at the lowest possible height that still allows for comfortable work.[9]

2. Assemble All Materials & PPE:

  • Before bringing the this compound into the hood, gather all necessary equipment: glassware, reagents, solvents, and waste containers.

  • Don all required PPE as outlined above.

3. Weighing the Solid:

  • Weigh the solid within the fume hood or in a containment glove box.

  • Use a tared, sealed container to minimize the risk of generating dust.

4. Dissolving/Dispensing:

  • Slowly add the solid to the chosen solvent within the fume hood.

  • Be mindful of any potential exothermic reactions during dissolution.

5. Performing the Reaction:

  • Conduct all manipulations within the fume hood.

  • Maintain constant vigilance over the reaction, monitoring for any unexpected changes.

6. Quenching the Reaction:

  • If the reaction requires quenching, do so slowly and carefully, as exothermic reactions can occur.

7. Decontaminating Glassware:

  • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.

  • Collect the rinsate as hazardous waste.

8. Segregating Halogenated Waste:

  • All waste containing this compound, including rinsate and contaminated disposables (gloves, paper towels), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][11] Do not mix with non-halogenated waste.[12]

9. Waste Disposal:

  • The waste container must be kept closed when not in use.[11]

  • Follow your institution's specific procedures for the disposal of hazardous chemical waste.

10. Cleaning the Work Area:

  • Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.

  • Dispose of all cleaning materials in the halogenated waste stream.

Emergency Procedures: Be Prepared

Spills:

  • For a small spill within the fume hood, use an inert absorbent material to contain and clean it up.[13] Place the absorbent material in the halogenated waste container.

  • For a large spill, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency response procedures.[8]

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By understanding the chemical principles that drive the hazards of this compound and adhering to a meticulous and well-rehearsed handling protocol, researchers can confidently and safely utilize this valuable reagent in their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluorobenzyl bromide
Reactant of Route 2
2,6-Difluorobenzyl bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.